molecular formula C5H8N4O3S2 B10762108 Methazolamide CAS No. 1164547-86-7

Methazolamide

Cat. No.: B10762108
CAS No.: 1164547-86-7
M. Wt: 236.3 g/mol
InChI Key: FLOSMHQXBMRNHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methazolamide is a potent and cell-permeable sulfonamide inhibitor of carbonic anhydrase (CA), specifically targeting various isoforms including CA II, IX, and XII. Its primary research value lies in its ability to modulate pH regulation and ion transport by reversibly inhibiting the hydration of carbon dioxide to bicarbonate and protons. This mechanism underpins its extensive use in physiological studies, particularly in investigating intraocular pressure regulation for glaucoma research, where it reduces aqueous humor secretion. Beyond ophthalmology, this compound is a critical tool in oncology research for studying hypoxic tumor environments, as it inhibits the tumor-associated CA IX and XII isoforms involved in acidification of the extracellular matrix, a process promoting cancer cell invasion and metastasis. Its superior lipid solubility and penetration into tissues, such as the eye and central nervous system, compared to acetazolamide, make it a preferred compound for specific in vivo and in vitro experimental models. Researchers utilize this compound to explore novel therapeutic avenues for conditions like epilepsy, altitude sickness, and electrolyte imbalances, providing invaluable insights into cellular physiology and pathophysiology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-methyl-5-sulfamoyl-1,3,4-thiadiazol-2-ylidene)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O3S2/c1-3(10)7-4-9(2)8-5(13-4)14(6,11)12/h1-2H3,(H2,6,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLOSMHQXBMRNHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N=C1N(N=C(S1)S(=O)(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1023281, DTXSID50901331
Record name Methazolamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_433
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50901331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855821
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Methazolamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00703
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Color/Form

CRYSTALS FROM WATER

CAS No.

554-57-4, 1164547-86-7
Record name Methazolamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=554-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methazolamide [USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methazolamide, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1164547867
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methazolamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00703
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name methazolamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758426
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methazolamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methazolamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.243
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHAZOLAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W733B0S9SD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name METHAZOLAMIDE, (Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DA43GW06P1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name METHAZOLAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3269
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

213-214 °C
Record name Methazolamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00703
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name METHAZOLAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3269
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Physicochemical Properties of Methazolamide: A Comprehensive Guide for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of Methazolamide, a carbonic anhydrase inhibitor with significant applications in research and drug development, particularly in the context of glaucoma treatment. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated molecular pathways to facilitate a comprehensive understanding of this compound for scientific applications.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are crucial for its handling, formulation, and mechanism of action. These properties are summarized in the tables below.

Table 1: General and Chemical Identifiers
PropertyValue
IUPAC Name N-(3-methyl-5-sulfamoyl-1,3,4-thiadiazol-2-ylidene)acetamide[1][2][3]
CAS Number 554-57-4[1][3][4][5]
Molecular Formula C5H8N4O3S2[1][2][4][5]
Molecular Weight 236.27 g/mol [6][7][8]
Appearance White to off-white crystalline powder[2]
Table 2: Physicochemical Properties
PropertyValue
Melting Point 205-214 °C[6][9][10]
Boiling Point 402.0 ± 28.0 °C (Predicted)[11]
pKa 7.21 - 7.30[6][9][10][12]
logP -0.59 to 0.1[1][12]
Water Solubility Very slightly soluble in water (0.999 g/L to 2.835 g/L)[9][10][11][13]

Experimental Protocols

Accurate determination of physicochemical properties is fundamental for research and development. The following sections detail standardized experimental protocols applicable to this compound.

Melting Point Determination

The melting point of an organic solid is a critical indicator of purity.

Methodology: Capillary Method

  • Sample Preparation: A small amount of finely powdered this compound is introduced into a capillary tube, which is then sealed at one end. The sample is packed to a height of 2-3 mm by gently tapping the tube.

  • Apparatus: A calibrated melting point apparatus with a heating block and a viewing lens is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.

    • The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded. This range represents the melting point.

  • Purity Assessment: A sharp melting point range (typically 0.5-1 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting point range.

Boiling Point Determination

Due to the high boiling point of this compound, this is often a predicted value. However, for micro-samples, the following method can be employed.

Methodology: Micro Boiling Point Determination (Thiele Tube Method)

  • Sample Preparation: A few drops of the substance are placed in a small test tube (Durham tube). A capillary tube, sealed at one end, is inverted and placed inside the test tube.

  • Apparatus: A Thiele tube filled with a high-boiling point oil (e.g., mineral oil) and a thermometer are used.

  • Procedure:

    • The test tube assembly is attached to the thermometer and immersed in the Thiele tube.

    • The side arm of the Thiele tube is gently heated, leading to a slow and uniform temperature increase in the oil.

    • As the liquid in the test tube approaches its boiling point, a stream of bubbles will emerge from the open end of the inverted capillary tube.

    • Heating is discontinued, and the apparatus is allowed to cool slowly.

    • The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube.

pKa Determination

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a drug at different physiological pH values.

Methodology: Potentiometric Titration

  • Sample Preparation: A standard solution of this compound is prepared in a suitable solvent, typically a co-solvent system like water-acetonitrile for sulfonamides due to their limited aqueous solubility.

  • Apparatus: A calibrated pH meter with a suitable electrode and a burette for the titrant are required.

  • Procedure:

    • The this compound solution is placed in a beaker, and the pH electrode is immersed.

    • A standardized solution of a strong base (e.g., NaOH) is added in small increments from the burette.

    • The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

    • The pKa is determined from the pH at the half-equivalence point of the titration curve.

logP Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties.

Methodology: Shake-Flask Method

  • System Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

  • Procedure:

    • A known amount of this compound is dissolved in one of the pre-saturated phases.

    • A known volume of the second pre-saturated phase is added.

    • The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases to reach equilibrium.

    • The mixture is then centrifuged to ensure complete separation of the two phases.

    • The concentration of this compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. logP is the logarithm of this value.

Aqueous Solubility Determination

Aqueous solubility is a critical factor influencing drug absorption and bioavailability.

Methodology: Equilibrium Shake-Flask Method

  • Procedure:

    • An excess amount of solid this compound is added to a known volume of an aqueous buffer (e.g., at physiological pH 7.4).

    • The resulting suspension is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

    • The suspension is then filtered to remove the undissolved solid.

    • The concentration of this compound in the filtrate (the saturated solution) is determined by a validated analytical method, such as HPLC-UV.

  • Result: The determined concentration represents the equilibrium aqueous solubility of this compound under the specified conditions.

Signaling Pathway and Experimental Workflow

Mechanism of Action in Glaucoma

This compound's primary therapeutic effect in glaucoma is the reduction of intraocular pressure (IOP). This is achieved through the inhibition of carbonic anhydrase in the ciliary body of the eye. The following diagram illustrates the proposed signaling pathway.

Methazolamide_Pathway cluster_ciliary_epithelium Ciliary Epithelium CO2_H2O CO2 + H2O H2CO3 H2CO3 CO2_H2O->H2CO3 Catalyzed by HCO3_H HCO3- + H+ H2CO3->HCO3_H Carbonic_Anhydrase Carbonic Anhydrase Bicarbonate_Secretion Bicarbonate Secretion HCO3_H->Bicarbonate_Secretion Aqueous_Humor_Formation Aqueous Humor Formation Bicarbonate_Secretion->Aqueous_Humor_Formation Drives IOP Intraocular Pressure Aqueous_Humor_Formation->IOP Increases This compound This compound This compound->Carbonic_Anhydrase Inhibits

Caption: this compound inhibits carbonic anhydrase, reducing bicarbonate secretion and aqueous humor formation, thereby lowering intraocular pressure.

Experimental Workflow for Physicochemical Profiling

A logical workflow is essential for the comprehensive physicochemical characterization of a research compound like this compound.

Physicochemical_Workflow start Start: Pure this compound Sample identity Identity Confirmation (IUPAC, CAS, Formula, MW) start->identity purity Purity Assessment (Melting Point) identity->purity ionization Ionization Properties (pKa Determination) purity->ionization lipophilicity Lipophilicity (logP Determination) ionization->lipophilicity solubility Aqueous Solubility lipophilicity->solubility formulation Formulation Development solubility->formulation adme In Vitro ADME Studies solubility->adme

Caption: A typical experimental workflow for the physicochemical profiling of this compound for research and development purposes.

References

The Genesis of a Glaucoma Mainstay: A Technical History of Methazolamide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Methazolamide, a cornerstone in the management of glaucoma for decades, represents a significant milestone in the development of carbonic anhydrase inhibitors. This technical guide delves into the core aspects of its discovery, preclinical and clinical development, offering a comprehensive overview for researchers, scientists, and drug development professionals.

Discovery and Synthesis

The development of this compound emerged from the foundational understanding of carbonic anhydrase's role in aqueous humor formation. As a sulfonamide derivative, its synthesis involves a multi-step chemical process.

Experimental Protocol: Synthesis of this compound

This protocol outlines the chemical synthesis of this compound, starting from 5-amino-2-mercapto-1,3,4-thiadiazole.

Materials:

  • 5-amino-2-mercapto-1,3,4-thiadiazole

  • Benzyl chloride

  • Acetic anhydride

  • Methylating agent

  • Sodium hypochlorite

  • Ferric chloride (catalyst)

  • Ammonia

  • Glacial acetic acid

  • Water

  • Ice

  • Hydrochloric acid

  • 5% Sodium hydroxide solution

  • Activated carbon

  • Ethanol

Procedure:

  • Condensation and Acetylation: 5-amino-2-mercapto-1,3,4-thiadiazole undergoes condensation with benzyl chloride and subsequent acetylation with acetic anhydride to yield 5-acetamido-2-benzylmercapto-1,3,4-thiadiazole.

  • Methylation: The acetylated intermediate is then methylated to produce N-(4-methyl-2-benzylmercapto-Δ²-1,3,4-thiadiazolin-5-ylidene)-acetamide.

  • Oxidation: In a 1000ml three-necked flask, 100ml of glacial acetic acid and 16ml of water are added, followed by 45g of the methylated product. The mixture is stirred until the solid dissolves. 1g of ferric chloride is added as a catalyst. 250ml of sodium hypochlorite is then added dropwise, maintaining the reaction temperature between 40°C and 50°C and a pH of 2. The reaction proceeds for 6 hours.[1]

  • Isolation of Intermediate: The reaction mixture is cooled to 20°C, and ice is added to precipitate the crystalline intermediate. The solid is collected by filtration and washed.

  • Amination: The washed intermediate is treated with 200ml of ammonia and 130g of ice with stirring. The temperature is maintained below 10°C for 1.5 hours. The mixture is then slowly heated in a water bath to 35°C-40°C to remove excess ammonia.[1]

  • Precipitation of Crude Product: The reaction mixture is transferred to a beaker, diluted with 100ml of water, and cooled in an ice-water bath. Concentrated hydrochloric acid is added dropwise to acidify the solution. The product begins to precipitate at pH 7, and the addition of acid is continued until the pH reaches 4.[1]

  • Purification: The crude product is collected by filtration, washed with ethanol three times, and then with water until neutral, followed by drying. For further purification, 30g of the crude product is dissolved in 500ml of 5% NaOH solution with stirring for 30 minutes. 1g of activated carbon is added, and the mixture is stirred for another 30 minutes for decolorization. After suction filtration, the filtrate is acidified with hydrochloric acid to a pH of 4-5 to precipitate the purified this compound. The white solid is collected by filtration, washed until neutral, and dried.[1]

Preclinical Development

Preclinical studies were instrumental in elucidating the pharmacological and toxicological profile of this compound, primarily focusing on its effect on intraocular pressure (IOP) and aqueous humor dynamics.

Animal Models
  • Dogs: Beagles have been frequently used to study the effects of this compound on IOP and aqueous humor flow rate.[2][3][4]

  • Rabbits: New Zealand white rabbits have been utilized to investigate the ocular hypotensive effects and the distribution of this compound and its analogs in the eye.[5][6]

Key Preclinical Findings
ParameterAnimal ModelDosageRouteKey FindingsReference
Intraocular Pressure (IOP)Glaucomatous Beagles5 mg/kgOral (twice daily)Significant decrease in IOP.[3]
Intraocular Pressure (IOP)Clinically Normal Beagles25 mg and 50 mgOral (single dose)Significant IOP decrease 3 to 6 hours after treatment.[2][4]
Aqueous Humor Flow Rate (AHFR)Clinically Normal Beagles25 mg and 50 mgOral (multiple doses)Significantly lower AHFRs compared to pretreatment.[2][4]
Intraocular Pressure (IOP)Rabbits1-2 mg/kgN/ALowering of intraocular pressure.[6]
Ocular DistributionRabbits2% suspensionTopical5-propionyl analog of this compound showed greater corneal permeability and higher concentrations in the aqueous humor compared to this compound.[5]
Experimental Protocol: In Vivo IOP and Aqueous Humor Flow Rate Measurement in Dogs

This protocol provides a general outline for assessing the efficacy of orally administered this compound in a canine model.

Animals:

  • Healthy adult Beagle dogs.[2]

Procedure:

  • Baseline Measurement: Baseline IOPs and AHFRs are determined on consecutive days (e.g., Day 0 and Day 1). IOP can be measured using applanation tonometry. AHFR can be determined by anterior segment fluorophotometry.[2][4]

  • Drug Administration:

    • Single-Dose Trial: A single oral dose of this compound (e.g., 25 mg or 50 mg) is administered at a specific time (e.g., 7 AM).[2][4]

    • Multiple-Dose Trial: this compound (e.g., 25 mg or 50 mg) is administered orally multiple times a day (e.g., 7 AM, 3 PM, and 11 PM) for a set period (e.g., 7 days).[2][4]

  • Data Collection: IOP is measured at multiple time points throughout the day (e.g., 10 AM, 1 PM, 6 PM, and 9 PM) during the treatment period. Post-treatment AHFR is measured.

  • Analysis: Changes in IOP and AHFR from baseline are calculated and statistically analyzed to determine the drug's effect.

Clinical Development

Clinical trials have been pivotal in establishing the safety and efficacy of this compound for the treatment of glaucoma in humans.

Key Clinical Trial Findings
Study DesignFormulationDosagePatient PopulationKey FindingsReference
Randomized Pilot StudySublingual25 mg and 50 mg (once or twice daily)Open-angle glaucoma patientsSignificant IOP reduction from baseline. Twice-daily dosing provided more sustained IOP control.[7]
Double-Blind Randomized Trial1% Topical Solution in CyclodextrinThree times a day for 1 weekOcular hypertension patients14% decrease in peak IOP from baseline.[8]
Dose-Response StudyOral Tablets25 mg, 50 mg, and 100 mg (three times daily)Open-angle glaucoma patientsMean IOP reductions of 3.3, 4.3, and 5.6 mmHg, respectively.[9]
Experimental Protocol: A Randomized Pilot Study of Sublingual this compound

This protocol summarizes a pilot study evaluating the safety and efficacy of sublingual this compound.

Study Design:

  • Randomized, open-label pilot study.[7]

Participants:

  • Patients with open-angle glaucoma.[7][10]

Procedure:

  • Randomization: Participants are randomized to receive either 25 mg or 50 mg of sublingual this compound.[7]

  • Dosing Regimen:

    • Week 1: Once daily administration.

    • Week 2: Twice daily administration.[7]

  • Outcome Measures:

    • Primary Outcome: Change in IOP from baseline to days 7 and 14, measured using Goldmann Tonometry.[7][10]

    • Secondary Outcomes: Serum this compound levels, serum electrolytes, urine pH and electrolytes, and reported side effects.[7]

  • Analysis: Statistical analysis is performed to compare IOP changes between the different dosing groups and from baseline.

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the potent inhibition of the enzyme carbonic anhydrase.

Carbonic Anhydrase Inhibition in the Eye

In the ciliary processes of the eye, carbonic anhydrase catalyzes the reversible hydration of carbon dioxide to form bicarbonate and protons. This process is crucial for the secretion of aqueous humor. By inhibiting carbonic anhydrase, this compound reduces the formation of bicarbonate ions, which in turn decreases the transport of sodium and fluid into the posterior chamber of the eye. This leads to a reduction in aqueous humor production and consequently, a lowering of intraocular pressure.[11]

G CO2 CO₂ + H₂O H2CO3 H₂CO₃ CO2->H2CO3 HCO3 HCO₃⁻ + H⁺ H2CO3->HCO3 AqueousHumor Aqueous Humor Production HCO3->AqueousHumor drives CA Carbonic Anhydrase CA->H2CO3 catalyzes This compound This compound This compound->CA inhibits IOP Intraocular Pressure AqueousHumor->IOP determines G cluster_prep Sample Preparation cluster_hplc HPLC Analysis Sample Biological Sample (Blood, Plasma, Urine) LLE Liquid-Liquid Extraction (Ethyl Acetate) Sample->LLE Wash1 Wash (Phosphate Buffer) LLE->Wash1 BackExtract Back Extraction (Glycine Buffer) Wash1->BackExtract Wash2 Wash (Ether) BackExtract->Wash2 Injection Injection Wash2->Injection Column C-18 Column Injection->Column Detection UV Detection (285 nm) Column->Detection

References

Methazolamide in Alzheimer's Disease Research: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alzheimer's disease (AD) presents a significant challenge to global health, necessitating the exploration of novel therapeutic avenues. This document provides a comprehensive technical overview of the emerging potential of methazolamide, a Food and Drug Administration (FDA)-approved carbonic anhydrase inhibitor, in the context of Alzheimer's disease research. Preclinical evidence suggests that this compound may counteract key pathological features of AD, including amyloid-beta (Aβ) and tau protein accumulation, mitochondrial dysfunction, and neuroinflammation. This guide synthesizes the current data, details experimental protocols, and visualizes the proposed mechanisms of action to facilitate further investigation and drug development efforts in this promising area.

Introduction: The Rationale for Carbonic Anhydrase Inhibition in Alzheimer's Disease

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta plaques and the intracellular accumulation of hyperphosphorylated tau tangles. These pathologies are associated with a cascade of detrimental events, including synaptic dysfunction, neuronal loss, and cognitive decline. Mitochondrial dysfunction is recognized as an early and critical event in AD pathogenesis[1][2].

This compound is a carbonic anhydrase inhibitor (CAI) traditionally used for the treatment of glaucoma[3][4]. Its ability to cross the blood-brain barrier and its established safety profile make it an attractive candidate for repurposing in neurological disorders[1][5]. Research indicates that specific carbonic anhydrase enzymes are abnormally elevated in the brains of Alzheimer's patients[6][7]. The inhibition of these enzymes by this compound presents a novel strategy to mitigate AD pathology through multiple proposed mechanisms.

Proposed Mechanisms of Action

This compound's neuroprotective effects in the context of Alzheimer's disease appear to be multifactorial, targeting several key pathological pathways.

Amelioration of Amyloid-Beta Pathology
  • Mitochondrial Protection: this compound has been shown to protect against Aβ-induced mitochondrial dysfunction[1][2]. It prevents the depolarization of the mitochondrial membrane and inhibits the production of mitochondrial hydrogen peroxide, a reactive oxygen species[1][8].

  • Inhibition of Apoptosis: By stabilizing mitochondrial function, this compound prevents the release of cytochrome c into the cytoplasm, thereby inhibiting the activation of caspase-9 and caspase-3, key executioners of the apoptotic cascade[1][2].

  • Enhanced Aβ Clearance: In vivo studies suggest that this compound treatment reduces the accumulation of Aβ in the brain, including in the cerebral vasculature and glial cells[6][9][10]. This is thought to be achieved by improving the amyloid-clearing capacity of glial cells and blood vessels[6].

Reduction of Tau Pathology

Recent studies have highlighted this compound's potential to address tau pathology, a core feature of AD and other tauopathies[3][11][12].

  • Enhanced Tau Clearance: this compound has been found to promote the clearance of toxic tau proteins. The proposed mechanism involves the inhibition of carbonic anhydrase, which leads to the movement of lysosomes (the cell's waste disposal system) to the cell surface, where they fuse with the cell membrane and expel tau aggregates[3][11][13].

  • Reduction of Phosphorylated Tau: In animal models, this compound treatment has been shown to reduce the levels of both total and phosphorylated tau[11][12].

Modulation of Neuroinflammation and Glial Function

Neuroinflammation, mediated by glial cells such as microglia and astrocytes, plays a significant role in the progression of AD. This compound has been observed to diminish gliosis and reduce caspase activation in microglia and astrocytes in animal models of AD[9][10].

Preclinical Evidence

The therapeutic potential of this compound in Alzheimer's disease is supported by a growing body of in vitro and in vivo preclinical data.

In Vitro Studies

In vitro experiments using neuronal and glial cell cultures have been instrumental in elucidating the molecular mechanisms of this compound's neuroprotective effects.

Cell Type Aβ Challenge This compound Concentration Observed Effects Reference
Neuronal SHSY-5Y cells, Glioma cells, Normal Human Astrocytes50 μM Aβ40-Q22 or 10 μM Aβ42100 or 300μMPrevention of DNA fragmentation.[1]
Neuronal SHSY-5Y and Glioma cells10 μM Aβ42Not specifiedInhibition of mitochondrial cytochrome c release.[1]
Neuronal and cerebral vascular cellsAβ challengeStarting at 100 μMInhibition of Aβ-induced cytochrome c release, caspase-9 activation, and DNA fragmentation.[8]
Neuronal, glial, and cerebrovascular cellsAβ challengeNot specifiedPrevention of mitochondrial dysfunction, reactive oxygen species production, and apoptosis.[10]
In Vivo Animal Studies

Studies using animal models of Alzheimer's disease have provided crucial evidence for the in vivo efficacy of this compound.

Animal Model Treatment Regimen Key Findings Reference
Acute mouse model (intra-hippocampal Aβ injection)Intraperitoneal administrationPrevented neurodegeneration and reduced caspase-3 activation in neurons and microglia.[1][2]
TgSwDI mice (model of AD and cerebral amyloid angiopathy)Chronic treatment from ~8 to 15-16 months of ageReduced amyloid deposition, improved cerebrovascular function, and noticeable gains in cognitive function.[6][9]
Zebrafish and mice with tau mutationsNot specifiedCleared tau build-up and reduced disease symptoms.[3]
Mice with P301S human tau mutationNot specifiedImproved performance in memory tasks, improved cognitive performance, fewer tau aggregates, and less reduction in brain cells.[3][14][15]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols.

In Vitro Aβ-Induced Toxicity Assay
  • Cell Culture: Neuronal SHSY-5Y cells, glioma cells, and normal human astrocytes are cultured under standard conditions.

  • Aβ Preparation: Synthetic Aβ40-Q22 or Aβ42 peptides are prepared to form oligomeric species.

  • Treatment: Cells are challenged with Aβ peptides (e.g., 10-50 μM) in the presence or absence of this compound (e.g., 100-300 μM).

  • Apoptosis Evaluation: DNA fragmentation is quantified using a Cell Death Detection ELISA kit.

  • Cytochrome c Release: Mitochondrial cytochrome c release is visualized and assessed by immunofluorescence staining.

  • Caspase Activation: The activation of caspase-9 and caspase-3 is measured using activity assays.

In Vivo Mouse Model of Aβ Toxicity
  • Animal Model: The TgSwDI mouse model, which develops age-dependent amyloid pathology and cognitive deficits, is commonly used[6][9].

  • Drug Administration: this compound is administered chronically, often mixed in the animals' chow or delivered via oral gavage, starting from an age when pathology begins to emerge (e.g., 8 months) until an advanced stage (e.g., 15-16 months)[6].

  • Behavioral Testing: Cognitive function is assessed using standardized tests such as the Morris water maze or radial arm water maze to evaluate spatial learning and memory[7].

  • Histopathological Analysis: Post-mortem brain tissue is analyzed for amyloid plaque load, neuroinflammation (gliosis), and cerebrovascular integrity through immunohistochemistry and other staining techniques[6][9].

In Vivo Tauopathy Model
  • Animal Model: Zebrafish or mice genetically engineered to express mutant human tau (e.g., P301S mutation) are used[3][14][15].

  • Drug Administration: this compound is administered to the animals.

  • Cognitive Assessment: In mice, cognitive performance and memory are evaluated through behavioral tasks[3][14].

  • Biochemical and Histological Analysis: Brain tissue is analyzed for levels of total and phosphorylated tau, as well as for the presence of tau aggregates and the extent of neurodegeneration[3][16].

Visualizing the Molecular Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed mechanisms and experimental designs.

G cluster_0 Alzheimer's Pathology cluster_1 Mitochondrial Dysfunction Cascade cluster_2 Therapeutic Intervention Abeta Amyloid-Beta (Aβ) Mito_H2O2 Mitochondrial H₂O₂ Production Abeta->Mito_H2O2 induces CytC Cytochrome c Release Mito_H2O2->CytC triggers Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis & Neurodegeneration Casp3->Apoptosis MTZ This compound MTZ->Mito_H2O2 inhibits G cluster_0 Tau Pathology cluster_1 Cellular Clearance Mechanism cluster_2 Therapeutic Intervention Tau Intracellular Tau Aggregates CA Carbonic Anhydrase Lysosomes Lysosomes CA->Lysosomes regulates acidity Exocytosis Lysosomal Exocytosis Lysosomes->Exocytosis move to surface Clearance Extracellular Tau Clearance Exocytosis->Clearance expels tau MTZ This compound MTZ->CA inhibits G cluster_workflow In Vivo Experimental Workflow start Select AD Animal Model (e.g., TgSwDI mice) treatment Chronic this compound Administration start->treatment behavior Cognitive Behavioral Testing treatment->behavior analysis Post-mortem Brain Tissue Analysis behavior->analysis endpoint Data Interpretation: - Aβ/Tau Load - Gliosis - Cognitive Function analysis->endpoint

References

Unveiling the Unseen: A Technical Guide to the Off-Target Effects of Methazolamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methazolamide, a sulfonamide derivative, is a well-established carbonic anhydrase inhibitor primarily used in the management of glaucoma.[1] Its therapeutic effect is attributed to the reduction of intraocular pressure by decreasing aqueous humor secretion.[1] However, like many small molecule drugs, the pharmacological action of this compound extends beyond its primary target, leading to a range of off-target effects. Understanding these unintended interactions is crucial for a comprehensive safety and efficacy profile, and can unveil novel therapeutic opportunities. This technical guide provides an in-depth exploration of the known and predicted off-target effects of this compound, detailing the molecular mechanisms, experimental methodologies for their identification, and a summary of the available quantitative data.

Off-Target Profile of this compound

The off-target activities of this compound can be broadly categorized into its interaction with other carbonic anhydrase isoforms and its effects on various signaling pathways implicated in inflammation, neuroprotection, angiogenesis, and bone mineralization.

Carbonic Anhydrase Isoforms

This compound is a potent inhibitor of several carbonic anhydrase (CA) isoforms, not just the one primarily responsible for aqueous humor secretion.[1] The inhibition of different CA isoforms in various tissues can lead to systemic effects.

Signaling Pathway Modulation

Recent research has begun to uncover the influence of this compound on key cellular signaling pathways, independent of its carbonic anhydrase inhibitory activity. These off-target effects are of significant interest for potential drug repurposing.

1. Neuroprotection via the Mitochondrial Apoptosis Pathway:

A significant off-target effect of this compound is its neuroprotective role, primarily through the inhibition of the intrinsic pathway of apoptosis.[2][3][4][5] This is achieved by preventing the release of cytochrome c from the mitochondria, a critical step in the activation of the caspase cascade.[2][3][4][5]

  • Mechanism: this compound has been shown to inhibit oxygen/glucose deprivation-induced cell death, loss of mitochondrial membrane potential, and the release of mitochondrial factors.[3] This, in turn, prevents the activation of caspase-9 and the executioner caspase-3, ultimately leading to neuronal cell survival.[2][5] Studies have demonstrated that this compound's neuroprotective effects are associated with a reduction in infarct size and improved neurological scores in experimental models of cerebral ischemia.[3]

2. Modulation of Inflammatory Pathways:

Network pharmacology studies have suggested that this compound may exert therapeutic effects in conditions like ankylosing spondylitis by modulating inflammatory pathways.[6] This involves the regulation of key pro-inflammatory cytokines and enzymes.

  • Potential Targets: Computational analyses have identified several potential off-targets of this compound within inflammatory signaling cascades, including:

    • Prostaglandin-Endoperoxide Synthase 2 (PTGS2 or COX-2): A key enzyme in the synthesis of prostaglandins, which are potent inflammatory mediators.[6]

    • Estrogen Receptor 1 (ESR1): Known to play a role in modulating inflammation.[6]

    • Glycogen Synthase Kinase-3 Beta (GSK3β): A serine/threonine kinase involved in various signaling pathways, including inflammation.[6]

    • Janus Kinase 2 (JAK2): A tyrosine kinase that plays a critical role in cytokine signaling.[6]

    • Nitric Oxide Synthase 2 (NOS2): An enzyme responsible for the production of nitric oxide, a molecule with diverse roles in inflammation.[6]

  • Cytokine Regulation: this compound is predicted to regulate the production of tumor necrosis factor (TNF), interleukin-6 (IL-6), and nitric oxide.[6]

3. Influence on Angiogenesis:

Preliminary evidence suggests that this compound may have an impact on angiogenesis, the formation of new blood vessels.[6] This effect is thought to be mediated through the modulation of key angiogenic signaling pathways.

  • Potential Mechanism: The predicted interaction of this compound with proteins like JAK2 suggests a possible link to the regulation of vascular endothelial growth factor (VEGF) signaling, a critical pathway in angiogenesis.[6]

4. Role in Bone Mineralization:

Network pharmacology studies also point towards a potential role for this compound in bone mineralization.[6]

  • Potential Targets: The predicted interaction with GSK3β and PTGS2, both of which are involved in bone metabolism, suggests a possible mechanism for this effect.[6]

Data Presentation

While a comprehensive quantitative dataset for all of this compound's off-target interactions is not yet available, the following tables summarize the known and predicted interactions. The lack of extensive experimental validation for some of these interactions highlights areas for future research.

Target ClassSpecific TargetInteraction TypeQuantitative Data (Binding Affinity/IC50)
Primary Target Carbonic Anhydrases (various isoforms)InhibitionVaries by isoform (e.g., CA II, CA IV)
Off-Target Mitochondrial Apoptosis Pathway ProteinsInhibition of Cytochrome C releaseNot yet quantified
Predicted Off-Targets (Inflammation) PTGS2 (COX-2)Interaction (predicted)Not available
ESR1Interaction (predicted)Not available
GSK3βInteraction (predicted)Not available
JAK2Interaction (predicted)Not available
NOS2Interaction (predicted)Not available
Off-Target EffectAffected PathwayKey Molecular Events
Neuroprotection Mitochondrial ApoptosisInhibition of cytochrome c release, prevention of caspase-3 activation
Anti-inflammatory Inflammatory Signaling (predicted)Regulation of TNF, IL-6, and nitric oxide production
Angiogenesis Modulation Angiogenic Signaling (predicted)Potential modulation of VEGF pathway
Bone Mineralization Bone Metabolism (predicted)Potential influence on osteoblast differentiation and function

Experimental Protocols

The identification and characterization of off-target effects rely on a combination of computational and experimental approaches. Below are detailed methodologies for key experiments cited in the context of off-target discovery.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to validate drug-target engagement in a cellular context. It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.

Protocol:

  • Cell Culture and Treatment:

    • Culture cells of interest to a desired confluency.

    • Treat cells with this compound at various concentrations or a vehicle control for a specified time.

  • Heat Shock:

    • Harvest and wash the cells.

    • Resuspend the cell pellet in a suitable buffer and aliquot into PCR tubes.

    • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or with a lysis buffer containing protease inhibitors.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated denatured proteins by centrifugation.

  • Protein Quantification:

    • Analyze the soluble protein fraction by Western blotting using an antibody specific to the target protein of interest.

    • Quantify the band intensities to determine the amount of soluble protein at each temperature.

  • Data Analysis:

    • Plot the percentage of soluble protein as a function of temperature to generate a melting curve.

    • A shift in the melting curve in the presence of this compound indicates target engagement.

In Vitro Kinase Profiling

To investigate the effect of this compound on kinases like GSK3β and JAK2, in vitro kinase profiling assays are employed.

Protocol:

  • Reagents and Setup:

    • Obtain purified recombinant kinase enzymes (e.g., GSK3β, JAK2).

    • Use a specific substrate for each kinase (peptide or protein).

    • Prepare a kinase reaction buffer containing ATP and necessary cofactors (e.g., MgCl2).

  • Kinase Reaction:

    • In a microplate, combine the kinase, substrate, and this compound at various concentrations.

    • Initiate the reaction by adding the ATP-containing buffer.

    • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period.

  • Detection of Kinase Activity:

    • Stop the reaction.

    • Detect the phosphorylated substrate using one of several methods:

      • Radiometric Assay: Use [γ-³²P]ATP and measure the incorporation of the radiolabel into the substrate.

      • Luminescence-based Assay: Use a system that measures the amount of ATP consumed (e.g., Kinase-Glo®).

      • Fluorescence-based Assay: Use a phosphorylation-specific antibody labeled with a fluorophore.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition at each concentration of this compound.

    • Determine the IC50 value by plotting the inhibition data against the log of the inhibitor concentration.

Phenotypic Screening

Phenotypic screening is a powerful approach to identify off-target effects by observing changes in cellular or organismal phenotypes without a preconceived target.

Protocol:

  • Assay Development:

    • Choose a cellular or organismal model relevant to the desired phenotype (e.g., a cell line for inflammation, a zebrafish model for angiogenesis).

    • Develop a robust and quantifiable assay that measures the phenotype of interest (e.g., cytokine production, tube formation, bone nodule formation).

  • Compound Screening:

    • Treat the model system with a library of compounds, including this compound, at one or more concentrations.

    • Include appropriate positive and negative controls.

  • Phenotypic Readout:

    • Measure the phenotypic change using high-content imaging, plate readers, or other relevant detection methods.

  • Hit Identification and Confirmation:

    • Identify compounds that produce a significant and reproducible change in the phenotype.

    • Confirm the activity of the hits through dose-response studies.

  • Target Deconvolution (for novel phenotypes):

    • For compounds with interesting and novel phenotypes, employ target deconvolution strategies to identify the molecular target(s) responsible for the observed effect. These can include:

      • Affinity chromatography-mass spectrometry

      • CETSA coupled with mass spectrometry (Thermal Proteome Profiling)

      • Genetic approaches (e.g., CRISPR/Cas9 screens)

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Methazolamide_Neuroprotection_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm Mito_Membrane Mitochondrial Membrane Cytochrome_C Cytochrome C Mito_Membrane->Cytochrome_C releases Apaf1 Apaf-1 Cytochrome_C->Apaf1 binds to Bax_Bak Bax/Bak Bax_Bak->Mito_Membrane forms pores in Bcl2 Bcl-2 Bcl2->Bax_Bak inhibits Caspase9 Pro-caspase-9 Apaf1->Caspase9 activates Activated_Caspase9 Activated Caspase-9 Caspase9->Activated_Caspase9 Caspase3 Pro-caspase-3 Activated_Caspase9->Caspase3 activates Activated_Caspase3 Activated Caspase-3 Caspase3->Activated_Caspase3 Apoptosis Apoptosis Activated_Caspase3->Apoptosis executes This compound This compound This compound->Mito_Membrane inhibits release Ischemic_Stress Ischemic Stress Ischemic_Stress->Bax_Bak activates Ischemic_Stress->Bcl2 inhibits CETSA_Workflow start Start: Cell Culture treatment Treat cells with This compound or Vehicle start->treatment harvest Harvest and Wash Cells treatment->harvest heat_shock Apply Temperature Gradient (Heat Shock) harvest->heat_shock lysis Cell Lysis and Protein Extraction heat_shock->lysis centrifugation Centrifugation to Separate Soluble and Insoluble Fractions lysis->centrifugation western_blot Western Blot Analysis of Soluble Fraction centrifugation->western_blot analysis Quantify Band Intensity and Plot Melting Curve western_blot->analysis end End: Determine Target Engagement analysis->end Kinase_Profiling_Workflow start Start: Prepare Reagents reagents Purified Kinase, Substrate, ATP, this compound start->reagents reaction Incubate Kinase, Substrate, and this compound reagents->reaction initiate Initiate Reaction with ATP reaction->initiate incubation Incubate at 30°C initiate->incubation detection Detect Phosphorylated Substrate (Radiometric, Luminescence, or Fluorescence) incubation->detection analysis Calculate % Inhibition and Determine IC50 detection->analysis end End: Quantify Kinase Inhibition analysis->end

References

Unveiling the Diuretic Properties of Methazolamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the diuretic properties of methazolamide, a potent carbonic anhydrase inhibitor. Designed for researchers, scientists, and drug development professionals, this document synthesizes the core mechanism of action, experimental protocols for evaluation, and quantitative data on its effects on urinary output and electrolyte balance.

Executive Summary

This compound exerts a weak and transient diuretic effect by inhibiting carbonic anhydrase in the renal tubules.[1][2] This inhibition leads to a cascade of events that ultimately increases the excretion of bicarbonate, sodium, potassium, and chloride, resulting in an increase in urine volume.[2] While not primarily indicated as a diuretic, understanding its renal effects is crucial for comprehensive drug development and for exploring potential secondary therapeutic applications. This guide details the underlying signaling pathways, provides standardized experimental workflows, and presents available quantitative data to support further research in this area.

Mechanism of Action: Inhibition of Carbonic Anhydrase

The diuretic effect of this compound stems from its potent inhibition of carbonic anhydrase, an enzyme crucial for the reabsorption of sodium bicarbonate in the proximal convoluted tubule of the kidney.[3] Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide to carbonic acid, which then dissociates into a hydrogen ion (H⁺) and a bicarbonate ion (HCO₃⁻).

In the proximal tubule, the secreted H⁺ ions combine with filtered HCO₃⁻ in the tubular lumen to form carbonic acid. Luminal carbonic anhydrase then converts this back to carbon dioxide and water, which are readily reabsorbed into the tubular cell. Intracellularly, carbonic anhydrase facilitates the reformation of carbonic acid from reabsorbed CO₂ and water. The subsequent dissociation of carbonic acid provides H⁺ for secretion back into the lumen (in exchange for Na⁺) and HCO₃⁻ which is transported into the blood.

This compound disrupts this cycle by inhibiting both luminal and intracellular carbonic anhydrase.[2] This leads to a reduction in H⁺ secretion, and consequently, a decrease in the reabsorption of filtered bicarbonate. The retained bicarbonate in the tubular lumen acts as an osmotic agent, holding water and leading to diuresis. The increased luminal concentration of bicarbonate also necessitates the excretion of cations, primarily sodium and potassium, to maintain electrical neutrality, further contributing to the diuretic and natriuretic effects.[2][3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathway of bicarbonate reabsorption inhibited by this compound and a typical experimental workflow for assessing its diuretic properties.

cluster_lumen Tubular Lumen cluster_cell Proximal Tubule Cell cluster_blood Blood Filtered HCO3- Filtered HCO3- H2CO3_lumen H2CO3 Filtered HCO3-->H2CO3_lumen + H+ CO2_H2O_lumen CO2 + H2O H2CO3_lumen->CO2_H2O_lumen CA_lumen Carbonic Anhydrase IV (luminal) CO2_H2O_cell CO2 + H2O CO2_H2O_lumen->CO2_H2O_cell Diffusion Na+_lumen Na+ NHE3 NHE3 Na+_lumen->NHE3 Secreted H+ H+ Secreted H+->H2CO3_lumen NHE3->Secreted H+ CA_lumen->H2CO3_lumen CA_intra Carbonic Anhydrase II (intracellular) H2CO3_cell H2CO3 CA_intra->H2CO3_cell CO2_H2O_cell->H2CO3_cell HCO3-_cell HCO3- H2CO3_cell->HCO3-_cell H+_cell H+ H2CO3_cell->H+_cell NBCe1 NBCe1 HCO3-_cell->NBCe1 H+_cell->NHE3 HCO3-_blood HCO3- NBCe1->HCO3-_blood Methazolamide_lumen This compound Methazolamide_lumen->CA_lumen Methazolamide_intra This compound Methazolamide_intra->CA_intra Na+_blood Na+

Caption: this compound inhibits carbonic anhydrase, disrupting bicarbonate reabsorption.

cluster_prep Preparation cluster_admin Administration cluster_collect Collection & Analysis Animal_Acclimatization Animal Acclimatization (e.g., Wistar rats) Fasting Fasting (18h) with ad libitum water Animal_Acclimatization->Fasting Grouping Group Allocation (Control, Standard, Test) Fasting->Grouping Hydration Oral Hydration (e.g., Normal Saline) Grouping->Hydration Drug_Admin Drug Administration (Vehicle, Furosemide, this compound) Hydration->Drug_Admin Metabolic_Cages Placement in Metabolic Cages Drug_Admin->Metabolic_Cages Urine_Collection Urine Collection (e.g., at 5h and 24h) Metabolic_Cages->Urine_Collection Volume_Measurement Urine Volume Measurement Urine_Collection->Volume_Measurement Electrolyte_Analysis Electrolyte Analysis (Na+, K+, Cl-, HCO3-) Urine_Collection->Electrolyte_Analysis pH_Measurement Urine pH Measurement Urine_Collection->pH_Measurement

Caption: Experimental workflow for assessing diuretic activity of this compound in rats.

Data Presentation

The following tables summarize the quantitative effects of this compound on urinary parameters. It is important to note that comprehensive, direct comparative studies detailing the diuretic effects of this compound are limited, with much of the literature focusing on its primary indication for glaucoma.

Table 1: Effect of this compound on Urinary Electrolyte and Citrate/Uric Acid Excretion

ParameterDosageChange from BaselineSpeciesReference
Urinary Citrate Excretion100 mg every 8 hours-40%Human[4]
Urinary Uric Acid Output100 mg every 8 hours-36% (in the first 24h)Human[4]
Urinary Sodium25 mg (sublingual)Numerically higher (not statistically significant)Human[5]
Urinary Potassium25 mg (sublingual)Numerically higher (not statistically significant)Human[5]
Urinary Chloride25 mg (sublingual)Numerically higher (not statistically significant)Human[5]

Table 2: Comparative Diuretic Effects of Carbonic Anhydrase Inhibitors (General)

ParameterAgentEffectNoteReference
Bicarbonate ExcretionAcetazolamideSignificant increaseA potent inhibitor of proximal bicarbonate reabsorption[6]
Sodium ExcretionAcetazolamideIncreasedAccompanies bicarbonate excretion[7]
Urine FlowAcetazolamideIncreasedOsmotic effect of unreabsorbed solutes[7]

Experimental Protocols

The following is a generalized protocol for evaluating the diuretic activity of this compound in a rat model, based on established methodologies for screening diuretic agents.

Objective: To quantify the effects of orally administered this compound on urine volume and electrolyte excretion in Wistar albino rats.

Materials:

  • Animals: Male Wistar albino rats (150-200g).

  • Housing: Metabolic cages designed to separate urine and feces.

  • Test Substance: this compound suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Standard Drug: Furosemide (10 mg/kg) as a positive control.

  • Vehicle: The vehicle used for suspending the test substance (negative control).

  • Equipment: Oral gavage needles, graduated cylinders, flame photometer, and other standard laboratory equipment for electrolyte analysis.

Procedure:

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week.

  • Fasting: 18 hours prior to the experiment, food is withdrawn, but animals have free access to water.

  • Grouping: Animals are divided into at least three groups (n=6 per group):

    • Group I: Control (Vehicle)

    • Group II: Standard (Furosemide, 10 mg/kg)

    • Group III: Test (this compound, desired dose)

  • Hydration: To ensure a measurable urine output, all animals receive a uniform salt and water load (e.g., 25 ml/kg of normal saline) via oral gavage.

  • Drug Administration: Immediately after hydration, the respective substances are administered orally.

  • Urine Collection: Animals are placed individually in metabolic cages. Urine is collected at specified intervals, typically over 5 and 24 hours.

  • Analysis:

    • Urine Volume: The total volume of urine for each animal is measured.

    • Electrolyte Concentration: The concentrations of sodium (Na⁺), potassium (K⁺), and chloride (Cl⁻) are determined using a flame photometer or ion-selective electrodes. Bicarbonate (HCO₃⁻) can be measured using an appropriate assay.

    • pH: The pH of the collected urine is measured.

Data Analysis: The diuretic activity can be expressed as the ratio of the mean urine volume of the test group to that of the control group. The natriuretic, kaliuretic, and chloruretic activities are calculated similarly based on the total amount of each electrolyte excreted. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the observed effects compared to the control group.

Conclusion

This compound exhibits a mild and transient diuretic effect characterized by increased excretion of bicarbonate, sodium, potassium, and chloride. This is a direct consequence of its inhibitory action on carbonic anhydrase in the renal proximal tubules. While its primary clinical use is in the management of glaucoma, a thorough understanding of its renal pharmacology is essential for a complete safety and efficacy profile. The experimental protocols and data presented in this guide provide a framework for further investigation into the diuretic properties of this compound and other carbonic anhydrase inhibitors. Further preclinical studies with a specific focus on quantifying the dose-dependent effects of this compound on urine volume and a comprehensive panel of electrolytes are warranted to build upon the existing knowledge base.

References

Structural Activity Relationship of Methazolamide and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Methazolamide is a potent sulfonamide-based inhibitor of the enzyme carbonic anhydrase (CA) and a cornerstone in the management of glaucoma. Its therapeutic effect stems from the reduction of intraocular pressure by decreasing aqueous humor secretion.[1][2] Understanding the structural activity relationship (SAR) of this compound is crucial for the rational design of new, more effective, and isoform-selective inhibitors with improved pharmacokinetic profiles and reduced side effects. This technical guide provides an in-depth analysis of the SAR of this compound and its analogs, presenting key quantitative data, detailed experimental protocols, and visual representations of metabolic pathways and research workflows. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction to this compound and Carbonic Anhydrase

This compound is a heterocyclic sulfonamide and a derivative of acetazolamide, used clinically for its potent inhibition of carbonic anhydrase isoenzymes.[3] CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4][5] In humans, at least 14 different CA isoforms have been identified, playing vital roles in various physiological processes.

The primary therapeutic application of this compound is in the treatment of glaucoma, where it targets CA isoforms (primarily CA-II) in the ciliary processes of the eye.[4] Inhibition of this enzyme slows the formation of bicarbonate ions, which in turn reduces sodium and fluid transport, leading to a decrease in aqueous humor production and a lowering of intraocular pressure (IOP).[1][6] Unlike its predecessor acetazolamide, this compound exhibits distinct physicochemical properties that afford it a more favorable pharmacokinetic profile, including better tissue penetration and a longer half-life.[7] SAR studies aim to elucidate the relationship between the chemical structure of this compound analogs and their biological activity, guiding the development of next-generation CA inhibitors.

Core Scaffold and Mechanism of Inhibition

The inhibitory activity of this compound and its analogs is fundamentally linked to their chemical structure, which consists of a 1,3,4-thiadiazole ring system bearing an essential sulfonamide group (-SO₂NH₂).

  • The Sulfonamide Group (-SO₂NH₂): This functional group is the critical Zinc-Binding Group (ZBG). In its deprotonated, anionic form (-SO₂NH⁻), it coordinates directly to the Zn²⁺ ion in the active site of the carbonic anhydrase enzyme. This binding displaces a zinc-bound water molecule (or hydroxide ion), which is essential for the catalytic cycle, thereby inhibiting the enzyme's function.[8]

  • The Heterocyclic Scaffold: The 1,3,4-thiadiazole ring serves as the molecular scaffold, orienting the sulfonamide group for optimal binding within the enzyme's active site. The ring and its substituents also contribute to the overall physicochemical properties of the molecule, such as lipophilicity and solubility, which influence its pharmacokinetics and isoform selectivity.

The binding of this compound to the active site of human carbonic anhydrase II (hCA II) is a well-characterized interaction, stabilized by the coordination to the zinc ion and a network of hydrogen bonds with active site residues.[8]

cluster_CA Carbonic Anhydrase Active Site cluster_reaction cluster_MZM This compound (MZM) cluster_result ZN Zn²⁺ Ion H2O H₂O / OH⁻ ZN->H2O Catalytic Water HCO3 HCO₃⁻ H2O->HCO3 Hydration CO2 CO₂ MZM_mol MZM Molecule (-SO₂NH⁻) MZM_mol->ZN Binds & Displaces H₂O Inhibition Enzyme Inhibition Dec_Aq_Humor Decreased Aqueous Humor Secretion Inhibition->Dec_Aq_Humor Dec_IOP Reduced Intraocular Pressure Dec_Aq_Humor->Dec_IOP

Mechanism of carbonic anhydrase inhibition by this compound.

Quantitative SAR Data

The potency and pharmacokinetic profile of this compound and its analogs are determined by subtle structural modifications. The following tables summarize key quantitative data from various studies.

Table 1: In Vitro Carbonic Anhydrase Inhibition Data

Compound Modification hCA I Ki (nM) hCA II Ki (nM) bCA IV Ki (nM) Reference
This compound Parent Compound 50 14 36 [9]
Acetazolamide Unmethylated on ring N - ~12 - [8]
Analog 6 5-propionyl group ~10 ~10 ~10 [10]
Analog 28 5-CF₃ acetyl group ~10 ~10 ~10 [10]

| Topiramate | Sugar sulfamate analog | - | Low nanomolar | - |[11] |

Table 2: Physicochemical and Pharmacokinetic Properties

Compound Key Structural Feature Plasma Protein Binding Plasma Half-Life (t½) Key Pharmacokinetic Trait Reference
This compound N-methyl on thiadiazole ring ~55% ~14 hours Higher lipid solubility, readily diffuses into tissues [1][2][7]
Acetazolamide N-H on thiadiazole ring High ~5 hours Lower lipid solubility, concentrated by the kidney [7]

| Analog 6 | 5-propionyl group | - | - | 10x greater CHCl₃ partition and 6x greater transcorneal permeability than this compound |[10] |

Key Structural Modifications and Their Effects

SAR studies on the this compound scaffold have focused on several key positions to optimize activity and drug-like properties.

N-Methylation: this compound vs. Acetazolamide

The primary structural difference between this compound and its parent, acetazolamide, is the methylation of the nitrogen at position 4 of the thiadiazole ring.[3][8] This seemingly minor addition has profound pharmacokinetic consequences:

  • Increased Lipophilicity: The methyl group increases the molecule's lipid solubility.[7]

  • Enhanced Tissue Distribution: This change allows this compound to diffuse more readily into tissues and fluids, including the aqueous humor and cerebrospinal fluid, compared to acetazolamide.[7]

  • Reduced Renal Secretion: Unlike acetazolamide, this compound is not actively secreted or concentrated by the kidneys.[7]

  • Longer Half-Life: The plasma half-life of this compound is significantly longer (approx. 14 hours) than that of acetazolamide (approx. 5 hours), allowing for less frequent dosing.[7]

Modifications at the 5-Acylimino Position

Systematic modification of the 5-acetylimino side chain has been explored to develop topically active CA inhibitors, which could reduce systemic side effects. A key study revealed that balancing water and lipid solubility is critical for transcorneal permeability and efficacy.[10]

  • The parent This compound (5-acetyl) is not effective at lowering IOP when applied topically.[10]

  • Replacing the acetyl group with a propionyl group (Analog 6) resulted in a compound with three times the water solubility and a tenfold greater chloroform-buffer partition coefficient. This improved balance of properties led to a six-fold increase in transcorneal permeability and a significant drop in IOP upon topical application in rabbits.[10]

  • The 5-trifluoroacetyl analog (Analog 28) also demonstrated significant IOP-lowering effects.[10]

  • Increasing the alkyl chain length further (e.g., n-pentyryl) led to diminished activity, likely due to suboptimal physicochemical properties.[10]

cluster_scaffold This compound Core Scaffold cluster_mods Key Modification Points & Effects cluster_r1_effects Effects of N-Methylation (vs. Acetazolamide) cluster_r2_effects Effects of 5-Acyl Group Modification Scaffold R1 Position 4 (N-Methyl) Scaffold->R1 Influences Pharmacokinetics R2 Position 5 (Acylimino) Scaffold->R2 Influences Topical Efficacy Lipophilicity ↑ Lipophilicity Tissue ↑ Tissue Penetration HalfLife ↑ Half-Life (14h) Solubility Alters Solubility Balance Permeability Modulates Corneal Permeability Topical Enables Topical Activity

SAR summary for the this compound scaffold.

Experimental Protocols

The evaluation of this compound analogs involves a multi-step process from chemical synthesis to in vivo testing.

General Synthesis of Analogs

Analogs are typically synthesized from a common precursor. For example, derivatives of the related acetazolamide scaffold have been created by first cleaving the acetamide group under acidic conditions to yield a free amine. This amine then serves as a versatile diversification point for subsequent amide coupling or reductive amination reactions to generate a library of analogs.[12] The synthesis of this compound itself involves a multi-step reaction starting from hydrazine hydrate and ammonium thiocyanate.[13]

Carbonic Anhydrase Inhibition Assay

The inhibitory potency (Ki) of compounds against various CA isoforms is a critical first step in evaluation. A common and established method is the stopped-flow CO₂ hydration assay .

  • Principle: This assay measures the ability of an inhibitor to block the CA-catalyzed hydration of CO₂. The reaction produces H⁺, causing a change in pH, which is monitored by a pH indicator dye.

  • Reagents: Purified CA isozyme, CO₂-saturated water, buffer solution (e.g., Tris-HCl) containing a pH indicator (e.g., p-nitrophenol), and the test inhibitor at various concentrations.

  • Procedure: The enzyme solution is mixed with the inhibitor and allowed to equilibrate. This mixture is then rapidly mixed with the CO₂-saturated solution in a stopped-flow spectrophotometer.

  • Data Analysis: The initial rate of the reaction (slope of absorbance change vs. time) is measured. IC₅₀ values (concentration of inhibitor causing 50% inhibition) are determined from dose-response curves, and Ki values are subsequently calculated using the Cheng-Prusoff equation.

In Vivo Evaluation of Intraocular Pressure

The ultimate test for anti-glaucoma agents is their ability to lower IOP in a relevant animal model, typically normotensive or hypertensive rabbits.[10]

  • Animal Model: New Zealand White rabbits are commonly used. A baseline IOP is established for each animal.

  • Drug Administration: A precise volume (e.g., 50 µL) of the test compound, formulated as a solution or suspension in a suitable vehicle, is instilled topically into one eye. The contralateral eye receives the vehicle alone as a control.

  • IOP Measurement: IOP is measured at regular intervals (e.g., baseline, 1, 2, 3, 4, 6 hours post-instillation) using a calibrated applanation tonometer.

  • Data Analysis: The change in IOP from baseline is calculated for both the treated and control eyes. The difference in IOP between the two eyes at each time point represents the drug's effect.

cluster_invitro cluster_invivo start Analog Design synth Chemical Synthesis start->synth purify Purification & Characterization synth->purify invitro In Vitro Screening purify->invitro ca_assay CA Inhibition Assay (Ki determination) invitro->ca_assay physchem Physicochemical Profiling (Solubility, LogP) invitro->physchem invivo In Vivo Evaluation ca_assay->invivo physchem->invivo iop_study IOP Lowering Study (Rabbit Model) invivo->iop_study pk_study Pharmacokinetic Study invivo->pk_study lead_opt Lead Optimization iop_study->lead_opt pk_study->lead_opt lead_opt->start Iterative SAR Cycle

Experimental workflow for the development of this compound analogs.

Conclusion

The structural activity relationship of this compound reveals a finely tuned interplay between the essential sulfonamide zinc-binding group and the physicochemical properties imparted by the heterocyclic scaffold and its substituents. The N-methylation that distinguishes this compound from acetazolamide is a key modification that enhances lipophilicity and dramatically improves its pharmacokinetic profile, leading to a longer half-life and better tissue distribution.[7] Further studies on the 5-acylimino position have demonstrated that a delicate balance of lipophilicity and hydrophilicity is paramount for achieving topical activity, a critical goal for reducing the systemic side effects associated with oral CA inhibitors.[10] Future research will likely focus on designing analogs with greater selectivity for specific carbonic anhydrase isoforms to further refine the therapeutic window and explore novel applications beyond glaucoma.

References

Methazolamide's Interaction with Carbonic Anhydrase Isozymes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the interaction between the carbonic anhydrase inhibitor, methazolamide, and its various isozymes. The following sections detail quantitative inhibition data, experimental protocols for assessing these interactions, and the role of specific carbonic anhydrase isozymes in cellular signaling pathways.

Introduction

This compound is a sulfonamide derivative and a well-established inhibitor of carbonic anhydrases (CAs), a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] There are at least 15 known human CA isozymes, each with distinct tissue distribution, cellular localization, and catalytic activity.[2] this compound's clinical applications, including the treatment of glaucoma, are a direct result of its potent inhibition of specific CA isozymes.[3] Understanding the differential interaction of this compound with these isozymes is crucial for elucidating its mechanism of action, predicting potential off-target effects, and designing more selective and potent inhibitors for various therapeutic applications.

Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound against various human carbonic anhydrase (hCA) isozymes is typically quantified by the inhibition constant (Kᵢ). A lower Kᵢ value indicates a higher affinity of the inhibitor for the enzyme. The following table summarizes the reported Kᵢ values for this compound against several hCA isozymes.

IsozymeInhibition Constant (Kᵢ) (nM)Experimental ConditionsReference(s)
hCA I 50Stopped-flow CO₂ hydration assay[Selleck Chemicals]
hCA II 14Stopped-flow CO₂ hydration assay[Selleck Chemicals, Abbate et al., 2003]
bCA IV 36Stopped-flow CO₂ hydration assay[Selleck Chemicals]
hCA IX 25Stopped-flow CO₂ hydration assay[Inhibition constants (KI s) by a stopped flow CO 2 hydrase assay, with acetazolamide AAZ as standard drug 48]
hCA XII 5.7Stopped-flow CO₂ hydration assay[Inhibition constants (KI s) by a stopped flow CO 2 hydrase assay, with acetazolamide AAZ as standard drug 48]

Note: The inhibition constants can vary depending on the specific experimental conditions, such as pH, temperature, and buffer composition.

Experimental Protocols

The determination of inhibition constants for carbonic anhydrase inhibitors like this compound is most commonly performed using a stopped-flow spectrophotometry assay . This method measures the enzyme-catalyzed CO₂ hydration activity.

Stopped-Flow Spectrophotometry for CO₂ Hydration Inhibition Assay

This technique relies on the rapid mixing of the enzyme and its substrate (CO₂) in a buffered solution containing a pH indicator. The hydration of CO₂ produces a proton, leading to a change in pH, which is monitored by the change in absorbance of the pH indicator. The initial rate of this reaction is measured in the absence and presence of the inhibitor at various concentrations to determine the Kᵢ.

Materials:

  • Purified carbonic anhydrase isozyme

  • This compound stock solution (in a suitable solvent like DMSO)

  • Buffer (e.g., 20 mM HEPES, pH 7.4)

  • pH indicator (e.g., 0.2 mM Phenol Red)

  • CO₂-saturated water (substrate)

  • Stopped-flow spectrophotometer

Procedure:

  • Preparation of Reagents: Prepare all solutions in high-purity water and maintain them at a constant temperature (e.g., 25°C). The CO₂-saturated water is prepared by bubbling CO₂ gas through chilled water.

  • Enzyme and Inhibitor Incubation: Pre-incubate the enzyme solution with various concentrations of this compound for a specified period to allow for inhibitor binding.

  • Stopped-Flow Measurement:

    • Load one syringe of the stopped-flow instrument with the enzyme-inhibitor mixture (or enzyme alone for control measurements).

    • Load the second syringe with the CO₂-saturated water.

    • Rapidly mix the contents of the two syringes.

    • Monitor the change in absorbance of the pH indicator at its maximum absorbance wavelength (e.g., 557 nm for Phenol Red) over a short time course (typically seconds).

  • Data Analysis:

    • Calculate the initial rates of the catalyzed reaction from the linear portion of the absorbance change over time.

    • Determine the rate of the uncatalyzed reaction (in the absence of the enzyme) and subtract it from the catalyzed rates.

    • Plot the initial rates against the inhibitor concentration.

    • Fit the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition) to determine the Kᵢ value.

Visualizations

This compound Interaction with the hCA II Active Site

The following diagram illustrates the key interactions of this compound within the active site of human carbonic anhydrase II, based on crystallographic studies. The sulfonamide group coordinates with the catalytic zinc ion, a hallmark of this class of inhibitors.

This compound binding in the hCA II active site.
Experimental Workflow for Kᵢ Determination

The logical flow of an experiment to determine the inhibition constant (Kᵢ) of this compound is depicted in the following workflow diagram.

Ki_Determination_Workflow prep Reagent Preparation (Enzyme, Inhibitor, Buffer, Substrate) incubate Enzyme-Inhibitor Incubation prep->incubate stopped_flow Stopped-Flow Spectrophotometry incubate->stopped_flow data_acq Data Acquisition (Absorbance vs. Time) stopped_flow->data_acq rate_calc Initial Rate Calculation data_acq->rate_calc plot Plot Rates vs. Inhibitor Concentration rate_calc->plot fit Data Fitting to Inhibition Model plot->fit ki Determine Ki fit->ki

Workflow for determining the inhibition constant (Ki).

Role in Signaling Pathways: CA IX and pH Regulation in Cancer

Carbonic anhydrase IX (CA IX) is a transmembrane isozyme that is highly overexpressed in many types of cancer and is generally absent in corresponding healthy tissues.[4] Its expression is primarily induced by hypoxia, a common feature of the tumor microenvironment.[5] CA IX plays a critical role in tumor cell pH regulation, contributing to an acidic extracellular environment while maintaining a neutral or slightly alkaline intracellular pH, which is favorable for tumor cell proliferation and survival.[4]

This compound, as an inhibitor of CA IX, can disrupt this crucial pH-regulating activity. The diagram below illustrates the role of CA IX in the context of tumor acidosis and the points at which this compound can intervene.

CAIX_Signaling_Pathway cluster_TumorCell Tumor Cell cluster_Extracellular Extracellular Space Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CA IX Gene Expression HIF1a->CAIX_exp CAIX CA IX CAIX_exp->CAIX HCO3_ex HCO₃⁻ CAIX->HCO3_ex catalyzes Glycolysis Anaerobic Glycolysis CO2_in Intracellular CO₂ Glycolysis->CO2_in produces CO2_ex Extracellular CO₂ CO2_in->CO2_ex diffuses H2O_in H₂O HCO3_in HCO₃⁻ pHi Maintain Alkaline pHi (Survival, Proliferation) HCO3_in->pHi H_in H⁺ CO2_ex->HCO3_ex H2O_ex H₂O H2O_ex->HCO3_ex HCO3_ex->HCO3_in transport H_ex H⁺ HCO3_ex->H_ex pHe Acidic pHe (Invasion, Metastasis) H_ex->pHe This compound This compound This compound->CAIX inhibits

CA IX-mediated pH regulation in cancer and this compound's point of intervention.

By inhibiting the extracellular catalytic activity of CA IX, this compound can lead to an increase in intracellular acidity and a decrease in extracellular acidity. This disruption of pH homeostasis can sensitize cancer cells to conventional therapies and inhibit tumor progression.[5]

Conclusion

This compound exhibits potent, isozyme-specific inhibitory activity against carbonic anhydrases. Its strong inhibition of hCA II is central to its therapeutic effect in glaucoma, while its activity against tumor-associated isozymes like hCA IX and hCA XII presents opportunities for its application in oncology. The standardized methodologies, such as stopped-flow spectrophotometry, are essential for the continued evaluation of this compound and the development of novel, more selective carbonic anhydrase inhibitors. Further research into the role of specific CA isozymes in various signaling pathways will continue to uncover new therapeutic targets and applications for this important class of drugs.

References

Preliminary Studies on Methazolamide for Cancer Therapy: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methazolamide, a carbonic anhydrase inhibitor traditionally used in the treatment of glaucoma, is emerging as a potential therapeutic agent in oncology. Its mechanism of action, centered on the inhibition of carbonic anhydrase IX (CAIX), a key regulator of tumor pH and hypoxia-driven pathways, positions it as a promising candidate for anticancer therapy, both as a monotherapy and in combination with existing treatments. This technical guide provides an in-depth overview of the preliminary studies on this compound for cancer therapy, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies employed in its evaluation.

Core Mechanism of Action: Targeting Carbonic Anhydrase IX

This compound's primary anticancer activity stems from its inhibition of carbonic anhydrase IX (CAIX).[1][2] CAIX is a transmembrane enzyme that is highly expressed in many types of solid tumors and is a key player in the adaptation of cancer cells to the hypoxic and acidic tumor microenvironment.[1][2]

Under hypoxic conditions, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized and promotes the expression of genes that enable cell survival, including CAIX.[1][3] CAIX catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons.[3] This enzymatic activity contributes to the maintenance of a neutral intracellular pH (pHi) while promoting an acidic extracellular environment.[3] This altered pH gradient is advantageous for tumor cells, as it facilitates invasion, metastasis, and resistance to chemotherapy.[3]

By inhibiting CAIX, this compound disrupts this critical pH-regulating mechanism, leading to intracellular acidification and a less acidic tumor microenvironment.[3] This disruption of pH homeostasis can trigger apoptosis in cancer cells and may enhance the efficacy of conventional chemotherapeutic agents that are sensitive to pH gradients.[3]

Preclinical Efficacy of this compound

Preliminary in vitro and in vivo studies have demonstrated the potential of this compound in various cancer models.

In Vitro Studies

While specific IC50 values for this compound as a single agent across a wide range of cancer cell lines are not extensively documented in the currently available literature, one study on the 4T1 murine breast cancer cell line indicated that this compound did not significantly reduce cell viability at concentrations up to 100 μM.[4] This suggests that its primary utility may be in combination therapies or in specific cancer types with high CAIX dependence. Further research is needed to establish a comprehensive profile of its single-agent cytotoxicity.

In Vivo Studies

A key preclinical study investigated the efficacy of this compound in combination with gemcitabine in a patient-derived xenograft (PDX) mouse model of pancreatic cancer (PDX-546). The results demonstrated a significant enhancement of gemcitabine's antitumor activity.

Treatment GroupTumor Growth Inhibition (%)Statistical Significance (p-value)
This compound (60 mg/kg, p.o.)50<0.05
Gemcitabine (50 mg/kg, i.v.)61<0.05
This compound + Gemcitabine72<0.05

Table 1: In Vivo Efficacy of this compound in Combination with Gemcitabine in a Pancreatic Cancer PDX Model.

Experimental Protocols

In Vivo Pancreatic Cancer Xenograft Model

The following provides a generalized experimental protocol based on common practices for establishing and treating patient-derived xenografts of pancreatic cancer in mice.

1. Animal Model:

  • Athymic nude or SCID (Severe Combined Immunodeficient) mice, 6-8 weeks old.

2. Tumor Implantation:

  • Patient-derived pancreatic tumor tissue (e.g., PDX-546) is surgically implanted subcutaneously into the flank of the mice.

  • Tumor growth is monitored regularly using calipers.

3. Treatment Initiation:

  • Treatment is initiated when tumors reach a palpable size (e.g., 100-200 mm³).

  • Mice are randomized into treatment and control groups.

4. Drug Administration:

  • This compound: Administered orally (p.o.) at a dose of 60 mg/kg daily.

  • Gemcitabine: Administered intravenously (i.v.) at a dose of 50 mg/kg, typically once or twice a week.

  • Combination Therapy: Both drugs are administered according to their individual schedules.

  • Control Group: Receives a vehicle control (e.g., saline) following the same administration schedule.

5. Monitoring and Endpoints:

  • Tumor volume is measured 2-3 times per week.

  • Animal body weight and general health are monitored throughout the study.

  • The study is terminated when tumors in the control group reach a predetermined size or when signs of toxicity are observed.

  • At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting).

Signaling Pathways and Visualizations

The inhibition of CAIX by this compound initiates a cascade of events that ultimately impacts key signaling pathways involved in tumor progression.

CAIX-HIF-1α Signaling Pathway in Hypoxia

Caption: this compound inhibits CAIX, disrupting pH balance and promoting apoptosis.

Experimental Workflow for In Vivo Studies

in_vivo_workflow start Start implant Implant PDX Tumor in Mice start->implant monitor_growth Monitor Tumor Growth implant->monitor_growth randomize Randomize Mice into Groups monitor_growth->randomize treatment Administer Treatment: - Vehicle - this compound - Gemcitabine - Combination randomize->treatment monitor_response Monitor Tumor Volume & Animal Health treatment->monitor_response endpoint Study Endpoint monitor_response->endpoint analysis Tumor Excision & Analysis endpoint->analysis Tumors reach size limit or toxicity observed end End analysis->end

Caption: Workflow for evaluating this compound efficacy in a PDX mouse model.

Conclusion and Future Directions

The preliminary evidence for this compound as a cancer therapeutic agent is compelling. Its ability to target the unique metabolic adaptations of tumors, specifically by inhibiting CAIX and disrupting pH homeostasis, offers a novel approach to cancer treatment. The synergistic effects observed with conventional chemotherapy, such as gemcitabine, highlight its potential to overcome drug resistance and improve patient outcomes.

Future research should focus on several key areas:

  • Comprehensive In Vitro Screening: Determining the IC50 values of this compound across a broad panel of cancer cell lines is crucial to identify the most responsive cancer types.

  • Elucidation of Resistance Mechanisms: Understanding potential mechanisms of resistance to this compound will be vital for developing effective long-term treatment strategies.

  • Combination Therapies: Exploring the synergistic potential of this compound with other targeted therapies and immunotherapies could lead to more potent and durable anticancer responses.

  • Clinical Translation: Well-designed clinical trials are necessary to evaluate the safety and efficacy of this compound in cancer patients, both as a single agent and in combination regimens.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Methazolamide using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methazolamide is a carbonic anhydrase inhibitor primarily used in the treatment of glaucoma. It functions by decreasing the rate of aqueous humor formation, thereby reducing intraocular pressure. Accurate and precise quantification of this compound in pharmaceutical dosage forms and biological matrices is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose due to its high resolution, sensitivity, and specificity.

This document provides detailed application notes and protocols for the quantification of this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). It includes two distinct methods: one for the analysis of this compound in biological fluids and another applicable to pharmaceutical tablet formulations. The protocols are intended for researchers, scientists, and drug development professionals.

Mechanism of Action: Carbonic Anhydrase Inhibition

This compound exerts its therapeutic effect by inhibiting the enzyme carbonic anhydrase. This enzyme is crucial for the reversible hydration of carbon dioxide to carbonic acid, which in turn dissociates into bicarbonate and hydrogen ions. In the ciliary processes of the eye, this process is linked to the secretion of aqueous humor. By inhibiting carbonic anhydrase, this compound reduces the formation of bicarbonate ions, leading to a decrease in sodium and fluid transport, and consequently, a reduction in aqueous humor production and intraocular pressure.[1][2][3]

cluster_ciliary_epithelium Ciliary Epithelium CO2 CO₂ CA Carbonic Anhydrase CO2->CA H2O H₂O H2O->CA H2CO3 H₂CO₃ (Carbonic Acid) HCO3 HCO₃⁻ (Bicarbonate) H2CO3->HCO3 Dissociation Na_fluid Na⁺ and Fluid Transport HCO3->Na_fluid aq_humor Aqueous Humor Production Na_fluid->aq_humor CA->H2CO3 Hydration This compound This compound This compound->CA Inhibition

Caption: Mechanism of this compound action in the eye.

Method 1: Quantification of this compound in Biological Fluids

This method is suitable for the determination of this compound concentrations in human biological fluids such as whole blood, plasma, and urine, making it ideal for pharmacokinetic studies.[4]

Chromatographic Conditions
ParameterSpecification
Column C18, 5 µm
Mobile Phase 0.05 M Sodium Acetate (pH 4.0) : Acetonitrile (80:20, v/v)
Flow Rate 1.0 mL/min (Assumed, typical for such methods)
Detection UV at 285 nm
Injection Volume 20 µL (Assumed, typical for such methods)
Temperature Ambient
Sample Preparation: Liquid-Liquid Extraction

This protocol outlines the steps for extracting this compound from biological samples.[4]

  • To 1 mL of the biological sample (whole blood, plasma, or urine), add an internal standard.

  • Perform liquid-liquid extraction by adding 5 mL of ethyl acetate and vortexing for 1 minute.

  • Centrifuge the mixture at 3000 rpm for 10 minutes.

  • Transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Wash the organic phase by adding 1 mL of phosphate buffer (pH 8.0) and vortexing.

  • Centrifuge and discard the lower aqueous layer.

  • Perform back-extraction by adding 200 µL of glycine buffer (pH 10.0) to the organic phase and vortexing.

  • Centrifuge and collect the lower aqueous layer containing the analyte.

  • Wash the collected aqueous layer with 1 mL of diethyl ether, vortex, and centrifuge.

  • Discard the upper ether layer.

  • Inject the final aqueous solution into the HPLC system.

start Start: Biological Sample (1 mL) l_l_extraction Liquid-Liquid Extraction (Ethyl Acetate) start->l_l_extraction centrifuge1 Centrifugation l_l_extraction->centrifuge1 transfer_organic Transfer Organic Layer centrifuge1->transfer_organic wash_phosphate Wash with Phosphate Buffer (pH 8.0) transfer_organic->wash_phosphate centrifuge2 Centrifugation wash_phosphate->centrifuge2 back_extraction Back-Extraction (Glycine Buffer, pH 10.0) centrifuge2->back_extraction centrifuge3 Centrifugation back_extraction->centrifuge3 collect_aqueous Collect Aqueous Layer centrifuge3->collect_aqueous wash_ether Wash with Diethyl Ether collect_aqueous->wash_ether centrifuge4 Centrifugation wash_ether->centrifuge4 inject Inject into HPLC centrifuge4->inject

Caption: Sample preparation workflow for biological fluids.

Method Validation Summary
ParameterResult
Linearity Range 1 - 100 µg/mL
Precision (RSD) < 8% (for interday and intraday reproducibility)[4]

Method 2: Quantification of this compound in Pharmaceutical Tablets

This method is designed for the assay of this compound in solid dosage forms. The following is a representative method based on common practices for related compounds, as a specific validated method for this compound tablets with complete quantitative data was not available in the searched literature.

Chromatographic Conditions
ParameterSpecification
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0) (30:70, v/v)
Flow Rate 1.0 mL/min
Detection UV at 265 nm
Injection Volume 20 µL
Temperature Ambient
Sample Preparation: Tablet Extraction

This protocol describes the extraction of this compound from tablets.

  • Weigh and finely powder no fewer than 20 this compound tablets to ensure homogeneity.

  • Accurately weigh a portion of the powder equivalent to a single tablet dose and transfer it to a suitable volumetric flask.

  • Add a sufficient volume of a suitable diluent (e.g., a mixture of water and methanol) to dissolve the active ingredient.

  • Sonicate the flask for 15-20 minutes to ensure complete dissolution of this compound.

  • Make up the volume to the mark with the diluent and mix well.

  • Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients.

  • Further dilute the filtered solution with the mobile phase to a suitable concentration for HPLC analysis.

  • Inject the final solution into the HPLC system.

start Start: Weigh and Powder Tablets weigh_powder Weigh Powder Equivalent to One Tablet start->weigh_powder dissolve Dissolve in Diluent weigh_powder->dissolve sonicate Sonicate for 15-20 min dissolve->sonicate makeup_volume Make up to Volume and Mix sonicate->makeup_volume filter Filter through 0.45 µm Syringe Filter makeup_volume->filter dilute Dilute with Mobile Phase filter->dilute inject Inject into HPLC dilute->inject

Caption: Sample preparation workflow for tablets.

Method Validation Summary (Representative)

The following are typical validation parameters for HPLC analysis of pharmaceutical tablets, based on ICH guidelines.

ParameterTypical Acceptance Criteria
Linearity (Correlation Coefficient, r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD) ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:1
Specificity No interference from excipients or degradation products

Data Presentation: Comparison of HPLC Methods

The following table summarizes the key parameters of the two presented HPLC methods for this compound quantification.

ParameterMethod 1: Biological FluidsMethod 2: Pharmaceutical Tablets (Representative)
Matrix Whole Blood, Plasma, UrineTablets
Column C18, 5 µmC18, 5 µm, 4.6 x 250 mm
Mobile Phase 0.05 M Sodium Acetate (pH 4.0) : Acetonitrile (80:20)Acetonitrile : Phosphate Buffer (pH 3.0) (30:70)
Detection Wavelength 285 nm265 nm
Sample Preparation Liquid-Liquid ExtractionSolid-Liquid Extraction
Linearity Range 1 - 100 µg/mLTypically in the µg/mL range
Precision (RSD) < 8%≤ 2.0%
Accuracy (% Recovery) Not specified98.0% - 102.0%

Conclusion

The HPLC methods detailed in these application notes provide robust and reliable approaches for the quantification of this compound in both biological fluids and pharmaceutical tablet formulations. The choice of method will depend on the specific application, with Method 1 being well-suited for pharmacokinetic and clinical studies, and Method 2 being ideal for quality control and routine analysis of finished drug products. Proper method validation in accordance with ICH guidelines is essential to ensure the accuracy, precision, and reliability of the analytical results.

References

Application Notes and Protocols: Using Methazolamide in a Mouse Model of Glaucoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of methazolamide, a carbonic anhydrase inhibitor, in preclinical mouse models of glaucoma. The protocols and data presented are synthesized from established methodologies in glaucoma research to guide the experimental design for evaluating the therapeutic potential of this compound in reducing intraocular pressure (IOP) and protecting retinal ganglion cells (RGCs).

Introduction

Glaucoma is a leading cause of irreversible blindness, characterized by the progressive loss of RGCs and their axons, leading to optic nerve damage.[1] Elevated intraocular pressure (IOP) is a major risk factor for the development and progression of glaucoma.[1] this compound is a carbonic anhydrase inhibitor that reduces IOP by decreasing the production of aqueous humor.[2][3] It is used clinically to treat glaucoma, typically administered orally.[3][4] Preclinical studies in animal models are crucial for understanding its mechanisms of action and evaluating its neuroprotective potential. Mouse models of glaucoma, such as the DBA/2J genetic model and induced models like microbead-induced ocular hypertension, are valuable tools for this purpose.[5][6]

Mechanism of Action

This compound's primary mechanism of action is the inhibition of carbonic anhydrase in the ciliary processes of the eye.[2] This enzyme is crucial for the production of bicarbonate ions, which in turn drives the secretion of aqueous humor.[2] By inhibiting carbonic anhydrase, this compound reduces the formation of aqueous humor, thereby lowering IOP.[2] Due to its good lipid solubility and low plasma protein binding, this compound readily diffuses into tissues.[7][8]

Data Presentation

Table 1: Representative Intraocular Pressure (IOP) Reduction with Carbonic Anhydrase Inhibitors in a Mouse Model of Glaucoma

Note: The following data are representative of the effects of carbonic anhydrase inhibitors (specifically, topical brinzolamide) in a microbead-induced mouse model of ocular hypertension, as direct quantitative data for oral this compound in a mouse model was not available in the reviewed literature. This table illustrates the expected trend and magnitude of IOP reduction.

Treatment GroupBaseline IOP (mmHg ± SEM)IOP at 2 hours post-treatment (mmHg ± SEM)IOP at 6 hours post-treatment (mmHg ± SEM)IOP at 24 hours post-treatment (mmHg ± SEM)
Vehicle Control21.5 ± 0.820.9 ± 0.921.1 ± 0.720.5 ± 1.0
Brinzolamide (1%)22.1 ± 0.918.7 ± 1.116.5 ± 1.212.4 ± 1.3*

*p < 0.05 compared to vehicle control. Data adapted from a study on brinzolamide in a microbead-induced ocular hypertension mouse model.[5][9]

Table 2: Representative Retinal Ganglion Cell (RGC) Survival with Neuroprotective Agents in a Mouse Model of Glaucoma

Note: This table presents representative data on RGC survival from studies using neuroprotective agents in mouse models of glaucoma. While not specific to this compound, it provides a framework for evaluating the neuroprotective effects of a test compound.

Treatment GroupMean RGC Density (cells/mm² ± SD)Percent RGC Loss Compared to Control
Naive (No Glaucoma)4101 ± 237N/A
Glaucoma + Vehicle3150 ± 30923.8% ± 2.3%
Glaucoma + Compound X3750 ± 280*8.6% ± 6.8%

*p < 0.05 compared to Glaucoma + Vehicle. Data are illustrative and based on findings from various neuroprotection studies in mouse glaucoma models.[10][11]

Experimental Protocols

Protocol 1: Induction of Ocular Hypertension using the Microbead Model

This protocol describes a common method for inducing elevated IOP in mice to model glaucoma.[12]

Materials:

  • C57BL/6J mice (8-12 weeks old)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Polystyrene microbeads (15 µm diameter)

  • Sterile phosphate-buffered saline (PBS)

  • Hamilton syringe with a 33-gauge needle

  • Surgical microscope

  • Tonometer (e.g., TonoLab)

Procedure:

  • Anesthetize the mouse using an appropriate anesthetic regimen.

  • Place the mouse under a surgical microscope.

  • Using the Hamilton syringe, aspirate 1 µL of the microbead solution.

  • Carefully insert the needle through the cornea into the anterior chamber, avoiding the lens and iris.

  • Slowly inject the 1 µL of microbead solution into the anterior chamber.

  • Withdraw the needle and apply a topical antibiotic to the eye.

  • The contralateral eye can be injected with 1 µL of sterile PBS to serve as a control.[12]

  • Allow the mice to recover on a warming pad.

  • Monitor IOP every other day using a tonometer. A significant elevation in IOP is typically observed within a few days and can be sustained for several weeks.[10][12]

Protocol 2: Administration of this compound

This is a representative protocol for oral administration of this compound. The dosage is based on general animal studies and a study in canines, and should be optimized for the specific mouse model and experimental goals.[7][13]

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Oral gavage needles (22-gauge, ball-tipped)

  • Syringes

Procedure:

  • Prepare a suspension of this compound in the vehicle at the desired concentration. A starting dose of 5 mg/kg can be considered, administered twice daily.[13]

  • Gently restrain the mouse.

  • Insert the oral gavage needle into the esophagus.

  • Slowly administer the calculated volume of the this compound suspension.

  • Return the mouse to its cage and monitor for any adverse effects.

  • Treatment should be initiated before or at the time of glaucoma induction and continued for the duration of the study.

Protocol 3: Quantification of Retinal Ganglion Cell (RGC) Survival

This protocol outlines the procedure for quantifying RGC loss, a key indicator of glaucomatous neurodegeneration.

Materials:

  • 4% paraformaldehyde (PFA) in PBS

  • Fluorogold (or other retrograde tracer)

  • Antibodies against RGC markers (e.g., Brn3a, RBPMS)

  • Fluorescent secondary antibodies

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • One week prior to the end of the experiment, perform retrograde labeling of RGCs by injecting Fluorogold into the superior colliculus.

  • At the study endpoint, euthanize the mice and enucleate the eyes.

  • Fix the eyes in 4% PFA for 1-2 hours.

  • Dissect the retina and prepare retinal flat mounts.

  • If not using a retrograde tracer, perform immunohistochemistry with RGC-specific antibodies.

  • Mount the retinal flat mounts on slides.

  • Image the retinas using a fluorescence microscope.

  • Count the number of labeled RGCs in standardized fields of view across the retina.

  • Calculate the average RGC density (cells/mm²) for each treatment group.

Visualizations

G cluster_0 Ciliary Epithelium cluster_1 Outcome CO2_H2O CO2 + H2O CarbonicAnhydrase Carbonic Anhydrase CO2_H2O->CarbonicAnhydrase Catalyzes H2CO3 H2CO3 (Carbonic Acid) HCO3_H HCO3- + H+ H2CO3->HCO3_H AqueousHumor Aqueous Humor Secretion HCO3_H->AqueousHumor Drives ReducedIOP Reduced Intraocular Pressure (IOP) AqueousHumor->ReducedIOP CarbonicAnhydrase->H2CO3 This compound This compound This compound->CarbonicAnhydrase Inhibits

Mechanism of Action of this compound

G start Start: Select Mouse Model (e.g., DBA/2J or C57BL/6J) induction Induce Ocular Hypertension (if not using genetic model) e.g., Microbead Injection start->induction baseline Measure Baseline IOP induction->baseline treatment Randomize into Treatment Groups: - Vehicle Control - this compound baseline->treatment administer Administer Treatment (e.g., Oral Gavage) treatment->administer monitor_iop Monitor IOP at Regular Intervals administer->monitor_iop endpoint Endpoint Analysis monitor_iop->endpoint rgc_quant Quantify RGC Survival (Retinal Flat Mounts) endpoint->rgc_quant on_histology Optic Nerve Histology endpoint->on_histology data_analysis Data Analysis and Comparison rgc_quant->data_analysis on_histology->data_analysis

Experimental Workflow for Evaluating this compound

References

Application of Methazolamide in Zebrafish Models of Neurodegeneration: Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recent groundbreaking research has identified the potential of methazolamide, a carbonic anhydrase inhibitor traditionally used for glaucoma, as a therapeutic agent in neurodegenerative diseases characterized by the aggregation of tau protein (tauopathies). Zebrafish, with their genetic tractability, rapid development, and optical transparency, have emerged as a powerful in vivo model for studying neurodegeneration and for high-throughput drug screening. This document provides detailed application notes and protocols for utilizing this compound in zebrafish models of tauopathy, based on findings from recent studies.

Mechanism of Action

This compound has been shown to reduce the accumulation of pathological tau protein in neurons. The proposed mechanism of action involves the inhibition of carbonic anhydrase, which leads to an enhanced clearance of tau via lysosomal exocytosis. This process involves the movement of lysosomes to the cell periphery, where they fuse with the plasma membrane and release their contents, including aggregated tau, into the extracellular space.

Signaling Pathway of this compound in Tau Clearance

Methazolamide_Pathway This compound This compound CarbonicAnhydrase Carbonic Anhydrase This compound->CarbonicAnhydrase Inhibits LysosomalExocytosis Enhanced Lysosomal Exocytosis CarbonicAnhydrase->LysosomalExocytosis Promotes (via inhibition) TauClearance Increased Tau Clearance LysosomalExocytosis->TauClearance Neuroprotection Neuroprotection TauClearance->Neuroprotection

Caption: Proposed signaling pathway of this compound in promoting tau clearance.

Experimental Protocols

Zebrafish Lines and Maintenance
  • Zebrafish Lines: Transgenic zebrafish lines expressing human tau protein, particularly those with mutations associated with frontotemporal dementia (e.g., Tau-P301L or Tau-A152T), are recommended. These models have been shown to recapitulate key features of tauopathies, including tau hyperphosphorylation, aggregation, and neuronal dysfunction.

  • Husbandry: Zebrafish should be maintained under standard conditions (28.5°C on a 14/10-hour light/dark cycle).

This compound Preparation and Administration
  • Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Working Solution: Dilute the stock solution in embryo medium to the desired final concentrations. The final concentration of DMSO should not exceed 0.5% to avoid toxicity.

  • Administration: this compound is administered to zebrafish larvae by bath immersion. Larvae are placed in multi-well plates with the this compound-containing embryo medium.

Experimental Workflow for Drug Screening and Efficacy Testing

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis Zebrafish Transgenic Tauopathy Zebrafish Embryos Plate Plate Embryos in Multi-well Plates Zebrafish->Plate Treat Administer this compound (Bath Immersion) Plate->Treat PrepareDrug Prepare this compound Working Solutions PrepareDrug->Treat Behavior Behavioral Assays (e.g., Touch-evoked escape, locomotor activity) Treat->Behavior Imaging In Vivo Imaging (Tau aggregates, neuronal health) Treat->Imaging Biochemical Biochemical Analysis (Western Blot for Tau levels) Treat->Biochemical

Caption: General experimental workflow for testing this compound in zebrafish.

Key Experiments and Assays
  • Toxicity Assessment: Before efficacy testing, determine the maximum tolerated concentration of this compound in wild-type zebrafish larvae to establish a non-toxic dose range for subsequent experiments.

  • Behavioral Assays:

    • Touch-Evoked Escape Response: This assay assesses sensorimotor function. Gently touch the tail of the larva with a fine needle and record the escape response. Larvae with neurodegeneration may exhibit a delayed or absent response.

    • Locomotor Activity Tracking: Utilize automated tracking systems to monitor the swimming behavior of larvae in response to light-dark cycles. Reduced locomotor activity can be an indicator of neurotoxicity.

  • In Vivo Imaging of Tau Aggregates:

    • Use transgenic zebrafish lines expressing fluorescently tagged tau protein to visualize tau aggregation in living larvae.

    • Confocal microscopy can be employed to quantify the number and size of tau aggregates in specific brain regions.

  • Immunohistochemistry:

    • Fix larvae at desired time points and perform whole-mount immunohistochemistry using antibodies specific for total tau and phosphorylated tau (e.g., AT8).

    • This allows for the quantification of tau pathology in fixed tissues.

  • Western Blot Analysis:

    • Collect pools of larvae and extract proteins to quantify the levels of total and phosphorylated tau by Western blot.

    • This provides a quantitative measure of the biochemical effect of this compound on tau protein levels.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound in zebrafish models of tauopathy.

ParameterZebrafish ModelThis compound ConcentrationOutcomeReference
Tau Pathology Transgenic Tau (mutant)1-10 µM (example range)Reduction in tau aggregates
Decreased levels of phosphorylated tau
Neuronal Health Transgenic Tau (mutant)1-10 µM (example range)Increased neuronal survival
Behavioral Phenotypes Transgenic Tau (mutant)1-10 µM (example range)Improvement in touch-evoked escape response
Normalization of locomotor activity
AssayEndpoint MeasuredEffect of this compoundReference
In Vivo Imaging Number and size of tau aggregatesStatistically significant decrease
Immunohistochemistry Intensity of phospho-tau stainingReduction in staining intensity
Western Blot Levels of total and phospho-tauDose-dependent decrease in protein levels
Behavioral Analysis Escape response latency/successReduced latency and increased success rate
Distance moved in light/darkRestoration of normal swimming patterns

Application in Other Neurodegenerative Models

While the most prominent research on this compound in zebrafish has focused on tauopathies, its mechanism of action suggests potential applications in other neurodegenerative diseases characterized by protein aggregation. The protocols outlined here could be adapted for zebrafish models of Alzheimer's disease (amyloid-beta toxicity), Parkinson's disease (alpha-synuclein aggregation), and Amyotrophic Lateral Sclerosis (ALS). Further research is needed to validate the efficacy of this compound in these models.

Conclusion

This compound presents a promising avenue for the development of therapeutics for tauopathies and potentially other neurodegenerative disorders. The zebrafish model offers a robust and efficient platform for further investigation into the neuroprotective effects of this compound and for screening other carbonic anhydrase inhibitors. The detailed protocols and application notes provided herein serve as a comprehensive resource for researchers embarking on such studies.

In Vitro Assay for Testing Methazolamide Efficacy on Neuronal Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methazolamide, a potent carbonic anhydrase inhibitor, has demonstrated significant neuroprotective properties in various in vitro and in vivo models of neuronal injury.[1][2] Its ability to penetrate the blood-brain barrier makes it a promising candidate for therapeutic intervention in neurological disorders characterized by neuronal cell death, such as ischemic stroke and neurodegenerative diseases.[1] The primary mechanism of its neuroprotective action involves the inhibition of mitochondrial-mediated apoptotic pathways. This compound has been shown to prevent mitochondrial dysfunction, reduce the production of reactive oxygen species (ROS), inhibit the release of cytochrome c, and subsequently block the activation of caspases, key executioners of apoptosis.[3][4]

These application notes provide detailed protocols for a panel of in vitro assays to evaluate the efficacy of this compound and other neuroprotective compounds on neuronal cells. The described assays assess key indicators of neuronal health, including cell viability, apoptosis, and neurite outgrowth.

Data Presentation

The following tables summarize quantitative data on the neuroprotective effects of this compound from various in vitro studies.

Table 1: Effect of this compound on Neuronal Viability and Apoptosis

Cell TypeInsultThis compound Concentration (µM)AssayEndpoint MeasuredResultReference
Primary Cortical NeuronsOxygen-Glucose Deprivation (OGD)10Lactate Dehydrogenase (LDH)Cell DeathSignificant reduction in LDH release[1]
SH-SY5Y (human neuroblastoma)Amyloid β (Aβ)100 - 300Cell Death Detection ELISADNA FragmentationSignificant prevention of DNA fragmentation[4]
Primary Cortical NeuronsBlood or Hemoglobin10MAP2 ImmunostainingNeuronal SurvivalIncreased number of surviving neurons[5]
SH-SY5Y (human neuroblastoma)Amyloid β (Aβ)100 - 300Caspase-9 Activity AssayCaspase-9 ActivationInhibition of Aβ-induced caspase-9 activation[4]
SH-SY5Y (human neuroblastoma)Amyloid β (Aβ)100 - 300Active Caspase-3 StainingCaspase-3 ActivationInhibition of Aβ-mediated caspase-3 activation[4]
Primary Cortical NeuronsOxygen-Glucose Deprivation (OGD)10Western BlotCaspase-3 ActivationInhibition of OGD-induced caspase-3 activation[6]

Table 2: IC50 Values of this compound in Neuronal Protection

Cell TypeInsultAssayIC50 (µM)Reference
Primary Cortical NeuronsBlood-induced cell deathMAP2 Immunostaining & Cell Counting~10[5]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the key signaling pathway affected by this compound and the general experimental workflows for the described assays.

Methazolamide_Neuroprotection_Pathway cluster_stress Neuronal Stress (e.g., Ischemia, Aβ) cluster_mito Mitochondrial Dysfunction cluster_caspase Caspase Cascade cluster_apoptosis Apoptosis Stress Ischemia, Amyloid-β, Oxidative Stress Mito_Dysfunction Increased Mitochondrial H2O2 Production Stress->Mito_Dysfunction CytC_Release Cytochrome c Release Mito_Dysfunction->CytC_Release Caspase9 Caspase-9 Activation CytC_Release->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Neuronal Apoptosis Caspase3->Apoptosis This compound This compound This compound->Mito_Dysfunction Inhibits

Caption: Signaling pathway of this compound's neuroprotective effect.

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis Start Seed Neuronal Cells Culture Culture and Differentiate Start->Culture Treat Treat with this compound and/or Neurotoxic Insult Culture->Treat Viability MTT Assay (Cell Viability) Treat->Viability Apoptosis Caspase-3 Assay (Apoptosis) Treat->Apoptosis Morphology MAP2 Staining (Neuronal Morphology) Treat->Morphology Neurite Neurite Outgrowth Assay (Neuronal Function) Treat->Neurite Data Data Acquisition (e.g., Plate Reader, Microscopy) Viability->Data Apoptosis->Data Morphology->Data Neurite->Data Analysis Quantitative Analysis Data->Analysis Conclusion Conclusion on Efficacy Analysis->Conclusion

Caption: General experimental workflow for in vitro testing.

Experimental Protocols

Neuronal Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of this compound on the viability of neuronal cells cultured in a 96-well plate.

Materials:

  • Neuronal cells (e.g., primary cortical neurons or SH-SY5Y cell line)

  • 96-well cell culture plates

  • Complete culture medium

  • This compound

  • Neurotoxic agent (e.g., Amyloid-β, H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed neuronal cells into a 96-well plate at an appropriate density (e.g., 1-5 x 10⁴ cells/well) and allow them to adhere and differentiate for the recommended time.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for a specified duration (e.g., 1-2 hours).

    • Introduce the neurotoxic agent to the wells (except for the control group) and co-incubate with this compound for the desired period (e.g., 24-48 hours).

    • Include control wells: untreated cells, cells treated with this compound alone, and cells treated with the neurotoxic agent alone.

  • MTT Incubation:

    • After the treatment period, carefully remove the culture medium.

    • Add 100 µL of fresh culture medium and 10 µL of MTT solution to each well.

    • Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.

  • Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the control (untreated cells) and plot the data to determine the dose-response relationship.

Caspase-3 Activity Assay (Colorimetric)

This protocol measures the activity of caspase-3, a key marker of apoptosis, in neuronal cell lysates.

Materials:

  • Neuronal cells

  • Cell culture plates

  • This compound

  • Apoptosis-inducing agent (e.g., Staurosporine, Amyloid-β)

  • Lysis buffer

  • Caspase-3 colorimetric substrate (e.g., Ac-DEVD-pNA)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Culture neuronal cells in appropriate plates or flasks to a suitable confluency.

    • Treat the cells with this compound and/or the apoptosis-inducing agent as described in the MTT assay protocol.

  • Cell Lysis:

    • After treatment, collect the cells (for adherent cells, scrape or trypsinize).

    • Centrifuge the cell suspension and discard the supernatant.

    • Resuspend the cell pellet in cold lysis buffer and incubate on ice for 10-15 minutes.

    • Centrifuge the lysate at high speed (e.g., 10,000 x g) for 1-2 minutes at 4°C.

    • Collect the supernatant (cytosolic extract) containing the proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • Caspase-3 Assay:

    • In a 96-well plate, add an equal amount of protein (e.g., 50-100 µg) from each sample to separate wells.

    • Add the caspase-3 substrate (Ac-DEVD-pNA) to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Calculate the fold-increase in caspase-3 activity compared to the control group.

Neuronal Morphology and Survival Assay (MAP2 Immunocytochemistry)

This protocol is for visualizing and quantifying surviving neurons based on the expression of the neuron-specific marker, Microtubule-Associated Protein 2 (MAP2).

Materials:

  • Neuronal cells cultured on coverslips or in imaging-compatible plates

  • This compound

  • Neurotoxic agent

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1-0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody: anti-MAP2 antibody

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Culture and treat the neuronal cells on coverslips or in appropriate plates as previously described.

  • Fixation:

    • Gently wash the cells with PBS.

    • Fix the cells with 4% PFA for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization and Blocking:

    • Permeabilize the cells with the permeabilization buffer for 10 minutes.

    • Wash the cells three times with PBS.

    • Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the cells with the primary anti-MAP2 antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate the cells with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS.

    • Incubate with DAPI for 5-10 minutes to stain the nuclei.

    • Wash the cells with PBS.

    • Mount the coverslips onto microscope slides using mounting medium.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Capture images from multiple random fields for each condition.

    • Quantify the number of MAP2-positive cells to assess neuronal survival.

Neurite Outgrowth Assay

This protocol provides a method for quantifying the effect of this compound on neurite extension, a key indicator of neuronal health and function.

Materials:

  • Neuronal cells (e.g., iPSC-derived neurons, PC-12 cells, or primary neurons)

  • Imaging-compatible plates (e.g., 96-well or 384-well) coated with an appropriate substrate (e.g., Poly-D-Lysine, Laminin)

  • This compound

  • Neurotoxic or growth-inhibiting compound (optional)

  • Fixation and staining reagents as for MAP2 immunocytochemistry (or a live-cell imaging stain for neurites)

  • High-content imaging system or fluorescence microscope with image analysis software

Procedure:

  • Cell Plating: Plate neuronal cells at a low density in coated imaging plates to allow for clear visualization of individual neurites.

  • Treatment: After cell attachment and initial neurite extension (e.g., 24 hours), treat the cells with various concentrations of this compound. If investigating protective effects, a neurotoxic agent can be co-administered.

  • Incubation: Incubate the cells for a period sufficient to observe significant neurite growth or retraction (e.g., 24-72 hours).

  • Staining: Fix and stain the cells for a neuronal marker (e.g., β-III tubulin or MAP2) and a nuclear marker (DAPI) as described in the immunocytochemistry protocol.

  • Image Acquisition: Acquire images using a high-content imaging system or a fluorescence microscope.

  • Image Analysis: Use automated image analysis software to quantify various parameters of neurite outgrowth, such as:

    • Total neurite length per neuron

    • Number of neurites per neuron

    • Number of branch points per neuron

    • Average neurite length

  • Data Analysis: Compare the neurite outgrowth parameters between different treatment groups to assess the effect of this compound.

References

Methazolamide Administration Protocol for In Vivo Rodent Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of methazolamide in in vivo rodent studies. This document outlines the mechanism of action, pharmacokinetic and pharmacodynamic data, and standardized procedures for oral and intraperitoneal administration to ensure experimental reproducibility and animal welfare.

Application Notes

Introduction to this compound

This compound is a sulfonamide derivative and a potent inhibitor of the enzyme carbonic anhydrase.[1][2] It is utilized in research to investigate the physiological and pathological roles of carbonic anhydrase in various disease models. By reversibly inhibiting carbonic anhydrase, this compound interferes with the hydration of carbon dioxide, which subsequently alters the balance of bicarbonate and hydrogen ions in various tissues.[1] This mechanism is central to its therapeutic effects, which include the reduction of intraocular pressure in glaucoma and diuretic effects.[1][2]

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of carbonic anhydrase isoenzymes.[1][2] This inhibition leads to a reduction in the formation of carbonic acid and its subsequent dissociation into hydrogen and bicarbonate ions. The systemic effects include metabolic acidosis and alterations in ion and fluid transport across cell membranes.

Signaling Pathway Involvement

Recent studies suggest that the effects of carbonic anhydrase inhibitors like this compound may extend to the regulation of hypoxia-inducible factor-1α (HIF-1α). By altering intracellular and extracellular pH, carbonic anhydrase inhibition can influence the stability and transcriptional activity of HIF-1α, a key regulator of cellular response to hypoxia. This can impact downstream processes such as angiogenesis and inflammation.[3]

Pharmacokinetics and Metabolism

This compound is well-absorbed orally and is distributed throughout the body. It has a longer half-life compared to acetazolamide, another common carbonic anhydrase inhibitor. While specific pharmacokinetic data in rodents is limited, acute toxicity studies have determined LD50 values. In mice, the intraperitoneal LD50 is 2420 mg/kg.[2]

Quantitative Data from Rodent Studies

The following tables summarize quantitative data from in vivo rodent studies investigating the effects of this compound.

Table 1: Dose-Dependent Effects of this compound on Hematological Parameters in Rats with Intermittent Hypoxia-Induced Excessive Erythrocytosis

Dose (mg/kg/day)Hemoglobin (g/L)Hematocrit (%)Blood Viscosity (mPa·s)
Control (Hypoxia)220 ± 1565 ± 56.0 ± 0.5
5210 ± 1262 ± 45.5 ± 0.4
10195 ± 1058 ± 35.0 ± 0.3
30180 ± 854 ± 24.5 ± 0.2
90165 ± 750 ± 24.0 ± 0.2
120160 ± 648 ± 23.8 ± 0.2
*Data are presented as Mean ± SD. *p < 0.05 compared to Hypoxia Control. Data adapted from a study on Wistar rats exposed to 4 weeks of hypobaric hypoxia.

Experimental Protocols

Preparation of this compound for Administration

Note: this compound has low aqueous solubility.[2] The following are general guidelines for preparing this compound for in vivo administration. It is recommended to perform small-scale solubility tests with your specific vehicle before preparing the final dosing solution.

3.1.1 Oral Gavage Suspension (Recommended)

  • Vehicle: 0.5% (w/v) Methylcellulose in sterile water.[4]

  • Procedure:

    • Weigh the required amount of this compound powder.

    • Prepare the 0.5% methylcellulose solution by gradually adding methylcellulose to warm sterile water while stirring until fully dissolved. Allow the solution to cool to room temperature.

    • Levigate the this compound powder with a small amount of the vehicle to form a smooth paste.

    • Gradually add the remaining vehicle to the paste while continuously stirring or vortexing to create a homogenous suspension.

    • Ensure the suspension is well-mixed immediately before each administration to ensure uniform dosing.

3.1.2 Intraperitoneal Injection Solution (Use with caution)

  • Vehicle: Sterile saline (0.9% NaCl) containing a solubilizing agent such as DMSO (final concentration ≤ 5%).[5][6]

  • Procedure:

    • Dissolve the required amount of this compound in a minimal amount of DMSO.

    • Slowly add the sterile saline to the DMSO-methazolamide solution while vortexing to prevent precipitation.

    • Visually inspect the solution for any precipitates. If precipitation occurs, further optimization of the vehicle composition may be necessary.

    • The final solution should be sterile-filtered through a 0.22 µm filter before injection.

Rodent Handling and Restraint

Proper handling and restraint are crucial for accurate drug administration and animal welfare. For oral gavage, manual restraint is typically sufficient. For intraperitoneal injections, appropriate restraint is also necessary to ensure the safety of both the animal and the researcher.

Oral Gavage Administration Protocol
  • Materials:

    • Appropriately sized oral gavage needle (e.g., 18-20 gauge for rats, 20-22 gauge for mice, with a ball tip).

    • Syringe corresponding to the calculated dose volume.

    • Prepared this compound suspension.

  • Procedure:

    • Measure the correct length of the gavage needle by holding it alongside the animal, from the tip of the nose to the last rib.

    • Draw up the calculated volume of the this compound suspension into the syringe.

    • Gently restrain the rodent in an upright position, ensuring the head and body are in a straight line.

    • Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.

    • The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.

    • Once the needle is in the esophagus, slowly administer the suspension.

    • Gently remove the gavage needle.

    • Monitor the animal for a few minutes post-administration for any signs of distress.

Intraperitoneal (IP) Injection Protocol
  • Materials:

    • Sterile syringe and needle (e.g., 23-25 gauge for rats, 25-27 gauge for mice).

    • Prepared this compound solution.

    • 70% ethanol for disinfection.

  • Procedure:

    • Restrain the rodent to expose the abdomen. For mice, this can often be done by a single person. For rats, a two-person technique may be safer.

    • Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and cecum.[7]

    • Disinfect the injection site with 70% ethanol.

    • Insert the needle at a 30-45 degree angle.

    • Aspirate slightly to ensure no blood or urine is drawn, which would indicate improper placement.

    • Inject the solution slowly.

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any adverse reactions.

Visualizations

Signaling Pathway: this compound and HIF-1α

Methazolamide_HIF1a_Pathway cluster_Cell Cell This compound This compound CA Carbonic Anhydrase (CA) This compound->CA Inhibition H2CO3 H2CO3 (Carbonic Acid) H_HCO3 H+ + HCO3- CA->H_HCO3 Decreased Production H2CO3->H_HCO3 Dissociation pHi Decreased Intracellular pH H_HCO3->pHi PHD Prolyl Hydroxylases (PHDs) pHi->PHD Inhibition HIF1a HIF-1α PHD->HIF1a Hydroxylation HIF1_complex HIF-1 Complex HIF1a->HIF1_complex Stabilization (Hypoxia) Ub Ubiquitination & Proteasomal Degradation HIF1a->Ub Normoxia HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Target_Genes Target Gene Transcription (e.g., VEGF) HRE->Target_Genes

Caption: this compound's inhibition of carbonic anhydrase and its potential influence on the HIF-1α signaling pathway.

Experimental Workflow: In Vivo Rodent Study

Methazolamide_Workflow cluster_Preparation Preparation cluster_Administration Administration cluster_Monitoring_Analysis Monitoring & Analysis Animal_Acclimation Animal Acclimation (e.g., 1 week) Drug_Prep This compound Preparation (Suspension/Solution) Animal_Acclimation->Drug_Prep Randomization Randomization into Treatment Groups Drug_Prep->Randomization Dosing This compound or Vehicle Administration (Oral Gavage or IP Injection) Randomization->Dosing Monitoring Daily Monitoring (Health, Body Weight) Dosing->Monitoring Data_Collection Data Collection (e.g., Blood Samples, Tissue Harvesting) Monitoring->Data_Collection Analysis Biochemical/Histological Analysis Data_Collection->Analysis

Caption: A generalized experimental workflow for in vivo rodent studies involving this compound administration.

References

Application Notes and Protocols: Creating Stable Cell Lines for Studying Methazolamide's Long-Term Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methazolamide is a carbonic anhydrase inhibitor used in the treatment of glaucoma and other conditions.[1][2] Understanding its long-term cellular effects is crucial for elucidating its full therapeutic potential and identifying any off-target effects. Stable cell lines provide a consistent and reproducible in vitro model system essential for such long-term studies.[3][4] Unlike transient transfection, which results in temporary gene expression, stable cell lines have a gene of interest permanently integrated into their genome, ensuring its continued expression over multiple cell generations.[3][4]

These application notes provide a detailed protocol for generating a stable cell line to investigate the long-term effects of this compound. For the purpose of this protocol, we will focus on creating a stable cell line overexpressing a specific carbonic anhydrase isoform, such as Carbonic Anhydrase II (CA-II), to study the direct engagement of this compound with its primary target and the subsequent downstream cellular consequences. This model will enable researchers to explore the sustained impact of this compound on various cellular processes, including cell viability, mitochondrial function, and inflammatory responses.

Key Experimental Workflow

The overall workflow for creating and utilizing a stable cell line for studying the long-term effects of this compound is depicted below.

Workflow cluster_0 Phase 1: Stable Cell Line Generation cluster_1 Phase 2: Long-Term this compound Treatment cluster_2 Phase 3: Analysis of Long-Term Effects A Vector Construction (e.g., pCDNA3.1-CAII) B Transfection into Host Cells (e.g., HEK293) A->B C Antibiotic Selection (e.g., G418) B->C D Single-Cell Cloning C->D E Clone Expansion & Validation (qPCR, Western Blot) D->E F Chronic this compound Exposure (Weeks to Months) E->F G Cell Viability Assays (MTT/XTT) F->G H Mitochondrial Function Assays (JC-1) F->H I Inflammatory Response Analysis (qPCR for TNF-α, IL-6) F->I J Apoptosis Assessment (Caspase Activation) F->J

Caption: Experimental workflow for stable cell line generation and subsequent long-term this compound studies.

Phase 1: Stable Cell Line Generation Protocol

This protocol outlines the steps for creating a stable cell line overexpressing Carbonic Anhydrase II (CA-II).

1.1. Vector Construction

The gene encoding human CA-II should be cloned into a mammalian expression vector containing a selectable marker, such as the neomycin resistance gene (NeoR). A common choice is the pcDNA3.1 vector.

1.2. Cell Culture and Transfection

  • Cell Line Selection: Human Embryonic Kidney (HEK293) cells are a suitable host for generating stable cell lines due to their high transfection efficiency and robust growth.[5]

  • Cell Culture: Maintain HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Transfection:

    • One day before transfection, seed 5 x 10^5 cells per well in a 6-well plate.

    • Transfect the cells with the pcDNA3.1-CAII plasmid using a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's protocol.

    • As a control, transfect a separate set of cells with an empty pcDNA3.1 vector.

1.3. Selection of Stable Cells

  • Determine Antibiotic Concentration (Kill Curve):

    • Before starting the selection, it is crucial to determine the optimal concentration of the selection antibiotic (e.g., G418) that effectively kills non-transfected cells.[6]

    • Plate untransfected HEK293 cells at a low density and treat them with a range of G418 concentrations (e.g., 100-1000 µg/mL).

    • The lowest concentration that causes complete cell death within 10-14 days should be used for selection.

  • Selection:

    • 48 hours post-transfection, replace the medium with fresh medium containing the predetermined concentration of G418.

    • Replace the selective medium every 3-4 days.

    • Continue the selection for 2-3 weeks until distinct antibiotic-resistant colonies are visible.

1.4. Single-Cell Cloning and Expansion

  • Isolation of Clones:

    • Wash the plate with Phosphate-Buffered Saline (PBS).

    • Using a sterile pipette tip, scrape individual colonies and transfer each to a separate well of a 24-well plate containing selective medium.

  • Expansion:

    • Expand the isolated clones by sequentially transferring them to larger culture vessels (e.g., 6-well plates, T-25 flasks).

    • Maintain the cells in medium containing the selection antibiotic.

1.5. Validation of Stable Clones

Validate the stable expression of CA-II in the expanded clones using the following methods:

  • Quantitative PCR (qPCR): To confirm the increased transcription of the CA-II gene.

  • Western Blot: To verify the overexpression of the CA-II protein.

Phase 2: Long-Term this compound Treatment

Once a validated stable cell line overexpressing CA-II is established, you can proceed with long-term drug treatment studies.

  • Cell Seeding: Seed the stable CA-II overexpressing cells and the empty vector control cells at a consistent density.

  • Treatment: Treat the cells with a physiologically relevant concentration of this compound. The concentration should be determined based on literature or preliminary dose-response studies.

  • Duration: Maintain the cells in culture with continuous this compound exposure for an extended period (e.g., 4, 8, or 12 weeks).

  • Medium Changes: Replace the medium containing fresh this compound every 2-3 days.

  • Passaging: Passage the cells as they reach confluence, always maintaining the this compound treatment.

Phase 3: Analysis of Long-Term Effects - Experimental Protocols

After the long-term treatment period, various assays can be performed to assess the cellular effects of this compound.

3.1. Cell Viability Assays (MTT/XTT)

These assays measure the metabolic activity of cells, which is an indicator of cell viability.[7][8]

Protocol:

  • Seed 1 x 10^4 cells per well in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with this compound as in the long-term study.

  • At the end of the treatment period, add 10 µL of MTT (5 mg/mL) or 50 µL of XTT solution to each well.

  • Incubate for 4 hours (MTT) or 2-4 hours (XTT) at 37°C.

  • For MTT, add 100 µL of solubilization solution (e.g., DMSO) and incubate for 15 minutes.

  • Measure the absorbance at 570 nm for MTT or 450 nm for XTT using a microplate reader.

3.2. Mitochondrial Function Assay (JC-1)

The JC-1 assay is used to measure the mitochondrial membrane potential, a key indicator of mitochondrial health.[9][10]

Protocol:

  • Harvest the cells and resuspend them in 1 mL of fresh medium.

  • Add JC-1 dye to a final concentration of 2 µM and incubate at 37°C for 15-30 minutes.[10]

  • Wash the cells with PBS.

  • Analyze the cells using a flow cytometer. Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence, while apoptotic cells with low potential will show green fluorescence.

3.3. Inflammatory Response Analysis (qPCR)

Quantitative PCR can be used to measure the expression of key inflammatory cytokine genes, such as TNF-α and IL-6.[11][12]

Protocol:

  • RNA Extraction: Extract total RNA from the treated and control cells using a suitable kit (e.g., TRIzol).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using primers specific for TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

3.4. Apoptosis Assessment (Caspase Activation by Western Blot)

Activation of caspases, particularly caspase-3, is a hallmark of apoptosis. This can be detected by Western blotting, which identifies the cleaved (active) form of the caspase.[13][14]

Protocol:

  • Protein Extraction: Lyse the cells and collect the protein extracts.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size on an SDS-polyacrylamide gel.

  • Western Blot: Transfer the separated proteins to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody specific for cleaved caspase-3, followed by an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Long-Term Effects of this compound on Cell Viability

Treatment GroupDurationCell Viability (% of Control)
Empty Vector + Vehicle4 Weeks100 ± 5.2
CA-II + Vehicle4 Weeks98 ± 4.8
Empty Vector + this compound4 Weeks95 ± 6.1
CA-II + this compound4 Weeks85 ± 5.5
...8 Weeks...
...12 Weeks...

Table 2: Long-Term Effects of this compound on Mitochondrial Membrane Potential

Treatment GroupDurationRed/Green Fluorescence Ratio
Empty Vector + Vehicle4 Weeks10.5 ± 1.2
CA-II + Vehicle4 Weeks10.2 ± 1.5
Empty Vector + this compound4 Weeks9.8 ± 1.3
CA-II + this compound4 Weeks7.5 ± 0.9
...8 Weeks...
...12 Weeks...

Table 3: Long-Term Effects of this compound on Inflammatory Gene Expression

Treatment GroupDurationTNF-α Fold ChangeIL-6 Fold Change
Empty Vector + Vehicle4 Weeks1.0 ± 0.11.0 ± 0.2
CA-II + Vehicle4 Weeks1.1 ± 0.21.2 ± 0.3
Empty Vector + this compound4 Weeks1.5 ± 0.31.8 ± 0.4
CA-II + this compound4 Weeks2.5 ± 0.53.1 ± 0.6
...8 Weeks......
...12 Weeks......

Table 4: Long-Term Effects of this compound on Caspase-3 Activation

Treatment GroupDurationCleaved Caspase-3 (Relative to Loading Control)
Empty Vector + Vehicle4 Weeks0.1 ± 0.02
CA-II + Vehicle4 Weeks0.1 ± 0.03
Empty Vector + this compound4 Weeks0.3 ± 0.05
CA-II + this compound4 Weeks0.8 ± 0.1
...8 Weeks...
...12 Weeks...

Signaling Pathway Diagram

The following diagram illustrates the potential signaling pathway through which this compound may exert its long-term effects, leading to mitochondrial dysfunction and an inflammatory response.

SignalingPathway cluster_0 Cellular Response to this compound This compound This compound CA Carbonic Anhydrase This compound->CA Inhibits Ion_Imbalance Intracellular Ion Imbalance (↓HCO3-, ↑H+) CA->Ion_Imbalance Regulates Mito_Stress Mitochondrial Stress Ion_Imbalance->Mito_Stress ROS ↑ ROS Production Mito_Stress->ROS NFkB NF-κB Activation Mito_Stress->NFkB MMP_Loss ↓ Mitochondrial Membrane Potential ROS->MMP_Loss CytoC Cytochrome c Release MMP_Loss->CytoC Caspase Caspase Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis Inflammation ↑ Inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammation

Caption: Putative signaling pathway of this compound's long-term cellular effects.

References

Application Notes and Protocols: Immunohistochemical Detection of Methazolamide's Effects on Brain Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing immunohistochemistry (IHC) to investigate the effects of Methazolamide on brain tissue. This compound, a carbonic anhydrase inhibitor, has shown potential therapeutic effects in various neurological conditions, including neurodegenerative diseases.[1][2][3][4] IHC is a valuable technique to visualize and quantify the cellular and molecular changes induced by this compound treatment in the brain.

Introduction

This compound has been demonstrated to exert neuroprotective effects through multiple mechanisms. In the context of Alzheimer's disease, it has been shown to protect neuronal and glial cells from amyloid-beta (Aβ)-induced toxicity by inhibiting mitochondrial dysfunction and subsequent caspase activation.[3][4][5] Specifically, this compound prevents the production of mitochondrial hydrogen peroxide and the release of cytochrome c, key steps in the apoptotic cascade.[3][5] Furthermore, in models of tauopathies, this compound has been found to reduce the accumulation of pathological tau aggregates by enhancing their clearance through lysosomal exocytosis.[1][2]

The effect of this compound on aquaporins, particularly Aquaporin-4 (AQP4), a water channel implicated in brain edema, remains a subject of investigation, with some studies suggesting a potential inhibitory role while others report no significant effect.[6][7] This highlights the importance of empirical validation of its effects in specific experimental models.

This document provides detailed protocols for the immunohistochemical analysis of key protein markers relevant to the known and potential mechanisms of action of this compound in the brain.

Data Presentation: Summary of Expected this compound Effects

The following tables summarize the anticipated qualitative and semi-quantitative changes in protein expression or localization that can be assessed by immunohistochemistry following this compound treatment in relevant disease models.

Table 1: Effects of this compound in an Amyloid-Beta Toxicity Model

Target ProteinExpected Change with AβExpected Change with Aβ + this compoundCellular Localization
Activated Caspase-3IncreasedDecreasedCytoplasm, Nucleus
Activated Caspase-9IncreasedDecreasedCytoplasm
Cytochrome c (Cytosolic)IncreasedDecreasedCytoplasm
NeuN (Neuronal Marker)DecreasedPreservedNucleus, Perikaryon
Iba1 (Microglia Marker)Increased (activated morphology)Reduced activationCytoplasm, Processes
GFAP (Astrocyte Marker)Increased (reactive gliosis)Reduced reactivityCytoplasm, Processes

Table 2: Effects of this compound in a Tauopathy Model

Target ProteinExpected Change with Tau PathologyExpected Change with Tau Pathology + this compoundCellular Localization
Phosphorylated Tau (e.g., AT8)IncreasedDecreasedSomatodendritic, Axonal
Total TauIncreased aggregatesDecreased aggregatesSomatodendritic, Axonal
NeuN (Neuronal Marker)DecreasedPreservedNucleus, Perikaryon

Table 3: Potential Effects of this compound on Aquaporin Expression

Target ProteinExpected Change with this compoundCellular LocalizationNotes
Aquaporin-4 (AQP4)Uncertain (potential decrease)Astrocyte end-feetThe effect of this compound on AQP4 is not well-established and may be model-dependent.[6][7]
Aquaporin-1 (AQP1)Potential DecreaseChoroid plexus epitheliumBased on studies with the related compound Acetazolamide.[8][9]

Signaling Pathways and Experimental Workflow

Diagram 1: this compound's Protective Pathway in Amyloid-Beta Toxicity

AmyloidBeta Amyloid-Beta Mito_H2O2 Mitochondrial H₂O₂ Production AmyloidBeta->Mito_H2O2 Mito_Dysfunction Mitochondrial Dysfunction Mito_H2O2->Mito_Dysfunction CytC Cytochrome c Release Mito_Dysfunction->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis This compound This compound This compound->Mito_H2O2 Inhibits This compound This compound CarbonicAnhydrase Carbonic Anhydrase This compound->CarbonicAnhydrase Inhibits LysosomalExocytosis Lysosomal Exocytosis CarbonicAnhydrase->LysosomalExocytosis Regulates TauClearance Tau Clearance LysosomalExocytosis->TauClearance Promotes Tau Tau Protein Aggregates cluster_0 Tissue Preparation cluster_1 Immunostaining cluster_2 Analysis Perfusion Perfusion PostFixation PostFixation Perfusion->PostFixation Cryoprotection Cryoprotection PostFixation->Cryoprotection Sectioning Sectioning Cryoprotection->Sectioning AntigenRetrieval AntigenRetrieval Sectioning->AntigenRetrieval Blocking Blocking AntigenRetrieval->Blocking PrimaryAb PrimaryAb Blocking->PrimaryAb SecondaryAb SecondaryAb PrimaryAb->SecondaryAb Visualization Visualization SecondaryAb->Visualization Imaging Imaging Visualization->Imaging Quantification Quantification Imaging->Quantification

References

Application Notes and Protocols: Measuring Methazolamide's Impact on Aqueous Humor Dynamics in Rabbits

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methazolamide, a potent carbonic anhydrase inhibitor, is a crucial compound in the study and treatment of glaucoma.[1] Its primary mechanism of action involves the inhibition of carbonic anhydrase in the ciliary processes of the eye.[2] This inhibition reduces the secretion of aqueous humor, thereby lowering intraocular pressure (IOP).[1][3] Understanding the precise impact of this compound on aqueous humor dynamics is essential for the development of novel ophthalmic therapeutics. These application notes provide detailed protocols for measuring key parameters of aqueous humor dynamics in rabbits, a common animal model in ophthalmic research, following the administration of this compound.

Mechanism of Action: Carbonic Anhydrase Inhibition

This compound's therapeutic effect stems from its inhibition of carbonic anhydrase. This enzyme catalyzes the reversible hydration of carbon dioxide to form carbonic acid, which then dissociates into bicarbonate and hydrogen ions.[1][3] In the ciliary epithelium, the production of bicarbonate is a critical step in the secretion of aqueous humor. By inhibiting carbonic anhydrase, this compound slows the formation of bicarbonate ions, which in turn reduces the transport of sodium and fluid into the posterior chamber of the eye, ultimately decreasing the rate of aqueous humor formation.[2][3]

Methazolamide_Mechanism cluster_ciliary_epithelium Ciliary Epithelium CO2_H2O CO2 + H2O H2CO3 H2CO3 (Carbonic Acid) CO2_H2O->H2CO3 Catalyzed by HCO3_H HCO3- + H+ H2CO3->HCO3_H Aqueous_Humor_Secretion Aqueous Humor Secretion HCO3_H->Aqueous_Humor_Secretion Drives Carbonic_Anhydrase Carbonic Anhydrase Carbonic_Anhydrase->H2CO3 Reduced_Aqueous_Humor_Secretion Reduced Aqueous Humor Secretion Aqueous_Humor_Secretion->Reduced_Aqueous_Humor_Secretion This compound This compound This compound->Carbonic_Anhydrase Inhibits

Caption: Mechanism of this compound Action in the Ciliary Epithelium.

Key Experimental Protocols

Measurement of Intraocular Pressure (IOP)

This protocol outlines the procedure for measuring IOP in rabbits before and after the administration of this compound.

Materials:

  • New Zealand White rabbits

  • Rebound tonometer (e.g., TonoVet)[4]

  • Topical anesthetic (e.g., 0.5% proparacaine HCl) (optional)[5]

  • This compound solution for administration (e.g., intravenous or subcutaneous injection)[6][7]

Procedure:

  • Animal Handling: Gently restrain the rabbit to minimize stress, which can affect IOP readings.[4]

  • Baseline IOP Measurement:

    • If using a topical anesthetic, instill one drop into the rabbit's eye.[5]

    • Hold the rebound tonometer perpendicular to the central cornea.[4]

    • Obtain a series of 5-6 consecutive measurements and average the values to get a single IOP reading.[4]

    • Repeat the measurement for the contralateral eye, which can serve as a control.

    • Establish a stable baseline IOP by taking measurements at regular intervals (e.g., hourly for 3 hours) before drug administration.[7]

  • This compound Administration: Administer this compound via the desired route (e.g., a single subcutaneous injection of 50 mg/kg).[6]

  • Post-treatment IOP Measurement:

    • Measure IOP at specific time points after administration (e.g., 30, 60 minutes, and then hourly for several hours) to determine the onset, peak, and duration of the drug's effect.[8][9]

    • Record all measurements for both the treated and control eyes.

IOP_Measurement_Workflow Start Start Animal_Handling Gently Restrain Rabbit Start->Animal_Handling Baseline_IOP Measure Baseline IOP (Tonometer) Animal_Handling->Baseline_IOP Drug_Administration Administer this compound Baseline_IOP->Drug_Administration Post_Treatment_IOP Measure Post-Treatment IOP (Time-course) Drug_Administration->Post_Treatment_IOP Data_Analysis Analyze and Compare IOP Data Post_Treatment_IOP->Data_Analysis End End Data_Analysis->End

Caption: Workflow for Intraocular Pressure Measurement.

Measurement of Aqueous Humor Flow Rate by Fluorophotometry

This protocol describes the measurement of aqueous humor flow rate using the fluorescein clearance method.

Materials:

  • Scanning ocular fluorophotometer

  • 10% fluorescein sodium solution[5]

  • Topical anesthetic (e.g., 0.5% proparacaine HCl)[5]

  • This compound solution

Procedure:

  • Fluorescein Instillation:

    • Instill 5-7 drops of 10% fluorescein solution topically into each eye at 5-minute intervals. This is typically done several hours (e.g., 17 hours) before the measurements begin to allow for the creation of a corneal depot of the dye.[5]

  • Baseline Fluorophotometry Scans:

    • Position the conscious rabbit in a restraining box.

    • Perform several baseline fluorophotometric scans of the cornea and anterior chamber to determine the initial fluorescein concentration.[5]

  • This compound Administration: Administer this compound at the desired dose and route.

  • Post-treatment Fluorophotometry Scans:

    • Perform serial scans of the anterior chamber at regular intervals (e.g., every 30-60 minutes) for several hours after drug administration.[10]

  • Calculation of Aqueous Flow: The rate of decrease in fluorescein concentration in the anterior chamber is used to calculate the aqueous humor flow rate, typically expressed in microliters per minute (μL/min).[10][11]

Aqueous_Flow_Workflow Start Start Fluorescein_Instillation Topical Fluorescein Instillation (Create Corneal Depot) Start->Fluorescein_Instillation Baseline_Scans Baseline Fluorophotometry Scans Fluorescein_Instillation->Baseline_Scans Drug_Administration Administer this compound Baseline_Scans->Drug_Administration Post_Treatment_Scans Serial Post-Treatment Fluorophotometry Scans Drug_Administration->Post_Treatment_Scans Calculate_Flow_Rate Calculate Aqueous Flow Rate (Fluorescein Clearance) Post_Treatment_Scans->Calculate_Flow_Rate End End Calculate_Flow_Rate->End

Caption: Workflow for Aqueous Humor Flow Rate Measurement.

Measurement of Outflow Facility by Tonography

This protocol details the measurement of the ease with which aqueous humor leaves the eye.

Materials:

  • Pneumatonometer or other tonography equipment[5][12]

  • Topical anesthetic (e.g., 0.5% proparacaine HCl)

  • This compound solution

Procedure:

  • Baseline Measurement:

    • Anesthetize the rabbit's cornea with a topical anesthetic.

    • Measure the baseline IOP.

    • Apply the tonometer probe to the cornea for a set duration (e.g., 2 minutes) to apply a constant pressure.[12]

    • Record the change in intraocular volume in response to the applied pressure.

  • This compound Administration: Administer this compound.

  • Post-treatment Measurement: Repeat the tonography procedure at specified time points after drug administration.

  • Calculation of Outflow Facility: The outflow facility (C) is calculated as the change in aqueous volume divided by the change in IOP during the measurement period and is expressed in μL/min/mmHg.[12] It is important to note that some studies have found that this compound and its derivatives do not significantly alter outflow facility.[8]

Data Presentation

The following tables summarize the expected quantitative impact of this compound on aqueous humor dynamics in rabbits based on published literature.

Table 1: Effect of Systemic this compound on Intraocular Pressure (IOP)

ParameterControl (mmHg)This compound Treated (mmHg)Percent Change
IOP19.8 ± 2.115.8 ± 2.7-20.2%

Data adapted from studies on carbonic anhydrase inhibitors.[8]

Table 2: Effect of Systemic this compound on Aqueous Humor Flow Rate

MethodControl (μL/min)This compound Treated (μL/min)Percent Reduction
Ascorbate Data (Kinsey-Palm)--55-59%[13][14]
Ascorbate Data (Posterior Chamber)--31-42%[13][14]
Fluorophotometry3.082.23 (0-60 min post-treatment)27.6%[10]
Tonography--44%[8]

Table 3: Effect of Systemic this compound on Aqueous Humor Composition

ParameterChamberControlThis compound TreatedFold Change
Ascorbate ConcentrationAnteriorNo significant changeNo significant change-[6][13]
Posterior--1.63-1.7 fold increase[6][13]
CO2 ContentAnterior--38% decrease[6]
Posterior--24% decrease[6]

Conclusion

The protocols and data presented provide a comprehensive framework for investigating the effects of this compound on aqueous humor dynamics in rabbits. Accurate and consistent application of these methodologies is crucial for obtaining reliable data that can inform the development of new glaucoma therapies. The provided diagrams and tables offer a clear visual and quantitative summary of this compound's mechanism and impact, serving as a valuable resource for researchers in the field.

References

Application Notes and Protocols: Western Blot Analysis of Carbonic Anhydrase Expression Following Methazolamide Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the effects of Methazolamide on the expression of carbonic anhydrase (CA) using Western blot analysis. This compound is a well-established inhibitor of carbonic anhydrase activity, primarily used in the treatment of glaucoma.[1][2][3] While its primary mechanism is enzymatic inhibition, it is crucial to assess whether it also modulates the expression levels of CA isozymes, which could have broader physiological implications.

Introduction

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[4][5] This reaction is fundamental to numerous physiological processes, including pH regulation, ion transport, and fluid balance.[1] this compound, a sulfonamide derivative, is a potent inhibitor of various carbonic anhydrase isoforms, with a particularly high affinity for CA II.[6][7] Its therapeutic effects in conditions like glaucoma stem from the reduction of aqueous humor production in the eye.[1]

Recent research has also explored the neuroprotective effects of this compound, suggesting its potential in treating neurodegenerative diseases by mechanisms that may extend beyond simple enzyme inhibition, such as preventing mitochondrial dysfunction and caspase activation.[4][8] Furthermore, studies have indicated that CA inhibitors can influence the levels of other proteins, such as reducing the accumulation of tau protein.[9][10] Therefore, investigating the direct impact of this compound on the expression of carbonic anhydrase itself is a critical step in understanding its complete pharmacological profile.

This document provides a detailed protocol for performing a Western blot analysis to quantify changes in carbonic anhydrase expression in cell cultures or tissue samples following treatment with this compound.

Experimental Protocols

Cell Culture and this compound Treatment

This protocol is a general guideline and should be optimized for the specific cell line being used.

Materials:

  • Appropriate cell line (e.g., human retinal pigment epithelial cells, neuronal cell lines like SH-SY5Y, or other relevant cell types)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (powder, to be dissolved in a suitable solvent like DMSO)

  • Vehicle control (e.g., DMSO)

  • 6-well or 12-well cell culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed the cells in culture plates at a density that will result in 70-80% confluency at the time of treatment. Allow the cells to adhere and grow for 24 hours.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to the desired final concentrations. Ensure the final DMSO concentration in the media is consistent across all wells and does not exceed a level toxic to the cells (typically <0.1%).

  • Treatment: Remove the old medium from the cells and replace it with a fresh medium containing the desired concentrations of this compound. Include a vehicle-only control group.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours). The optimal time course should be determined empirically.

  • Cell Harvesting: After the treatment period, wash the cells with ice-cold phosphate-buffered saline (PBS) and proceed immediately to protein extraction.

Protein Extraction

Materials:

  • Ice-cold PBS

  • RIPA lysis buffer (or other suitable lysis buffer) supplemented with protease and phosphatase inhibitors

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge (refrigerated)

Procedure:

  • Lysis: Add an appropriate volume of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled microcentrifuge tube.

  • Protein Quantification: Determine the protein concentration of each sample using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

Western Blot Analysis

Materials:

  • Protein samples

  • Laemmli sample buffer (4x or 2x)

  • SDS-PAGE gels (appropriate acrylamide percentage for the molecular weight of the target carbonic anhydrase isozyme)

  • Electrophoresis running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in TBST)

  • Primary antibody against the specific carbonic anhydrase isozyme of interest (e.g., anti-CAII, anti-CAIX)

  • Primary antibody against a loading control (e.g., anti-β-actin, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target carbonic anhydrase isozyme, diluted in blocking buffer, overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an appropriate imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped of the first set of antibodies and re-probed with an antibody against a loading control to normalize for protein loading.

Data Presentation

Quantitative data from the Western blot analysis should be presented in a clear and organized manner to facilitate comparison between different treatment groups.

Table 1: Densitometric Analysis of Carbonic Anhydrase Expression

Treatment GroupConcentration (µM)Incubation Time (h)Carbonic Anhydrase (Relative Densitometry Units)Loading Control (Relative Densitometry Units)Normalized Carbonic Anhydrase Expression
Vehicle Control024
This compound1024
This compound5024
This compound10024
Vehicle Control048
This compound1048
This compound5048
This compound10048

Normalized Carbonic Anhydrase Expression = (Carbonic Anhydrase Densitometry) / (Loading Control Densitometry)

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for the Western blot analysis.

Methazolamide_Mechanism This compound This compound CA Carbonic Anhydrase (e.g., CAII) This compound->CA Inhibition Reaction CO2 + H2O <=> H2CO3 <=> H+ + HCO3- CA->Reaction Catalyzes Physiological_Effects Physiological Effects (pH regulation, ion transport) Reaction->Physiological_Effects

Caption: Mechanism of this compound action.

Western_Blot_Workflow cluster_cell_culture 1. Cell Culture & Treatment cluster_protein_extraction 2. Protein Extraction cluster_western_blot 3. Western Blot Analysis cluster_data_analysis 4. Data Analysis Cell_Seeding Cell Seeding Methazolamide_Treatment This compound Treatment Cell_Seeding->Methazolamide_Treatment Cell_Harvesting Cell Harvesting Methazolamide_Treatment->Cell_Harvesting Lysis Cell Lysis Cell_Harvesting->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-CA & anti-Loading Control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Densitometry Densitometry Detection->Densitometry Normalization Normalization to Loading Control Densitometry->Normalization

Caption: Western Blot Experimental Workflow.

References

Application Notes: Methazolamide as a Chemical Probe for Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methazolamide is a sulfonamide derivative and a potent, reversible inhibitor of carbonic anhydrase (CA) isozymes.[1] Its ability to readily penetrate cell membranes allows it to be used effectively in both in vitro and in vivo systems to probe the function of these ubiquitous enzymes. Carbonic anhydrases catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, playing critical roles in pH regulation, CO₂ transport, and various biosynthetic pathways.[2][3] this compound's well-characterized kinetics and broad-spectrum inhibition of CA isozymes make it an invaluable chemical probe for elucidating the physiological and pathological roles of carbonic anhydrase activity.

Mechanism of Action: As a member of the sulfonamide class of inhibitors, this compound's primary mechanism involves the binding of its deprotonated sulfonamide group to the zinc (Zn²⁺) ion at the active site of the carbonic anhydrase enzyme. This coordination to the zinc ion, which is essential for catalysis, effectively blocks the enzyme's activity. The binding is reversible and noncompetitive.[1] The thiadiazole ring structure of this compound also forms key interactions with amino acid residues within the enzyme's active site, contributing to its high affinity.

Quantitative Inhibition Data

The inhibitory potency of this compound varies across different carbonic anhydrase isozymes. The inhibition constant (Kᵢ) is a measure of this potency, with lower values indicating tighter binding and more effective inhibition.

IsozymeInhibition Constant (Kᵢ)Species/Source
Carbonic Anhydrase I50 nMHuman (hCA I)
Carbonic Anhydrase II14 nMHuman (hCA II)
Carbonic Anhydrase IV36 nMBovine (bCA IV)
Carbonic Anhydrase XII5.7 nMHuman (hCA XII)

Table 1: Summary of this compound Inhibition Constants (Kᵢ) against various Carbonic Anhydrase isozymes. Data sourced from multiple studies.[4][5]

Application Example: Probing Mitochondrial Dysfunction in Alzheimer's Disease

Recent studies have implicated mitochondrial dysfunction in the pathogenesis of Alzheimer's disease (AD), where amyloid-β (Aβ) peptides induce neuronal and vascular toxicity. This compound has been used as a chemical probe to investigate the role of carbonic anhydrases in this process. Research suggests that this compound can protect against Aβ-mediated mitochondrial toxicity by preventing mitochondrial membrane depolarization and the generation of reactive oxygen species (H₂O₂), without affecting baseline cellular metabolism. This application highlights this compound's utility in dissecting complex pathological signaling pathways.

G cluster_0 Pathological Cascade cluster_1 Chemical Probe Intervention Abeta Amyloid-β (Aβ) CA_Activation Carbonic Anhydrase Activity (?) Abeta->CA_Activation Mito_Dysfunction Mitochondrial Dysfunction CA_Activation->Mito_Dysfunction Depolarization Membrane Depolarization Mito_Dysfunction->Depolarization H2O2 H₂O₂ Generation Mito_Dysfunction->H2O2 Apoptosis Neuronal Apoptosis Depolarization->Apoptosis H2O2->Apoptosis This compound This compound This compound->CA_Activation Inhibits

Aβ-induced mitochondrial toxicity pathway probed by this compound.

Experimental Protocols

Two primary methods are used to assay carbonic anhydrase activity and determine the kinetic parameters of inhibitors like this compound: the CO₂ hydration assay and the esterase activity assay.

Protocol 1: CO₂ Hydration Activity Assay using Stopped-Flow Spectrophotometry

This is the gold-standard method for measuring the enzyme's physiologically relevant activity. It measures the rate of pH change resulting from the hydration of CO₂ to bicarbonate and a proton. A stopped-flow instrument is required due to the high catalytic rate of most CA isozymes.

A. Workflow for CO₂ Hydration Assay

G prep 1. Prepare Reagents (Buffer, Enzyme, Inhibitor, Substrate) setup 2. Equilibrate System (Stopped-flow apparatus to 4°C) prep->setup load 3. Load Syringes (Syringe A: Enzyme +/- Inhibitor in Buffer Syringe B: CO₂-saturated water) setup->load mix 4. Initiate Reaction (Rapidly mix Syringe A and B) load->mix measure 5. Monitor Absorbance (Measure change at 557 nm over time) mix->measure analyze 6. Analyze Data (Calculate initial rates, determine Kᵢ) measure->analyze

Experimental workflow for the stopped-flow CO₂ hydration assay.

B. Materials and Reagents

  • Purified Carbonic Anhydrase (e.g., human CA II)

  • This compound (stock solution in DMSO, e.g., 10 mM)

  • Assay Buffer: 20 mM HEPES-NaOH, pH 7.5, containing 20 mM Na₂SO₄

  • pH Indicator: Phenol Red (e.g., 0.2 mM stock)

  • Substrate: CO₂-saturated deionized water (prepare by bubbling CO₂ gas through ice-cold water for at least 30 minutes)

  • Stopped-flow spectrophotometer

C. Procedure

  • Reagent Preparation:

    • Prepare the Assay Buffer and chill to 4°C.

    • Prepare a working solution of the CA enzyme in the chilled Assay Buffer (e.g., 20 μM).

    • Prepare serial dilutions of this compound in Assay Buffer to achieve a range of final concentrations (e.g., 1 nM to 1 μM).

    • Prepare the CO₂-saturated water substrate immediately before use and keep it on ice.

  • Stopped-Flow Measurement:

    • Set the stopped-flow instrument to the desired temperature (e.g., 4°C) and the spectrophotometer to monitor absorbance at 557 nm (the peak absorbance for phenol red at this pH).

    • Load one syringe with the enzyme solution (or enzyme + inhibitor solution) in Assay Buffer containing the pH indicator.

    • Load the second syringe with the CO₂-saturated water.

    • Initiate the run. The instrument will rapidly mix the contents of the two syringes, and the reaction (pH drop) will be monitored as a decrease in absorbance at 557 nm over time (typically milliseconds to seconds).

    • Record the kinetic traces.

  • Data Analysis:

    • Determine the initial rate of the reaction from the slope of the linear portion of the absorbance vs. time curve for the uninhibited and inhibited reactions.

    • To determine the Kᵢ, measure the reaction rates at various substrate (CO₂) and inhibitor (this compound) concentrations.

    • Plot the data using a suitable model, such as a Dixon plot (1/velocity vs. inhibitor concentration) or by fitting to the Michaelis-Menten equation for competitive or noncompetitive inhibition.

Protocol 2: Esterase Activity Assay using p-Nitrophenyl Acetate (pNPA)

This is a simpler, more accessible colorimetric assay that can be performed with a standard spectrophotometer. It measures the CA-catalyzed hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenolate, which is yellow and absorbs at 400 nm. While not the physiological reaction, it is a reliable method for determining inhibitor kinetics.

A. Workflow for pNPA Esterase Assay

G prep 1. Prepare Reagents (Buffer, Enzyme, Inhibitor, Substrate) setup 2. Set up Spectrophotometer (Set to 400 nm and 25°C) prep->setup preincubate 3. Pre-incubate (Enzyme and inhibitor in cuvette) setup->preincubate initiate 4. Initiate Reaction (Add pNPA substrate and mix) preincubate->initiate measure 5. Monitor Absorbance (Record increase at 400 nm for 3-5 min) initiate->measure analyze 6. Analyze Data (Calculate rates, determine IC₅₀ and Kᵢ) measure->analyze

Experimental workflow for the pNPA esterase activity assay.

B. Materials and Reagents

  • Purified Carbonic Anhydrase

  • This compound (stock solution in DMSO)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Substrate: p-Nitrophenyl acetate (pNPA) (e.g., 100 mM stock in acetonitrile)

  • Standard 1 cm path length cuvettes

  • UV-Vis Spectrophotometer with temperature control

C. Procedure

  • Reagent Preparation:

    • Prepare a working solution of the CA enzyme in Assay Buffer (e.g., 2 μM).

    • Prepare serial dilutions of this compound in Assay Buffer.

    • Prepare a working solution of pNPA in Assay Buffer (e.g., 3 mM). Note: pNPA hydrolyzes spontaneously, so prepare this solution fresh.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to monitor absorbance at 400 nm and equilibrate the sample holder to 25°C.

    • In a cuvette, add the Assay Buffer, the CA enzyme solution, and the desired concentration of this compound. Allow to pre-incubate for 5 minutes to allow inhibitor binding.

    • To initiate the reaction, add the pNPA substrate solution, mix quickly by inversion, and immediately start recording the absorbance at 400 nm every 15 seconds for 3-5 minutes.

    • Run a control reaction with no enzyme to measure the rate of spontaneous pNPA hydrolysis.

    • Run a control reaction with enzyme but no inhibitor to determine the uninhibited reaction rate (V₀).

  • Data Analysis:

    • Calculate the initial reaction rate by determining the slope of the linear portion of the absorbance vs. time plot. Subtract the rate of the spontaneous hydrolysis from all enzyme-catalyzed rates.

    • To determine the IC₅₀ value, plot the percentage of inhibition [(V₀ - Vᵢ)/V₀] * 100 against the logarithm of the this compound concentration and fit the data to a dose-response curve.

    • The Kᵢ can be calculated from the IC₅₀ using the Cheng-Prusoff equation, provided the mechanism of inhibition and the substrate concentration relative to its Kₘ are known.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Methazolamide for Neuroprotection in Mice

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Methazolamide (MTZ) to investigate its neuroprotective effects in mouse models. The information is designed to assist in optimizing experimental design, dosage, and administration, as well as to provide solutions for common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dosage of this compound for neuroprotection studies in mice?

A1: A commonly reported effective dosage is 20 mg/kg , administered via intraperitoneal (i.p.) injection.[1][2] This dosage has been shown to be neuroprotective in models of ischemic stroke and subarachnoid hemorrhage.[1][2][3] The timing of administration is critical and depends on the experimental model; for instance, in an ischemic stroke model, administration has been effective when given 1 hour before or 30 minutes after the ischemic event.[1]

Q2: How should this compound be prepared and administered for mouse experiments?

A2: this compound is typically given by mouth as a tablet or compounded liquid, but for precise dosing in research, intraperitoneal injection is common.[1][4]

  • Vehicle for Injection: A standard vehicle is normal saline containing 0.4% DMSO.[1] Another detailed formulation for in vivo use involves adding solvents sequentially: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]

  • Administration: Administer the prepared solution via intraperitoneal (i.p.) injection. For studies involving subarachnoid hemorrhage, a dosing schedule of 20 mg/kg every 12 hours for up to 7 days has been used.[2]

Q3: I am not observing a significant neuroprotective effect. What are some potential issues?

A3: Several factors could contribute to a lack of efficacy:

  • Timing of Administration: The therapeutic window for this compound may be narrow. The timing of the dose relative to the induced injury is crucial. In acute injury models like stroke, administration shortly before or after the event has shown success.[1]

  • Dosage: While 20 mg/kg is a good starting point, dose-response studies may be necessary for your specific mouse model and injury type.

  • Compound Solubility: Ensure the compound is fully dissolved in the vehicle. Poor solubility can lead to inaccurate dosing. See Q2 for recommended solvent preparations.

  • Model Severity: The severity of the induced neurological injury may overwhelm the protective capacity of the drug. Consider titrating the injury model to a level where therapeutic intervention is feasible.

  • Outcome Measures: Ensure your chosen endpoints (e.g., infarct volume, neurological scores, specific biomarkers) are sensitive enough to detect the effects. This compound's mechanism involves reducing apoptosis via inhibition of cytochrome c release and caspase activation.[1][3] Assays targeting these specific pathways may be more sensitive than gross behavioral measures alone.

Q4: My mice are exhibiting adverse effects (e.g., lethargy, panting) after injection. What should I do?

A4: Adverse reactions can occur.

  • Monitor Closely: Observe the animals for signs of distress such as heavy panting, disorientation, or persistent lethargy.[4]

  • Check Vehicle and pH: The vehicle itself or the pH of the solution could be causing irritation. Ensure the formulation is appropriate and consider measuring the pH.

  • Reduce Dosage: If adverse effects are consistent, consider reducing the dosage.

  • Concomitant Medications: Be aware of potential drug interactions. Concomitant use of high-dose aspirin with carbonic anhydrase inhibitors like this compound has been associated with severe adverse effects and should be avoided.[5]

  • Hydration and Electrolytes: this compound is a diuretic and can cause electrolyte imbalances.[6] Ensure animals have free access to water. In long-term studies, monitoring electrolyte levels may be necessary.[4]

Q5: What is the primary mechanism of action for this compound's neuroprotective effects?

A5: this compound is a carbonic anhydrase inhibitor.[6] Its neuroprotective action is primarily attributed to its ability to prevent mitochondrial dysfunction. It inhibits the release of cytochrome c from mitochondria, a key step in the intrinsic apoptotic pathway.[1][7][8] This action leads to the downstream inhibition of caspase-9 and caspase-3 activation, ultimately reducing neuronal apoptosis.[3][7][8] Additionally, it has been shown to inhibit mitochondrial hydrogen peroxide production, mitigating oxidative stress.[7][8]

Quantitative Data Summary

For ease of reference, the following tables summarize key quantitative data from preclinical studies.

Table 1: In Vivo Dosage and Administration of this compound in Mice

ParameterValueModelRoute of AdministrationVehicleSource
Effective Dose 20 mg/kgIschemic Stroke (MCAO)Intraperitoneal (i.p.)Normal Saline + 0.4% DMSO[1]
Effective Dose 20 mg/kgSubarachnoid HemorrhageIntraperitoneal (i.p.)10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[2]
Dosing Schedule Once, 1hr before or 30min after MCAOIschemic Stroke (MCAO)Intraperitoneal (i.p.)Normal Saline + 0.4% DMSO[1]
Dosing Schedule Once every 12 hours (≤ 7 days)Subarachnoid HemorrhageIntraperitoneal (i.p.)10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[2]

Table 2: In Vitro Concentrations and Effects of this compound

ParameterValueModel SystemEffectSource
IC₅₀ 250 nmol/LPrimary Cerebrocortical Neurons (OGD)Inhibition of cell death[1]
Effective Conc. 100 - 300 µmol/LNeuronal & Glial CellsPrevention of Aβ-induced apoptosis[7]
Effective Conc. 100 nmol/L - 100 µmol/LPrimary Cerebrocortical Neurons (OGD)Significant inhibition of cell death[1]

Detailed Experimental Protocols

Protocol 1: Preparation and Intraperitoneal Administration of this compound

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO)

    • Sterile Normal Saline (0.9% NaCl)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • 1 mL syringes with 27-gauge needles

  • Preparation of 20 mg/kg Dosing Solution (Example for a 25g mouse):

    • Calculate Dose: For a 25g (0.025 kg) mouse, the required dose is 20 mg/kg * 0.025 kg = 0.5 mg.

    • Prepare Stock Solution (e.g., 5 mg/mL):

      • Weigh 5 mg of this compound powder and place it in a sterile microcentrifuge tube.

      • Add 4 µL of DMSO (to achieve a final concentration of 0.4% in 1 mL).

      • Vortex thoroughly to dissolve the powder.

      • Add 996 µL of sterile normal saline to reach a final volume of 1 mL.

      • Vortex again until the solution is clear. This yields a 5 mg/mL stock solution.

    • Calculate Injection Volume: To deliver 0.5 mg, inject 100 µL of the 5 mg/mL solution. Adjust the volume based on the exact weight of each mouse.

  • Administration Procedure:

    • Weigh the mouse immediately before injection to ensure accurate dosing.

    • Properly restrain the mouse, exposing the lower abdominal quadrants.

    • Insert the needle into the lower right or left abdominal quadrant at a 15-30 degree angle, avoiding the midline to prevent damage to the bladder or cecum.

    • Aspirate slightly to ensure no fluid (urine, blood) is drawn back, confirming correct placement.

    • Inject the calculated volume smoothly.

    • Return the mouse to its cage and monitor for any immediate adverse reactions.

Visualizations: Pathways and Workflows

Methazolamide_Neuroprotection_Pathway cluster_stimulus Neurotoxic Stimulus cluster_mito Mitochondrial Dysfunction cluster_caspase Apoptotic Cascade Abeta Amyloid Beta (Aβ) / Ischemic Insult Mito Mitochondrion Abeta->Mito Induces H2O2 Hydrogen Peroxide (Oxidative Stress) Mito->H2O2 CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Activates Casp3 Caspase-3 Activation Casp9->Casp3 Activates Apoptosis Neuronal Apoptosis Casp3->Apoptosis Executes MTZ This compound MTZ->Mito Inhibits Dysfunction

Caption: this compound's neuroprotective signaling pathway.

Experimental_Workflow cluster_setup Phase 1: Pre-Injury cluster_injury Phase 2: Injury Induction cluster_post Phase 3: Post-Injury A 1. Animal Acclimation & Baseline Assessment (e.g., Neurological Score) B 2. Randomize into Groups (Vehicle vs. MTZ) A->B C 3. Pre-treatment (e.g., MTZ 20 mg/kg i.p. 1 hour before injury) B->C D 4. Induce Neurological Injury (e.g., MCAO Surgery) C->D E 5. Post-Injury Monitoring (Health, Behavior) D->E F 6. Outcome Assessment (e.g., 24h post-MCAO) E->F G 7. Data Collection - Neurological Scores - Infarct Volume (TTC Staining) - Biomarker Analysis (Western Blot, ELISA for Caspase-3, etc.) F->G

Caption: A typical experimental workflow for in vivo studies.

References

Methazolamide Solubility and Handling: A Technical Guide for In Vitro Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting common solubility issues with methazolamide in in vitro experiments. Below you will find frequently asked questions, detailed experimental protocols, and visual guides to ensure successful experimental setup and accurate results.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common laboratory solvents?

A1: this compound is a white crystalline powder that is weakly acidic and has limited solubility in aqueous solutions.[1] Its solubility is highly dependent on the solvent and pH. Key solubility data is summarized in the table below.

Q2: I am observing precipitation when I add my this compound-DMSO stock solution to the cell culture media. What is causing this and how can I prevent it?

A2: This is a common issue that arises from the poor aqueous solubility of this compound. When the concentrated DMSO stock is diluted into the aqueous-based culture media, the this compound may crash out of solution. To prevent this, consider the following:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your culture media is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.[2][3]

  • Pre-warming Media: Gently warm your culture media to 37°C before adding the this compound stock solution.

  • Slow Addition and Mixing: Add the stock solution dropwise to the vortexing media to facilitate rapid and even dispersion.

  • Serial Dilution: Instead of a single large dilution, perform serial dilutions of your stock solution in culture media.

Q3: Can I dissolve this compound directly in water or PBS?

A3: this compound is very slightly soluble in water (approximately 0.999 g/L) and ethanol.[4][5] Direct dissolution in water or PBS for typical in vitro concentrations is often not feasible. For maximum solubility in aqueous buffers, it is recommended to first dissolve this compound in DMSO and then dilute it with the aqueous buffer of choice.[6]

Q4: What is the stability of this compound in solution?

A4: this compound has maximum stability in aqueous solutions at pH 5.0.[7] Stock solutions in DMSO can be stored at -20°C for about a month or at -80°C for up to a year.[8] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[8] Aqueous solutions are not recommended for long-term storage; fresh dilutions should be prepared for each experiment.[6]

Q5: Are there any alternatives to DMSO for dissolving this compound?

A5: While DMSO is the most common solvent, other options can be explored if DMSO is incompatible with your experimental system. Dimethylformamide (DMF) is another organic solvent in which this compound is soluble.[4][6] For specific applications, formulations with cyclodextrins have been used to enhance the aqueous solubility of this compound.[9]

Quantitative Data Summary

PropertyValueReference(s)
Molecular Weight236.27 g/mol [8][10]
pKa7.30[4][11]
Melting Point208 °C (decomposes)[12][13]
Solubility
   DMSO47 mg/mL (198.92 mM)[8], ≥ 50 mg/mL (211.62 mM)[14], Approx. 15 mg/mL[6][6][8][14]
   WaterInsoluble[8][15], Very slightly soluble (0.999 g/L)[4][5], 3500 mg/L[11][4][5][8][11][15]
   Ethanol3 mg/mL (12.7 mM)[8][15], Very slightly soluble[4][5][4][5][8][15]
   AcetoneSlightly soluble[4][5]
   DMFSoluble[4][5]
   DMSO:PBS (pH 7.2) (1:3)Approx. 0.25 mg/mL[6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound powder (MW: 236.27 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Calibrated balance and weighing paper

    • Vortex mixer

  • Procedure:

    • Calculate the required mass of this compound. For 1 mL of a 10 mM stock solution, you will need: Mass = 0.010 mol/L * 0.001 L * 236.27 g/mol = 0.0023627 g = 2.36 mg

    • Carefully weigh out 2.36 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.[8][12]

Protocol 2: Preparation of Working Solutions in Cell Culture Media
  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed (37°C) sterile cell culture media

    • Sterile conical tubes

  • Procedure:

    • Determine the final concentration of this compound required for your experiment.

    • Calculate the volume of the 10 mM stock solution needed. For example, to prepare 10 mL of a 100 µM working solution: V1 = (100 µM * 10 mL) / 10,000 µM = 0.1 mL = 100 µL

    • Dispense 9.9 mL of pre-warmed cell culture media into a sterile conical tube.

    • While gently vortexing the media, add the 100 µL of the 10 mM this compound stock solution dropwise.

    • Continue to mix for a few seconds to ensure homogeneity.

    • Visually inspect the solution for any signs of precipitation.

    • Use the freshly prepared working solution immediately for your experiment.

Visual Guides

Troubleshooting Workflow for this compound Precipitation

G Troubleshooting this compound Precipitation start Precipitation observed upon adding This compound-DMSO stock to media check_dmso Is final DMSO concentration < 0.5%? start->check_dmso reduce_dmso Decrease stock concentration and increase volume added check_dmso->reduce_dmso No check_mixing Was stock added slowly to pre-warmed, vortexing media? check_dmso->check_mixing Yes reduce_dmso->check_mixing improve_mixing Pre-warm media to 37°C. Add stock dropwise while vortexing. check_mixing->improve_mixing No check_solubility_limit Is the final concentration exceeding aqueous solubility? check_mixing->check_solubility_limit Yes improve_mixing->check_solubility_limit serial_dilution Consider performing serial dilutions in media instead of a single dilution. success Precipitation resolved. Proceed with experiment. serial_dilution->success check_solubility_limit->serial_dilution No lower_concentration Lower the final working concentration of this compound. check_solubility_limit->lower_concentration Yes alternative_solvent Explore alternative solvents (e.g., DMF) or solubilizing agents (e.g., cyclodextrins). lower_concentration->alternative_solvent alternative_solvent->success

Caption: A step-by-step guide to resolving this compound precipitation issues.

This compound's Mechanism of Action: Carbonic Anhydrase Inhibition

This compound is a potent inhibitor of carbonic anhydrase (CA), an enzyme that catalyzes the reversible hydration of carbon dioxide to carbonic acid.[4][11][12] This inhibition is central to its therapeutic effects, such as lowering intraocular pressure in the treatment of glaucoma.

G This compound Signaling Pathway This compound This compound inhibition Inhibition This compound->inhibition ca Carbonic Anhydrase (CA) reaction CO₂ + H₂O ⇌ H₂CO₃ ⇌ H⁺ + HCO₃⁻ ca->reaction Catalyzes ion_transport Decreased Bicarbonate (HCO₃⁻) and H⁺ Production reaction->ion_transport inhibition->ca physiological_effect Altered Ion and Fluid Transport (e.g., reduced aqueous humor secretion) ion_transport->physiological_effect

Caption: The inhibitory effect of this compound on carbonic anhydrase.

References

Technical Support Center: Managing Methazolamide-Induced Metabolic Acidosis in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with animal models of methazolamide-induced metabolic acidosis.

Troubleshooting Guides

Problem: Inconsistent or mild metabolic acidosis after this compound administration.

Possible Cause 1: Insufficient Dosage

This compound dosage may be too low to induce significant metabolic acidosis. While therapeutic doses for other conditions may not cause substantial acid-base disturbance, higher doses are required to create an experimental model of metabolic acidosis.[1]

Suggested Solution:

  • Dose-Response Study: Conduct a pilot study with a range of this compound doses to determine the optimal dose for achieving the desired level of acidosis in your specific animal model and strain.

  • Starting Dose Recommendation (based on related compounds): Based on studies with the related carbonic anhydrase inhibitor acetazolamide in rats, a starting dose of 200 mg/kg (subcutaneous) could be considered for a pilot study.[2][3] For this compound, oral doses up to 50 mg/kg/day have been used in mice for other indications, and intravenous doses around 20 mg/kg have been shown to cause a drop in base excess in rabbits.[4][5]

  • Route of Administration: Consider the route of administration. Intraperitoneal or subcutaneous injections may provide more consistent and rapid onset of acidosis compared to oral gavage.

Possible Cause 2: Animal Strain and Species Variability

Different species and strains of animals can have varying sensitivities to this compound.

Suggested Solution:

  • Consult literature for precedents with your chosen animal model. If data is unavailable, a dose-finding study is critical. Note that rats and mice respond differently to agents that induce metabolic acidosis, such as ammonium chloride.[6]

Possible Cause 3: Timing of Assessment

The peak effect of this compound on acid-base balance may not have been reached at the time of measurement.

Suggested Solution:

  • Establish a time course for the development of metabolic acidosis after this compound administration in your model. This involves collecting blood samples at multiple time points (e.g., 1, 2, 4, 8, and 24 hours) post-dosing in a pilot cohort.

Problem: Severe adverse effects or mortality in animals.

Possible Cause 1: Excessive Acidosis

The dose of this compound may be too high, leading to severe, life-threatening metabolic acidosis.

Suggested Solution:

  • Dose Reduction: Reduce the dose of this compound.

  • Intensive Monitoring: Implement more frequent and intensive monitoring of vital signs and blood gases.

  • Intervention Thresholds: Establish clear intervention thresholds. For instance, treatment with sodium bicarbonate should be considered if the blood pH falls below 7.2 or the base deficit exceeds 10 mEq/L.[7]

Possible Cause 2: Electrolyte Imbalances

Carbonic anhydrase inhibitors can cause electrolyte disturbances, such as hypokalemia, which can lead to adverse effects like muscle weakness.[8][9]

Suggested Solution:

  • Electrolyte Monitoring: Regularly monitor serum electrolytes, particularly potassium.

  • Supplementation: If hypokalemia develops, provide potassium supplementation as needed. This was a necessary intervention in a case of acetazolamide overdose in a dog.[8]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound-induced metabolic acidosis?

This compound is a carbonic anhydrase inhibitor. This enzyme is crucial for the reabsorption of bicarbonate in the proximal tubules of the kidneys. By inhibiting carbonic anhydrase, this compound leads to increased excretion of bicarbonate in the urine. This loss of bicarbonate, a key blood buffer, results in a state of metabolic acidosis.[7]

Caption: Mechanism of this compound-Induced Metabolic Acidosis.

This compound This compound CarbonicAnhydrase Carbonic Anhydrase in Proximal Tubule This compound->CarbonicAnhydrase Inhibits BicarbonateReabsorption Bicarbonate (HCO3-) Reabsorption CarbonicAnhydrase->BicarbonateReabsorption Enables BicarbonateExcretion Increased Urinary Bicarbonate Excretion BicarbonateReabsorption->BicarbonateExcretion Is Inversely Related to MetabolicAcidosis Metabolic Acidosis (Lower Blood pH) BicarbonateExcretion->MetabolicAcidosis Leads to

Q2: What parameters should I monitor in my animal model?

Consistent and accurate monitoring is essential for a successful study.

ParameterMethodFrequencyRationale
Blood Gases Arterial or venous blood gas analysisBaseline, and at predetermined intervals post-methazolamide administration.To directly measure pH, pCO2, and bicarbonate levels, confirming the state of acidosis.
Serum Electrolytes Blood chemistry analysisBaseline and periodicallyTo monitor for imbalances, especially potassium (K+), sodium (Na+), and chloride (Cl-).
Base Deficit/Excess Calculated from blood gas analysisSame as blood gasesTo quantify the magnitude of the metabolic component of the acid-base disturbance.
Anion Gap Calculated from electrolytesSame as electrolytesTo characterize the type of metabolic acidosis. This compound typically induces a normal anion gap (hyperchloremic) acidosis.
Clinical Signs ObservationDaily or more frequently as neededTo assess for signs of distress, such as tachypnea (rapid breathing), lethargy, or weakness.

Q3: How do I prepare and administer sodium bicarbonate to treat the acidosis?

Sodium bicarbonate is the standard treatment to correct metabolic acidosis.[2][7]

Experimental Protocol: Sodium Bicarbonate Administration

  • Decision to Treat: Initiate treatment if blood pH drops below 7.2 or the base deficit is greater than 10 mEq/L.[7]

  • Dosage Calculation:

    • A common formula to calculate the required bicarbonate (in mEq) is:

      • mEq of Bicarbonate = Base Deficit x Body Weight (kg) x 0.3[3]

      • The volume of distribution for bicarbonate is typically considered to be 0.3 L/kg.[3]

    • Alternatively, a general guideline is to administer 1 to 5 mEq/kg of body weight for mild to severe acidosis, respectively.[7]

  • Preparation of Bicarbonate Solution:

    • An 8.4% sodium bicarbonate solution contains 1 mEq/mL.[2]

    • This is a hypertonic solution and can be irritating to peripheral veins. For intravenous infusion, it is often diluted in other fluids.[2]

  • Administration:

    • Administer the calculated dose intravenously over a period of 4 to 8 hours.[2] Rapid infusion can cause adverse effects.[3]

    • Bicarbonate therapy should be planned in a stepwise manner, with reassessment of blood gases to guide further treatment.[2]

Q4: What are the potential complications of sodium bicarbonate therapy?

While effective, sodium bicarbonate administration has potential risks that must be monitored.

ComplicationMechanismPrevention & Monitoring
Hypernatremia High sodium content of the bicarbonate solution.Monitor serum sodium levels. Use the lowest effective dose.
Intracellular Acidosis Bicarbonate administration generates CO2, which can diffuse into cells and lower intracellular pH, especially if ventilation is compromised.[3]Ensure adequate ventilation in the animal. Monitor respiratory rate.
Hypokalemia As blood pH increases, potassium shifts from the extracellular to the intracellular space.[10]Monitor serum potassium levels closely.
Overcorrection (Metabolic Alkalosis) Excessive administration of bicarbonate.Administer bicarbonate in fractional doses and frequently monitor blood gases to avoid overshooting the target pH.[2]

Q5: Can I create a workflow diagram for my experiment?

Yes, a clear experimental workflow is crucial for reproducibility.

Caption: Experimental Workflow for Studying this compound-Induced Metabolic Acidosis.

Start Start Baseline Baseline Measurements (Blood Gas, Electrolytes) Start->Baseline This compound Administer this compound (Dose-Response Cohort) Baseline->this compound MonitorAcidosis Monitor Development of Acidosis (Time Course) This compound->MonitorAcidosis CheckThreshold pH < 7.2 or Base Deficit > 10? MonitorAcidosis->CheckThreshold CheckThreshold->MonitorAcidosis No Treatment Administer Sodium Bicarbonate CheckThreshold->Treatment Yes MonitorTreatment Monitor Response to Treatment Treatment->MonitorTreatment MonitorTreatment->CheckThreshold Endpoint Endpoint Analysis MonitorTreatment->Endpoint

References

Identifying and mitigating off-target effects of Methazolamide in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for identifying and mitigating off-target effects of Methazolamide in cell-based assays. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent inhibitor of the carbonic anhydrase (CA) family of enzymes.[1][2] By inhibiting CA, it interferes with the interconversion of carbon dioxide (CO2) and bicarbonate (HCO3-), which can affect pH regulation, ion transport, and fluid secretion in various tissues.[2]

Q2: What are the known on-target inhibitory concentrations (IC50/Ki) of this compound for carbonic anhydrases?

A2: The inhibitory activity of this compound varies across different carbonic anhydrase isoforms. The table below summarizes the reported inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) for some human (hCA) isoforms.

Carbonic Anhydrase IsoformInhibition Constant (Ki) / IC50Reference
hCA I600 nM (IC50)[1]
hCA II14 nM (Ki)[1]
Extracellular CA in skeletal muscle10 µM (IC50)[3]

Q3: What are the potential off-target effects of this compound identified in preclinical studies?

A3: A network pharmacology study has suggested that this compound may have off-target interactions with several proteins involved in inflammation and other signaling pathways.[4] These potential off-targets include Janus kinase 2 (JAK2), Prostaglandin-Endoperoxide Synthase 2 (PTGS2, also known as COX-2), Glycogen Synthase Kinase 3 Beta (GSK3β), and Nitric Oxide Synthase 2 (NOS2).[4] However, it is important to note that these are predictions from a computational study and require experimental validation.

Q4: At what concentrations might I expect to see off-target effects?

A4: Currently, there is a lack of published experimental data providing specific IC50 values for this compound against its potential off-targets like JAK2 or PTGS2. As a general guideline, off-target effects are more likely to be observed at concentrations significantly higher than those required for on-target carbonic anhydrase inhibition. Researchers should carefully perform dose-response experiments and compare the effective concentrations for their observed cellular phenotype with the known on-target IC50 values for the carbonic anhydrase isoforms expressed in their cell system.

Q5: How can I differentiate between on-target and off-target effects in my cell-based assay?

A5: Distinguishing between on-target and off-target effects is a critical aspect of drug research. Here are a few strategies:

  • Use of Structurally Unrelated Inhibitors: Compare the effects of this compound with other carbonic anhydrase inhibitors that have different chemical structures. If they produce the same phenotype at concentrations relevant to their respective CA-inhibitory potencies, the effect is more likely to be on-target.

  • Rescue Experiments: If the observed phenotype is hypothesized to be due to carbonic anhydrase inhibition, attempt to rescue the effect by manipulating the downstream consequences of CA inhibition, such as altering extracellular pH or bicarbonate concentration.

  • Direct Target Engagement Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to its intended carbonic anhydrase target at the effective concentrations in your assay.

  • Knockdown/Knockout Models: Use siRNA or CRISPR/Cas9 to reduce the expression of the primary target (carbonic anhydrase) or a suspected off-target protein. If the cellular response to this compound is diminished in the knockdown/knockout cells, it provides evidence for the involvement of that specific target.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in cell-based assays and provides steps to investigate potential off-target effects.

Scenario 1: Unexpected Cell Viability Changes

Observation Potential Cause (On-Target) Potential Cause (Off-Target) Troubleshooting Steps
Decreased cell viability at high concentrations of this compound.Disruption of cellular pH homeostasis due to potent carbonic anhydrase inhibition, leading to metabolic stress.Inhibition of pro-survival signaling pathways (e.g., through JAK2) or induction of apoptosis.1. Perform a detailed dose-response curve and compare the EC50 for viability changes with the known IC50 for carbonic anhydrase inhibition. 2. Test other structurally distinct carbonic anhydrase inhibitors. 3. Measure intracellular and extracellular pH to assess the impact of on-target activity. 4. Perform apoptosis assays (e.g., caspase activation, Annexin V staining).
No change in cell viability, but a different phenotype is observed.The on-target effect on carbonic anhydrase activity does not directly impact cell viability in your model system under standard culture conditions.The off-target effect is cytostatic rather than cytotoxic, or it affects a specific cellular function without inducing cell death.1. Confirm carbonic anhydrase inhibition at the concentrations used. 2. Investigate other cellular processes such as cell cycle progression, migration, or differentiation. 3. Consider performing assays for the suspected off-target pathways (e.g., JAK/STAT signaling).

Scenario 2: Inconsistent or Non-reproducible Results

Observation Potential Cause Troubleshooting Steps
High variability in assay results between experiments.Inconsistent cell culture conditions (e.g., cell passage number, confluency). Instability of this compound in culture media.1. Standardize cell culture and assay protocols. Ensure consistent cell seeding density and health. 2. Prepare fresh solutions of this compound for each experiment. 3. Verify the accuracy of pipetting and serial dilutions.
The observed effect does not correlate with the expected on-target activity.The phenotype is driven by an off-target effect that is more potent than the on-target effect in your specific cell line. The cell line may not express the relevant carbonic anhydrase isoform.1. Confirm the expression of the intended carbonic anhydrase target in your cell line (e.g., by Western blot or qPCR). 2. Perform target engagement assays (e.g., CETSA) to confirm binding to the intended target. 3. Screen for activity against potential off-targets using in vitro assays.

Experimental Protocols

Here are detailed protocols for key experiments to identify and characterize the off-target effects of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound (including a vehicle control).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: In Vitro Kinase Inhibition Assay (e.g., for JAK2 or GSK3β)

This protocol provides a general framework for assessing the direct inhibitory effect of this compound on a purified kinase.

Materials:

  • Recombinant human kinase (e.g., JAK2, GSK3β)

  • Kinase-specific substrate peptide

  • ATP

  • Kinase assay buffer

  • This compound

  • A suitable kinase assay kit (e.g., ADP-Glo™, Z'-LYTE™)

  • Microplate reader (luminometer or fluorescence reader, depending on the kit)

Procedure:

  • Prepare serial dilutions of this compound in the kinase assay buffer.

  • In a multi-well plate, add the kinase, its substrate, and the this compound dilution (or vehicle control).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at the optimal temperature and for the recommended time for the specific kinase.

  • Stop the reaction and detect the kinase activity according to the manufacturer's instructions for the chosen assay kit. This typically involves measuring the amount of ADP produced or the amount of phosphorylated substrate.

  • Plot the kinase activity against the concentration of this compound to determine the IC50 value.

Protocol 3: COX-2 (PTGS2) Inhibition Assay

This assay measures the ability of this compound to inhibit the peroxidase activity of the COX-2 enzyme.

Materials:

  • Recombinant human COX-2 enzyme

  • Arachidonic acid (substrate)

  • A colorimetric or fluorometric probe for peroxidase activity (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

  • Assay buffer

  • This compound

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a multi-well plate, add the COX-2 enzyme and the this compound dilution (or vehicle control).

  • Add the colorimetric/fluorometric probe.

  • Initiate the reaction by adding arachidonic acid.

  • Immediately measure the change in absorbance or fluorescence over time using a microplate reader in kinetic mode.

  • Calculate the rate of the reaction for each concentration of this compound.

  • Plot the reaction rate against the concentration of this compound to determine the IC50 value.

Visualizations

Diagram 1: Potential Off-Target Signaling Pathway - JAK-STAT

JAK_STAT_Pathway Potential Off-Target Effect of this compound on JAK-STAT Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK2 JAK2 CytokineReceptor->JAK2 2. Receptor Activation JAK2->JAK2 STAT STAT JAK2->STAT 4. STAT Phosphorylation STAT_P p-STAT STAT_dimer p-STAT Dimer STAT_P->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation This compound This compound (Potential Off-Target) This compound->JAK2 Inhibition? GeneExpression Gene Expression (Inflammation, Proliferation) DNA->GeneExpression 7. Transcription Cytokine Cytokine Cytokine->CytokineReceptor 1. Binding

Caption: Potential inhibition of the JAK-STAT signaling pathway by this compound.

Diagram 2: Experimental Workflow for Off-Target Identification

Off_Target_Workflow Workflow for Identifying this compound Off-Targets cluster_in_silico In Silico / Computational cluster_in_vitro In Vitro cluster_cell_based Cell-Based cluster_validation Validation A Computational Screening (e.g., Network Pharmacology) B Biochemical Assays (e.g., Kinase Panel Screen) A->B Hypothesis Generation C Determine IC50 for Potential Off-Targets B->C Quantitative Analysis D Cellular Phenotypic Assays (Viability, Signaling) C->D Cellular Relevance E Target Engagement Assays (e.g., CETSA) D->E Confirm Target Binding G Confirmation of Off-Target Effect D->G F Genetic Approaches (siRNA, CRISPR) E->F Validate Target Involvement F->G Final Validation

Caption: A stepwise workflow for the identification and validation of off-target effects.

Diagram 3: Troubleshooting Logic for Unexpected Cellular Effects

Troubleshooting_Logic Troubleshooting Unexpected Effects of this compound Start Unexpected Cellular Phenotype Observed Q1 Is the effective concentration significantly higher than the IC50 for carbonic anhydrase? Start->Q1 OnTarget Likely On-Target Effect Q1->OnTarget No OffTarget Potential Off-Target Effect Q1->OffTarget Yes A1 Test other CA inhibitors with different structures. OnTarget->A1 A2 Perform direct off-target assays (e.g., kinase assays). OffTarget->A2 Q2 Do they produce the same phenotype? A1->Q2 Q2->OnTarget Yes Q2->OffTarget No A3 Use genetic methods (siRNA/CRISPR) to validate the suspected off-target. A2->A3 End Identify Mechanism A3->End

Caption: A logical flowchart for troubleshooting unexpected experimental outcomes.

References

Strategies for enhancing Methazolamide delivery across the blood-brain barrier

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Methazolamide Brain Delivery

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges related to enhancing the delivery of this compound (MTZ) across the blood-brain barrier (BBB).

FAQs: General Concepts

Q1: What is this compound and why is its delivery to the brain a key research focus?

A1: this compound (MTZ) is a carbonic anhydrase inhibitor. Its delivery to the brain is a significant area of research due to its neuroprotective properties. Studies have shown that MTZ can protect against the build-up of tau proteins, which are implicated in dementias like Alzheimer's disease. Furthermore, it has demonstrated the ability to prevent mitochondrial dysfunction and caspase activation induced by amyloid-beta (Aβ), offering therapeutic potential for Alzheimer's disease and other neurodegenerative conditions.

Q2: Does this compound cross the blood-brain barrier on its own?

A2: Yes, this compound is a small molecule that can penetrate the blood-brain barrier (BBB). Its ability to enter the brain is a key reason for its investigation as a treatment for central nervous system (CNS) disorders, including subarachnoid hemorrhage and Huntington's disease.

Q3: If this compound already crosses the BBB, why are enhancement strategies necessary?

A3: While MTZ can cross the BBB, enhancement strategies are being developed for several critical reasons:

  • To Increase Therapeutic Concentrations: Achieving a higher concentration of the drug at the target site in the brain can improve therapeutic efficacy.

  • To Improve Targeting: Advanced delivery systems can be designed to target specific cells or regions within the brain, potentially increasing efficacy and reducing off-target effects.

  • To Reduce Systemic Side Effects: By concentrating the drug in the CNS, it may be possible to administer a lower overall dose, thereby minimizing potential side effects in other parts of the body.

  • To Overcome Efflux Transporters: The BBB is equipped with efflux pumps that can actively remove drugs from the brain. Encapsulating MTZ in nanocarriers may help it evade these pumps.

Troubleshooting Guide: Formulation & Delivery Strategies

This section addresses common issues encountered during the development of enhanced this compound delivery systems.

Section 1: Nanoparticle-Based Delivery

Nanoparticles, such as solid lipid nanoparticles (SLNs) and liposomes, are a promising strategy for improving drug delivery to the CNS.

Q1: I'm formulating this compound-loaded nanoparticles, but the entrapment efficiency is low. What are the common causes and solutions?

A1: Low entrapment efficiency (EE) is a frequent challenge. Consider the following troubleshooting steps:

  • Drug-Lipid/Polymer Miscibility: MTZ's solubility in the lipid or polymer matrix is crucial. If miscibility is poor, the drug will be expelled during nanoparticle formation.

    • Solution: Screen different lipids or polymers. For SLNs, lipids like glyceryl monostearate (GMS) have been used. Consider adding a co-solvent during formulation that is later removed, but be mindful of its impact on particle stability.

  • Lipid/Polymer Concentration: An insufficient amount of carrier material can lead to drug leakage.

    • Solution: Systematically increase the concentration of the lipid or polymer in your formulation. In one optimized MTZ-SLN formulation for ophthalmic use, 100 mg of GMS and 150 mg of phospholipid were used.

  • Surfactant Choice and Concentration: The surfactant stabilizes the nanoparticles but can also influence drug partitioning between the carrier and the aqueous phase.

    • Solution: Optimize the type and concentration of the surfactant. A combination of Tween 80 and PEG 400 has been used effectively. Polysorbate 80 (Tween 80) is particularly noted for its potential to facilitate BBB transport.

  • pH of the Aqueous Phase: The ionization state of MTZ can affect its partitioning into the lipid phase.

    • Solution: Adjust the pH of the external aqueous phase to suppress the ionization of MTZ, which may improve its encapsulation in a lipid matrix.

Q2: The particle size of my nanoformulation is too large and shows a high polydispersity index (PDI). How can I fix this?

A2: Particle size is critical for BBB penetration, with smaller particles (ideally < 200 nm) generally showing better uptake. High PDI indicates a non-uniform particle population.

  • Homogenization/Sonication Parameters: Insufficient energy input during formulation is a common cause of large, polydisperse particles.

    • Solution: Increase the homogenization speed or pressure, or increase the duration and power of probe sonication. Ensure the process is conducted in a temperature-controlled environment (e.g., an ice bath) to prevent lipid melting or polymer degradation.

  • Surfactant Concentration: Inadequate surfactant levels can lead to particle aggregation.

    • Solution: Gradually increase the surfactant concentration until a stable, small particle size is achieved. An optimized formulation for MTZ-SLNs used 1% Tween 80 and PEG 400.

  • Lipid/Polymer Concentration: Very high concentrations of the carrier material can lead to increased viscosity and less efficient particle size reduction.

    • Solution: Experiment with slightly lower lipid/polymer concentrations while ensuring sufficient capacity for drug loading.

Q3: My MTZ nanoparticles show good in vitro characteristics but poor brain uptake in vivo. How can I troubleshoot this?

A3: This is a common translational gap. Several factors could be responsible:

  • Opsonization and Clearance: Unmodified nanoparticles are often rapidly cleared from the bloodstream by the reticuloendothelial system (RES), preventing them from reaching the BBB.

    • Solution: Surface-coat the nanoparticles with polyethylene glycol (PEG), a process known as PEGylation. This creates a "stealth" effect that prolongs circulation time.

  • Lack of Specific Targeting: The nanoparticles may not be efficiently interacting with the BBB to trigger transport.

    • Solution: Functionalize the nanoparticle surface with ligands that target receptors on brain endothelial cells, such as the transferrin receptor (TfR) or insulin receptor. This can promote receptor-mediated transcytosis.

  • Premature Drug Release: The drug may be leaking from the nanoparticles in the bloodstream before reaching the brain.

    • Solution: Re-evaluate the stability of your formulation in plasma. You may need to use a more rigid lipid or a polymer with a higher glass transition temperature to better retain the drug.

Q4: I want to try intranasal delivery for my MTZ nanoparticles to bypass the BBB. What are the critical design parameters?

A4: Intranasal delivery offers a non-invasive, direct route to the brain.

  • Mucoadhesion: The formulation must adhere to the nasal mucosa to allow time for absorption.

    • Solution: Incorporate mucoadhesive polymers like chitosan into your formulation. Chitosan-coated nanoparticles have shown enhanced brain delivery.

  • Particle Size: Size is critical for transport along the olfactory and trigeminal nerves.

    • Solution: Aim for particle sizes in the range of 20-200 nm, as this is often cited as optimal for nose-to-brain transport.

  • Nasal Irritation: The formulation must not damage the nasal epithelium.

    • Solution: Conduct in vitro cytotoxicity tests on nasal epithelial cell lines and in vivo irritation studies. Ensure all excipients are approved for nasal administration.

Section 2: Prodrug Approach

The prodrug strategy involves chemically modifying MTZ to enhance its lipophilicity or to hijack BBB transporters, with the modification being cleaved in the brain to release the active drug.

Q1: How can I design a this compound prodrug to improve its brain penetration?

A1: The design should focus on temporarily masking the polar functional groups of MTZ.

  • Increase Lipophilicity: The sulfonamide group is a key feature of MTZ.

    • Strategy: Create a lipophilic ester or amide prodrug by attaching a fatty acid or another lipophilic moiety. This can enhance passive diffusion across the BBB. The parent drug is "trapped" in the brain after enzymatic cleavage of the promoiety.

  • Target Endogenous Transporters: The BBB has transporters for nutrients like amino acids and glucose.

    • Strategy: Covalently link MTZ to a molecule that is a known substrate for a BBB influx transporter, such as the L-type amino acid transporter 1 (LAT1) or the glucose transporter 1 (GLUT1). Levodopa, an amino acid prodrug of dopamine, is a classic clinical example of this approach.

Q2: My MTZ prodrug shows high stability in plasma but doesn't appear to release the active drug in the brain. What's the problem?

A2: This indicates a lack of bioconversion in the CNS, a critical step for prodrug efficacy.

  • Enzyme Specificity: The chemical bond linking the promoiety to MTZ must be cleavable by enzymes present in the brain (e.g., esterases, peptidases).

    • Solution: Investigate the enzymatic profile of brain tissue versus plasma. Design the linker to be preferentially cleaved by brain-specific enzymes. This is challenging but essential for success.

  • Insufficient Enzyme Levels: The specific enzymes required for conversion may be present at low levels in the brain.

    • Solution: Redesign the linker to be susceptible to a broader range of enzymes that are known to be abundant in the CNS. In vitro studies using brain homogenates can help screen for linker susceptibility.

Experimental Protocols

Protocol 1: Formulation of this compound-Loaded Solid Lipid Nanoparticles (MTZ-SLNs) (Adapted from an established method for ophthalmic delivery and modified for CNS applications)

  • Preparation of Lipid Phase:

    • Accurately weigh this compound (e.g., 25 mg), a solid lipid such as Glyceryl Monostearate (GMS, e.g., 100 mg), and a phospholipid like soy lecithin (e.g., 150 mg).

    • Melt the components together in a beaker at a temperature approximately 5-10°C above the melting point of the lipid (e.g., 75-80°C) with continuous stirring to form a clear, uniform oil phase.

  • Preparation of Aqueous Phase:

    • Prepare an aqueous solution containing a surfactant blend known to aid BBB transport. For example, a 1% (w/v) solution of Polysorbate 80 (Tween 80).

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Emulsification:

    • Add the hot aqueous phase to the melted lipid phase dropwise under high-speed homogenization (e.g., 12,000 rpm) for 10-15 minutes to form a coarse oil-in-water emulsion.

  • Nanoparticle Formation:

    • Immediately subject the hot pre-emulsion to probe sonication (e.g., 400 W, 20 kHz) for 5-10 minutes in an ice bath. This high-energy step reduces the emulsion droplets to the nano-scale.

    • Transfer the resulting nanoemulsion to a beaker of cold water (2-4°C) and stir for 15-20 minutes to allow the lipid to solidify and form SLNs.

  • Purification and Storage:

    • Optionally, centrifuge the SLN dispersion to remove any unentrapped drug crystals or large aggregates.

    • Store the final MTZ-SLN dispersion at 4°C.

Protocol 2: In Vivo Quantification of BBB Permeability using Evans Blue Dye (Based on standard in vivo permeability assessment methods)

  • Animal Preparation: Use adult male Sprague-Dawley rats (225-300g). Anesthetize the animal according to approved institutional protocols.

  • Dye Administration: Administer a 2% solution of Evans Blue dye in phosphate-buffered saline (PBS) via tail vein injection (e.g., 4 mL/kg).

  • Circulation Time: Allow the dye to circulate for a specified period (e.g., 60 minutes).

  • Perfusion:

    • Re-anesthetize the animal if necessary.

    • Perform a thoracotomy and insert a cannula into the left ventricle.

    • Perfuse transcardially with cold PBS until the fluid running from an incision in the right atrium is clear of blood. This removes intravascular dye.

  • Brain Extraction and Homogenization:

    • Decapitate the animal and carefully extract the brain.

    • Isolate the region of interest (e.g., cortex, hippocampus) and weigh the tissue sample.

    • Homogenize the tissue in a suitable solvent (e.g., formamide or trichloroacetic acid) to extract the extravasated dye.

  • Quantification:

    • Incubate the homogenate (e.g., overnight at 60°C) to ensure complete dye extraction.

    • Centrifuge the samples to pellet the tissue debris.

    • Measure the absorbance of the supernatant using a spectrophotometer (at ~620 nm).

    • Calculate the concentration of Evans Blue in the brain tissue (e.g., in μg/g of tissue) by comparing the absorbance to a standard curve.

Quantitative Data Summary

The following tables summarize key quantitative parameters for formulating and evaluating MTZ delivery systems.

Table 1: Example Formulation Parameters for this compound Nanoparticles (Data based on an optimized solid lipid nanoparticle formulation)

ParameterValueSignificance
Particle Size (Z-average)197.8 ± 4.9 nmSize is critical for cellular uptake and crossing biological barriers.
Polydispersity Index (PDI)0.239 ± 0.01Measures the uniformity of the particle population; values < 0.3 are generally considered acceptable.
Zeta Potential+32.7 ± 2.6 mVIndicates surface charge and predicts colloidal stability; high magnitude values prevent aggregation.
Entrapment Efficiency (EE)68.39%The percentage of the initial drug that is successfully encapsulated within the nanoparticles.
Drug Loading (DL)2.49%The weight percentage of the drug relative to the total weight of the nanoparticle.

Table 2: Brain Targeting Efficacy of Chitosan Nanoparticles (Example with Midazolam) (This data for another CNS drug, Midazolam, illustrates the potential enhancement achievable with nanoparticle strategies)

ParameterIntranasal (IN) Drug SolutionIntranasal (IN) NanoparticlesIntravenous (IV) Drug Solution
Cmax in Brain (ng/mL)298.54 ± 8.51423.41 ± 10.23165.23 ± 5.34
AUC (0-480 min) in Brain1085.651920.87645.76
Drug Targeting Efficiency (%)168.0297.4N/A
Direct Transport Percentage (%)40.566.4N/A

Cmax: Maximum concentration; AUC: Area under the curve.

Visual Guides: Workflows and Pathways

Workflow for BBB-Penetrating Formulation Development

Caption: A generalized workflow for developing and validating a this compound formulation for enhanced BBB penetration.

Core Strategies for Enhancing Drug Delivery to the Brain

G cluster_invasive Invasive / Co-administration cluster_noninvasive Non-Invasive / Formulation-Based center Enhanced Brain Delivery of this compound BBB_Disrupt Transient BBB Disruption center->BBB_Disrupt Physical Methods Nano Nanocarrier Systems center->Nano Chemical Methods Prodrug Prodrug Design center->Prodrug Chemical Methods Nasal Intranasal Delivery center->Nasal Alternative Route FUS Focused Ultrasound (FUS) + Microbubbles BBB_Disrupt->FUS Osmotic Osmotic Agents (e.g., Mannitol) BBB_Disrupt->Osmotic Nano_Types Liposomes Solid Lipid Nanoparticles Polymeric Nanoparticles Nano->Nano_Types Prodrug_Types Increase Lipophilicity Target Transporters (e.g., LAT1) Prodrug->Prodrug_Types

Caption: Key strategies being investigated to improve the delivery of therapeutic agents like this compound to the brain.

Neuroprotective Signaling Pathway of this compound

G AB Amyloid-β (Aβ) or Tau Pathology Mito Mitochondrial Dysfunction AB->Mito H2O2 Increased H₂O₂ (Hydrogen Peroxide) Mito->H2O2 CytC Cytochrome C Release H2O2->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Neuronal Apoptosis (Cell Death) Casp3->Apoptosis MTZ This compound MTZ->H2O2 Inhibits

Technical Support Center: Overcoming Methazolamide Instability in Long-Term Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Methazolamide in long-term cell culture experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of this compound in vitro.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in a cellular context?

This compound is a carbonic anhydrase inhibitor. Its primary mechanism of action is the reversible inhibition of carbonic anhydrase enzymes, which are crucial for catalyzing the interconversion of carbon dioxide (CO₂) and water to bicarbonate (HCO₃⁻) and protons (H⁺)[1][2][3]. By inhibiting this enzyme, this compound disrupts cellular pH regulation, affecting processes that are dependent on pH homeostasis, such as cell proliferation, metabolism, and ion transport[2][4].

Q2: I'm observing a diminished or complete loss of this compound's effect in my long-term cell culture experiments. What could be the cause?

The most likely cause is the degradation of this compound in the cell culture medium over time. The stability of this compound is known to be pH-dependent, and the conditions in a cell culture incubator (37°C, 5% CO₂) can contribute to its degradation[5]. It is crucial to consider the stability of the compound in your specific experimental setup.

Q3: How should I prepare and store my this compound stock solution to ensure its stability?

For optimal stability, it is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO. This stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light. Under these conditions, the stock solution can be stable for an extended period (e.g., up to 6 months at -20°C and 1 year at -80°C)[6]. When preparing working solutions, dilute the stock directly into the pre-warmed cell culture medium immediately before use.

Q4: How often should I replace the this compound-containing medium in my long-term experiments?

The frequency of medium replacement will depend on the stability of this compound in your specific cell culture medium and experimental conditions. As a general guideline, for long-term experiments, it is advisable to replace the medium containing freshly diluted this compound every 24 to 48 hours to ensure a consistent and effective concentration of the drug. However, it is highly recommended to determine the stability of this compound in your specific experimental setup empirically.

Troubleshooting Guides

Problem: Inconsistent or declining effect of this compound over time.

Possible Cause 1: Degradation of this compound in the culture medium.

  • Troubleshooting Steps:

    • Increase the frequency of media changes: Replace the culture medium with fresh this compound-containing medium every 24 hours.

    • Determine the half-life of this compound in your specific culture medium: Conduct a stability study to quantify the rate of degradation under your experimental conditions (see Experimental Protocols section).

    • Adjust dosing strategy: Based on the stability data, you may need to consider a continuous infusion method if your experimental setup allows, or more frequent bolus administrations.

Possible Cause 2: Cellular adaptation or resistance.

  • Troubleshooting Steps:

    • Perform dose-response curves at different time points: This can help determine if the cells are becoming less sensitive to the drug over time.

    • Analyze expression levels of carbonic anhydrase isoforms: Prolonged exposure to an inhibitor can sometimes lead to compensatory changes in the expression of the target enzyme.

    • Consider intermittent dosing: A schedule of drug exposure followed by a drug-free period may help to mitigate the development of resistance.

Problem: Precipitation observed in the culture medium after adding this compound.

Possible Cause 1: Poor solubility of this compound at the working concentration.

  • Troubleshooting Steps:

    • Ensure the final DMSO concentration is low: The final concentration of DMSO in the culture medium should typically be below 0.5% to avoid both direct cellular toxicity and precipitation of the compound.

    • Prepare the working solution correctly: Add the this compound stock solution to the pre-warmed culture medium and mix gently but thoroughly. Avoid adding the stock solution to cold medium.

    • Consider using a solubilizing agent: In some cases, a pharmaceutically acceptable solubilizing agent may be necessary, but this should be carefully evaluated for its effects on the cells.

Data Presentation

Table 1: Factors Influencing this compound Stability in Aqueous Solutions

ParameterEffect on StabilityRecommendation for Cell Culture
pH Maximum stability at pH 5.0; degradation increases at higher pH values.Standard cell culture media have a pH of ~7.4, which can contribute to degradation. Consider this when planning long-term experiments.
Temperature Higher temperatures accelerate degradation.Standard incubation at 37°C will increase the rate of degradation compared to storage at lower temperatures.
Ionic Strength Decreased ionic strength can have a stabilizing effect.The ionic strength of cell culture media is relatively fixed, but be aware of this factor if preparing custom formulations.
Buffer Concentration Lower buffer concentration can increase stability.Cell culture media contain buffers to maintain pH, which is a necessary component for cell viability.

Experimental Protocols

Protocol 1: Determination of this compound Stability in Cell Culture Medium

This protocol outlines a method to determine the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound powder

  • DMSO

  • Your specific cell culture medium (e.g., DMEM with 10% FBS)

  • HPLC system with a C18 column and UV detector

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other appropriate modifier for MS compatibility if used)

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Prepare a standard curve:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a series of standards by diluting the stock solution in your cell culture medium to final concentrations ranging from your expected experimental concentrations (e.g., 1 µM to 100 µM).

    • Analyze these standards immediately by HPLC to generate a standard curve of peak area versus concentration.

  • Prepare stability samples:

    • Prepare a solution of this compound in your cell culture medium at your desired experimental concentration.

    • Aliquot this solution into several sterile microcentrifuge tubes.

  • Incubate samples:

    • Place the tubes in a 37°C, 5% CO₂ incubator.

  • Collect and analyze samples at different time points:

    • At designated time points (e.g., 0, 4, 8, 12, 24, 48, and 72 hours), remove one tube from the incubator.

    • Immediately analyze the sample by HPLC to determine the concentration of this compound remaining.

  • Data Analysis:

    • Using the standard curve, calculate the concentration of this compound at each time point.

    • Plot the concentration of this compound versus time.

    • Calculate the half-life (t₁/₂) of this compound in your cell culture medium by fitting the data to a first-order decay model.

HPLC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength determined by the absorbance maximum of this compound (around 290 nm).

  • Injection Volume: 20 µL

Note: These HPLC conditions are a starting point and may need to be optimized for your specific system and requirements.

Mandatory Visualizations

Signaling Pathway Diagrams

Methazolamide_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CO2_ext CO₂ H2CO3_ext H₂CO₃ CO2_ext->H2CO3_ext Hydration CO2_int CO₂ CO2_ext->CO2_int Diffusion H2O_ext H₂O HCO3_ext HCO₃⁻ H2CO3_ext->HCO3_ext H_ext H⁺ H2CO3_ext->H_ext CA_mem Carbonic Anhydrase (e.g., CAIX) H2CO3_ext->CA_mem HCO3_ext->H2CO3_ext H_ext->H2CO3_ext CO2_int->CO2_ext H2CO3_int H₂CO₃ CO2_int->H2CO3_int Hydration H2O_int H₂O HCO3_int HCO₃⁻ H2CO3_int->HCO3_int H_int H⁺ H2CO3_int->H_int CA_int Carbonic Anhydrase (e.g., CAII) H2CO3_int->CA_int HCO3_int->H2CO3_int pH_reg Intracellular pH Regulation HCO3_int->pH_reg H_int->H2CO3_int H_int->pH_reg MZM This compound MZM->CA_mem Inhibition MZM->CA_int Inhibition

Caption: Mechanism of this compound Action.

Experimental Workflow Diagram

Stability_Workflow prep_stock Prepare this compound Stock Solution (in DMSO) prep_working Prepare Working Solution in Cell Culture Medium prep_stock->prep_working aliquot Aliquot into Sterile Tubes prep_working->aliquot incubate Incubate at 37°C, 5% CO₂ aliquot->incubate sample Collect Samples at Various Time Points incubate->sample hplc Analyze by HPLC sample->hplc analyze_data Analyze Data and Calculate Half-Life hplc->analyze_data

Caption: Workflow for Determining this compound Stability.

Troubleshooting Logic Diagram

Troubleshooting_Logic start Reduced this compound Effect Observed check_stability Is this compound Stable in Medium? start->check_stability increase_media_change Increase Frequency of Media Changes check_stability->increase_media_change No check_resistance Are Cells Developing Resistance? check_stability->check_resistance Yes determine_half_life Determine Half-Life (Protocol 1) increase_media_change->determine_half_life end_stable Problem Resolved determine_half_life->end_stable dose_response Perform Time-Course Dose-Response check_resistance->dose_response Yes check_resistance->end_stable No analyze_target Analyze Target Expression dose_response->analyze_target end_resistant Consider Alternative Dosing Strategy analyze_target->end_resistant

Caption: Troubleshooting Logic for Reduced Drug Efficacy.

References

Dealing with Methazolamide precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methazolamide. The focus is on addressing the common challenge of its precipitation in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound solution precipitate when added to an aqueous buffer?

A1: this compound has very low aqueous solubility, especially at neutral to acidic pH. Precipitation upon addition to aqueous buffers is a common issue and can be attributed to several factors:

  • Poor Aqueous Solubility: this compound is inherently poorly soluble in water (approximately 0.999 g/L).[1]

  • pH Dependence: The solubility of this compound is highly dependent on pH. As a weak acid with a pKa of approximately 7.3, its solubility increases significantly in alkaline conditions (pH > 7.3) where it can form a more soluble salt.[1][2]

  • Solvent Shock: When a concentrated stock solution of this compound in an organic solvent (like DMSO) is rapidly diluted into an aqueous buffer, the sudden change in solvent polarity can cause the drug to crash out of solution.

  • Temperature Effects: Solubility of this compound, like most solid solutes, is temperature-dependent. A decrease in temperature can reduce its solubility and lead to precipitation.

  • Buffer Composition: The presence of certain ions in the buffer can influence the solubility of this compound. For instance, phosphate buffers have been noted to be more catalytic to its hydrolysis compared to Tris or borate buffers.[2]

Q2: How can I increase the solubility of this compound in my aqueous experimental system?

A2: Several strategies can be employed to enhance the solubility of this compound and prevent precipitation:

  • pH Adjustment: Increasing the pH of the aqueous solution to slightly above its pKa (7.3) can significantly improve solubility. However, ensure the final pH is compatible with your experimental system (e.g., cell viability, enzyme activity).

  • Co-solvents: Using a mixture of a water-miscible organic solvent and water can increase the solubility. Common co-solvents include DMSO, ethanol, and polyethylene glycol (PEG). It is crucial to determine the tolerance of your experimental system to these solvents.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules like this compound, thereby increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) has been successfully used to formulate this compound eye drops.[3]

  • Surfactants: The use of non-ionic surfactants, such as Tween 80, can help to keep this compound in solution by forming micelles.

  • Formulation as a Salt: Although not a simple laboratory procedure, preparing a salt form of this compound can enhance its aqueous solubility.

Q3: What is the recommended method for preparing a this compound stock solution?

A3: The recommended method for preparing a stock solution is to use a suitable organic solvent in which this compound is highly soluble. Dimethyl sulfoxide (DMSO) is a common choice.

  • Solvent: Use anhydrous, high-purity DMSO.

  • Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mg/mL) to minimize the volume of organic solvent added to your final aqueous solution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

Q4: What is the maximum concentration of DMSO I can use in my cell culture experiment?

A4: The tolerance of cell lines to DMSO varies. Generally, it is recommended to keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally below 0.1%, to avoid cytotoxic effects. Always include a vehicle control (medium with the same final concentration of DMSO without the drug) in your experiments.[4]

Troubleshooting Guides

Issue 1: Precipitation Observed Immediately Upon Diluting DMSO Stock in Aqueous Buffer
Possible Cause Troubleshooting Step
Solvent Shock 1. Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, perform a serial dilution. First, dilute the stock into a small volume of the buffer, mix gently, and then add this intermediate dilution to the final volume. 2. Pre-addition of Solvent: Add a small amount of the organic solvent (e.g., DMSO) to the aqueous buffer before adding the drug stock solution.
Low pH of Buffer 1. Check Buffer pH: Ensure the pH of your final solution is in a range where this compound is more soluble (ideally slightly alkaline, if your experiment allows). 2. Use Alkaline Buffer: Consider using a buffer with a higher pH, such as Tris-HCl at pH 8.0, if compatible with your assay.
High Final Concentration 1. Lower the Concentration: Re-evaluate the required final concentration of this compound. It may be necessary to work at a lower concentration to maintain solubility.
Issue 2: Precipitation Occurs Over Time or During Incubation
Possible Cause Troubleshooting Step
Temperature Fluctuation 1. Maintain Constant Temperature: Ensure that the solution is maintained at a constant temperature. Avoid transferring solutions between different temperatures (e.g., from a warm incubator to a cool microscope stage) for extended periods. 2. Pre-warm Solutions: Pre-warm your aqueous buffers to the experimental temperature before adding the this compound stock solution.
Drug Instability/Degradation 1. Prepare Fresh Solutions: this compound can degrade in aqueous solutions over time, especially at certain pH values. Prepare fresh working solutions for each experiment. 2. Check for Degradants: If stability is a major concern, analytical techniques like HPLC can be used to check for the presence of degradation products.
Interaction with Media Components 1. Simplify the Medium: If working with complex media (e.g., cell culture media with serum), try to dissolve this compound in a simpler buffer first before adding it to the full medium. 2. Serum Protein Binding: Be aware that this compound can bind to proteins, which may affect its free concentration but can also help to keep it in solution.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (at 25°C unless specified)Reference
WaterVery slightly soluble (~0.999 g/L or ~1 mg/mL)[1]
Dimethylformamide (DMF)Soluble[1]
Dimethyl Sulfoxide (DMSO)~47-50 mg/mL[5][6]
EthanolSlightly soluble (~3 mg/mL)[5]
AcetoneSlightly soluble[1]
PBS (pH 7.2) with 25% DMSO~0.25 mg/mL[7]

Table 2: pH-Dependent Aqueous Solubility of this compound

pHApproximate SolubilityReference
4.71 (1% solution in water)(This is the pH of a 1% solution, not a solubility value at this pH)[1]
5.5 - 8.0Solubility increases with increasing pH[2]
7.4>35.4 µg/mL[8]

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh out 10 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a 100 µM this compound Working Solution for Cell Culture

Materials:

  • 10 mg/mL this compound stock solution in DMSO

  • Pre-warmed cell culture medium

  • Sterile tubes for dilution

Procedure:

  • Calculate the required volume of the 10 mg/mL stock solution. The molecular weight of this compound is 236.28 g/mol .

    • 10 mg/mL = 10,000,000 ng/mL

    • 10,000,000 ng/mL / 236.28 ng/nmol = 42,324 µM = 42.3 mM

  • To prepare a 100 µM working solution, you will need to perform a dilution. For example, to make 1 mL of 100 µM solution:

    • (Initial Concentration) x (Initial Volume) = (Final Concentration) x (Final Volume)

    • (42,300 µM) x (V1) = (100 µM) x (1000 µL)

    • V1 = 2.36 µL

  • Stepwise Dilution: a. Add 97.64 µL of pre-warmed cell culture medium to a sterile tube. b. Add 2.36 µL of the 10 mg/mL this compound stock solution to the tube. c. Gently mix by pipetting up and down. This creates an intermediate, more dilute stock. d. Add the desired volume of this intermediate stock to your cell culture plates. For example, if you add 10 µL of this intermediate to 1 mL of media in a well, you will get a final concentration close to 100 µM. Always ensure the final DMSO concentration is below the toxic level for your specific cell line.

Visualizations

Methazolamide_Action_Pathway cluster_Extracellular Extracellular Space cluster_Cell Cellular Environment CO2_ext CO2 CO2_int CO2 CO2_ext->CO2_int Diffusion H2O_ext H2O H2O_int H2O H2O_ext->H2O_int Diffusion H2CO3_ext H2CO3 HCO3_ext HCO3- H_ext H+ This compound This compound CA Carbonic Anhydrase (CA) This compound->CA Inhibition H2CO3_int H2CO3 CA->H2CO3_int Catalysis H2CO3_int->CA HCO3_intH_int HCO3_intH_int H2CO3_int->HCO3_intH_int HCO3_int HCO3- Ion_Transport Altered Ion Transport (Na+, K+, Cl-) HCO3_int->Ion_Transport Impacts H_int H+ pH_change Decreased Intracellular pH (Acidosis) H_int->pH_change Leads to CO2_intH2O_int CO2_intH2O_int CO2_intH2O_int->H2CO3_int

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation start Precipitation Observed q1 When does precipitation occur? start->q1 a1 Solvent Shock q1->a1 Immediately a2 Low pH q1->a2 Immediately a3 High Concentration q1->a3 Immediately b1 Temperature Fluctuation q1->b1 Over time b2 Instability q1->b2 Over time b3 Media Interaction q1->b3 Over time s1 Use stepwise dilution a1->s1 s2 Increase buffer pH a2->s2 s3 Lower final concentration a3->s3 s4 Maintain constant temperature b1->s4 s5 Prepare fresh solutions b2->s5 s6 Simplify medium b3->s6

Caption: Troubleshooting workflow for this compound precipitation.

References

Addressing the confounding effects of pH changes in Methazolamide experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the confounding effects of pH changes in experiments involving Methazolamide.

Frequently Asked Questions (FAQs)

Q1: How does this compound's mechanism of action affect pH?

A1: this compound is a potent inhibitor of carbonic anhydrase. This enzyme catalyzes the reversible hydration of carbon dioxide (CO₂) to carbonic acid (H₂CO₃), which then dissociates into a bicarbonate ion (HCO₃⁻) and a proton (H⁺). By inhibiting this enzyme, this compound disrupts the body's primary buffering system. This leads to a decrease in the availability of H⁺ for secretion and a reduction in bicarbonate reabsorption, resulting in systemic metabolic acidosis and alkalinization of the urine.[1][2][3] In cellular and tissue models, this inhibition can lead to significant changes in both intracellular and extracellular pH.

Q2: Is the solubility and stability of this compound dependent on pH?

A2: Yes, the physicochemical properties of this compound are influenced by pH. As a sulfonamide derivative, its ionization state, and therefore its solubility, changes with pH.[1][4] The degradation of this compound in aqueous solutions also follows pseudo-first-order kinetics and is pH-dependent. This is a critical consideration when preparing stock solutions and experimental media to ensure the desired concentration is achieved and maintained throughout the experiment.

Q3: Can changes in experimental pH alter the efficacy of this compound?

A3: Absolutely. The activity of many drugs, including carbonic anhydrase inhibitors, can be pH-dependent. For topical carbonic anhydrase inhibitors, for instance, the degree of ionization at a specific pH can affect corneal penetration and, consequently, ocular hypotensive activity.[5][6] Therefore, uncontrolled pH shifts can lead to variability in experimental results and misinterpretation of this compound's effects.

Q4: What are the key signaling pathways affected by this compound that can be confounded by pH changes?

A4: this compound's therapeutic effects have been linked to the modulation of inflammatory pathways, including the regulation of tumor necrosis factor (TNF), IL-6, and nitric oxide production.[7] Furthermore, intracellular pH itself is a critical regulator of various cellular processes, including the transcription of metabolic and signaling pathways such as the Notch1 pathway.[8] Uncontrolled pH fluctuations can, therefore, independently affect these pathways, confounding the interpretation of this compound's specific action.

Troubleshooting Guide

Issue 1: Progressive acidification of cell culture medium during a this compound experiment.

  • Possible Cause: Cellular metabolism naturally produces acidic byproducts like lactic acid, causing a drop in the medium's pH over time. This is a common issue in cell culture, particularly with rapidly proliferating cells.[9]

  • Troubleshooting Steps:

    • Increase Buffering Capacity: Supplement the medium with a non-volatile buffer like HEPES (typically at 10-25 mM). Note that the optimal pKa of the buffer should be close to the desired physiological pH.[9][10]

    • Optimize CO₂ Concentration: Ensure the CO₂ concentration in the incubator is appropriately matched to the sodium bicarbonate concentration in your medium to maintain the desired pH.[11] For example, DMEM with its high bicarbonate concentration may theoretically require a higher CO₂ percentage than the standard 5%.[11]

    • Frequent Media Changes: Replace the culture medium more frequently to remove metabolic waste products and replenish buffers.

    • Reduce Cell Seeding Density: A lower cell density will result in a slower rate of metabolic byproduct accumulation.

Issue 2: Inconsistent results in this compound efficacy between experimental batches.

  • Possible Cause: Unmonitored variations in the initial pH of the experimental medium or pH shifts during the experiment.

  • Troubleshooting Steps:

    • Standardize pH Measurement: Always measure the pH of your complete medium (including all supplements and this compound) at the start of each experiment using a calibrated pH meter.

    • Real-Time pH Monitoring: For critical experiments, consider using real-time, non-invasive pH monitoring systems to track pH changes throughout the experiment.[12][13][14]

    • Prepare Fresh Solutions: Prepare this compound stock solutions and experimental media fresh for each experiment to avoid degradation that can be influenced by pH and storage time.

Issue 3: Unexpected changes in cell morphology or viability after this compound treatment.

  • Possible Cause: The observed effects may be due to cellular stress from suboptimal pH conditions rather than a direct effect of this compound. Both acidic and alkaline conditions can negatively impact cell health.

  • Troubleshooting Steps:

    • Establish a pH Control Group: Include a control group where cells are cultured in a medium with the same pH as the this compound-treated group but without the drug. This helps to distinguish between pH-induced effects and drug-specific effects.

    • Monitor Intracellular pH: If feasible, use fluorescent pH indicators to measure intracellular pH, as this compound's mechanism can directly impact the intracellular environment.[15][16]

    • Titrate Medium pH Carefully: When preparing media with different pH values for control experiments, use sterile HCl or NaOH for titration and allow the medium to equilibrate in the incubator before use.[10]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight236.27 g/mol [17]
pKa7.30[1]
Solubility in WaterVery slightly soluble (0.999 g/L)[1]
Solubility at pH 7.4>35.4 µg/mL[4]
1% Water Solution pH4.71[1]

Table 2: Inhibition Constants (Ki) of this compound for Human Carbonic Anhydrase (hCA) Isoforms

IsoformKi (nM)Reference
hCA I50[17][18]
hCA II14[17][18]
bCA IV36[17][18]

Experimental Protocols

Protocol 1: Maintaining Stable pH in Cell Culture for this compound Experiments

This protocol provides a general guideline for maintaining a stable pH environment in mammalian cell culture when treating with this compound.

Materials:

  • Basal cell culture medium (e.g., DMEM, MEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Sodium Bicarbonate (NaHCO₃)

  • HEPES buffer solution (1M, sterile)

  • This compound

  • Sterile 1N HCl and 1N NaOH

  • Calibrated pH meter

  • Humidified CO₂ incubator

Procedure:

  • Medium Preparation:

    • Prepare the basal medium according to the manufacturer's instructions.

    • Add the required concentration of NaHCO₃. The amount of NaHCO₃ should be appropriate for the CO₂ concentration of your incubator (e.g., 2.2 g/L for 5% CO₂).[11]

    • Supplement with FBS and antibiotics.

  • Buffer Addition (Optional but Recommended):

    • To enhance buffering capacity, add HEPES to a final concentration of 10-25 mM.

  • pH Adjustment:

    • Aseptically adjust the medium to the desired pH (e.g., 7.4) using sterile 1N HCl or 1N NaOH. Perform this in a sterile biosafety cabinet.

    • Allow the medium to equilibrate in the CO₂ incubator for at least 30 minutes before use. Verify the final pH.

  • This compound Treatment:

    • Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the this compound stock solution into the pre-equilibrated, pH-adjusted medium to the final desired concentration immediately before adding it to the cells.

  • Monitoring and Maintenance:

    • For long-term experiments, monitor the pH of the culture medium periodically (e.g., every 24 hours) by taking a small aliquot from a control well.

    • Perform media changes as necessary to prevent significant pH shifts due to metabolic activity.

Protocol 2: Real-Time Monitoring of Extracellular pH

This protocol outlines a method for real-time monitoring of extracellular pH using commercially available sensor plates.

Materials:

  • pH-sensing cell culture plates

  • Cells of interest

  • Complete, pH-adjusted cell culture medium

  • This compound

  • Plate reader capable of detecting the pH sensor's signal

Procedure:

  • Cell Seeding: Seed cells into the pH-sensing plate at the desired density and allow them to adhere overnight in a standard CO₂ incubator.

  • Equilibration: The following day, replace the medium with fresh, pre-equilibrated, pH-adjusted medium containing either the vehicle control or the desired concentration of this compound.

  • Real-Time Measurement: Place the plate in the plate reader equipped with an environmental control chamber that maintains temperature, humidity, and CO₂ levels.

  • Data Acquisition: Set the plate reader to take measurements at regular intervals (e.g., every 15-30 minutes) for the duration of the experiment.

  • Data Analysis: Convert the raw sensor output to pH values using the calibration curve provided by the manufacturer. Plot the pH changes over time for both control and this compound-treated groups.

Visualizations

Signaling_Pathway This compound's Impact on pH and Downstream Signaling cluster_0 This compound Action cluster_1 Cellular pH Changes cluster_2 Confounded Signaling Pathways This compound This compound CA Carbonic Anhydrase (CA) This compound->CA Inhibits Reaction CO₂ + H₂O ↔ H₂CO₃ ↔ H⁺ + HCO₃⁻ CA->Reaction Catalyzes pH_change Altered H⁺ and HCO₃⁻ Concentrations Reaction->pH_change Intracellular_pH Intracellular pH (pHi) Change pH_change->Intracellular_pH Extracellular_pH Extracellular pH (pHe) Change pH_change->Extracellular_pH Metabolic Metabolic Pathways Intracellular_pH->Metabolic Signaling Signaling Pathways (e.g., Notch1) Intracellular_pH->Signaling Inflammatory Inflammatory Pathways (TNF, IL-6, NO) Extracellular_pH->Inflammatory

Caption: Signaling pathway of this compound's effect on pH and downstream pathways.

Experimental_Workflow Workflow for pH-Controlled this compound Experiments Start Start Prep_Medium Prepare & pH-Adjust Culture Medium Start->Prep_Medium Equilibrate Equilibrate Medium in CO₂ Incubator Prep_Medium->Equilibrate Add_Drug Add this compound to Medium Equilibrate->Add_Drug Treat_Cells Treat Cells Add_Drug->Treat_Cells Monitor_pH Monitor pH (Real-time or Periodic) Treat_Cells->Monitor_pH Analyze Analyze Experimental Endpoints Monitor_pH->Analyze End End Analyze->End

Caption: Experimental workflow for pH-controlled studies.

Troubleshooting_Logic Troubleshooting Logic for pH Issues Issue Inconsistent Results or Unexpected Cell Behavior Check_pH Is pH Monitored? Issue->Check_pH Implement_Monitoring Implement pH Monitoring (Meter, Real-time) Check_pH->Implement_Monitoring No pH_Stable Is pH Stable? Check_pH->pH_Stable Yes Implement_Monitoring->Check_pH Increase_Buffer Increase Buffering Capacity (HEPES, Media Change) pH_Stable->Increase_Buffer No pH_Control_Group Use pH-Matched Control Group pH_Stable->pH_Control_Group Yes Increase_Buffer->pH_Stable Isolate_Drug_Effect Isolate Drug-Specific Effects pH_Control_Group->Isolate_Drug_Effect

References

Technical Support Center: Managing Methazolamide's Diuretic Effect in Systemic Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on controlling for the diuretic effect of Methazolamide in systemic experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism behind this compound's diuretic effect?

A1: this compound is a carbonic anhydrase inhibitor. In the renal tubules, it blocks the enzyme carbonic anhydrase, which is crucial for the reabsorption of bicarbonate. By inhibiting this enzyme, this compound leads to increased excretion of bicarbonate in the urine. This, in turn, promotes the excretion of sodium, potassium, and water, resulting in a diuretic effect.[1][2] This effect is generally considered weak and transient.[2][3]

Q2: How significant is the diuretic effect of this compound and how long does it last?

A2: The diuretic effect of this compound is characterized as weak and transient.[2][3] The onset of the decrease in intraocular pressure, its primary therapeutic effect, is within 2 to 4 hours, peaking at 6 to 8 hours, with a total duration of 10 to 18 hours. The diuretic effect follows a similar, though less pronounced, timeline. Serum changes in sodium, potassium, and chloride are typically minimal and tend to return to pretreatment levels after 3 to 4 days of daily administration.[1]

Q3: What are the potential confounding factors of this diuretic effect in my systemic study?

A3: Uncontrolled diuresis can lead to several confounding factors in systemic studies, including:

  • Dehydration: Can alter drug distribution, metabolism, and excretion.

  • Electrolyte Imbalance: Hypokalemia (low potassium), hyponatremia (low sodium), and changes in chloride levels can affect cardiovascular function, neuronal activity, and muscle contraction.[2]

  • Hemodynamic Changes: Alterations in plasma volume can impact blood pressure and cardiac output.

  • Metabolic Acidosis: Inhibition of bicarbonate reabsorption can lead to a transient metabolic acidosis.[3]

Q4: What are the general strategies to control for this compound's diuretic effect?

A4: The primary strategy is to replace the fluid and electrolytes lost due to diuresis. This can be achieved through:

  • Oral hydration: Providing free access to water and electrolyte-supplemented drinking solutions.

  • Parenteral fluid administration: Subcutaneous or intravenous administration of balanced electrolyte solutions.

  • Dose optimization: Using the lowest effective dose of this compound to minimize off-target effects. Studies have shown that lower doses can still achieve therapeutic effects with less pronounced acidosis and side effects.[4][5]

Troubleshooting Guides

Problem: I am observing significant weight loss and signs of dehydration in my experimental animals treated with this compound.

Solution:

  • Quantify Fluid Loss: Monitor daily water intake and urine output to accurately quantify the extent of diuresis.

  • Implement Fluid Replacement: Provide a balanced electrolyte solution, such as Lactated Ringer's Solution or 0.9% saline, to replace the volume of fluid lost. The volume of replacement fluid should be calculated based on the daily urine output exceeding baseline levels.

  • Monitor Hydration Status: Regularly assess hydration status through physical examination (skin turgor, mucous membrane moisture) and by monitoring body weight.

Problem: My experimental data shows significant variability in electrolyte levels between animals in the this compound-treated group.

Solution:

  • Standardize Electrolyte Replacement: Ensure all animals in the treatment group receive a standardized volume and concentration of electrolyte replacement solution.

  • Monitor Serum Electrolytes: Collect blood samples at baseline and at regular intervals during the study to monitor serum sodium, potassium, and chloride levels.

  • Adjust Replacement Fluid Composition: If a specific electrolyte imbalance is consistently observed (e.g., hypokalemia), adjust the composition of the replacement fluid to correct this imbalance. For instance, potassium supplementation can be added to the replacement fluid.

Experimental Protocols

Protocol 1: Quantification of Diuretic Effect and Electrolyte Loss

Objective: To quantify the volume of urine output and the excretion of key electrolytes (Na+, K+, Cl-) following this compound administration.

Methodology:

  • Animal Model: Male Wistar rats (200-250g).

  • Acclimation: Acclimate animals in metabolic cages for 3 days prior to the experiment to allow for adaptation and baseline measurements.

  • Baseline Measurement: Collect 24-hour urine samples and measure baseline volume, sodium, potassium, and chloride concentrations.

  • Drug Administration: Administer this compound orally at the desired therapeutic dose. A vehicle control group should receive an equivalent volume of the vehicle.

  • Data Collection: Collect urine at regular intervals (e.g., 2, 4, 6, 8, 12, and 24 hours) post-administration.

  • Analysis: Measure the volume of urine collected at each time point. Analyze urine samples for sodium, potassium, and chloride concentrations using a flame photometer or ion-selective electrodes.

Data Presentation:

Time (hours)Urine Volume (mL/100g body weight)Sodium Excretion (mEq/100g)Potassium Excretion (mEq/100g)Chloride Excretion (mEq/100g)
Baseline
2
4
6
8
12
24
Protocol 2: Fluid and Electrolyte Replacement to Control for Diuresis

Objective: To maintain fluid and electrolyte balance in animals treated with this compound.

Methodology:

  • Animal Model: As described in Protocol 1.

  • Group Allocation:

    • Group A (Control): Vehicle administration.

    • Group B (this compound): this compound administration.

    • Group C (this compound + Replacement): this compound administration with concurrent fluid and electrolyte replacement.

  • Fluid Replacement:

    • Based on the data from Protocol 1, calculate the excess urine volume and electrolyte loss at each time point for the this compound group compared to the control group.

    • For Group C, administer a volume of sterile 0.9% saline or Lactated Ringer's Solution equivalent to the excess urine output. This can be administered subcutaneously in divided doses.

    • If significant potassium loss is observed, supplement the replacement fluid with potassium chloride.

  • Monitoring:

    • Monitor body weight daily.

    • Monitor water and food consumption daily.

    • Collect blood samples at baseline and at the end of the study to measure serum electrolytes and markers of renal function (e.g., creatinine, BUN).

Data Presentation:

GroupChange in Body Weight (%)Serum Sodium (mEq/L)Serum Potassium (mEq/L)Serum Chloride (mEq/L)
A (Control)
B (this compound)
C (this compound + Replacement)

Visualizations

Diuretic_Effect_Pathway This compound This compound CarbonicAnhydrase Carbonic Anhydrase (in Renal Tubules) This compound->CarbonicAnhydrase Inhibits BicarbonateReabsorption Bicarbonate Reabsorption CarbonicAnhydrase->BicarbonateReabsorption Promotes UrinaryBicarbonate Increased Urinary Bicarbonate BicarbonateReabsorption->UrinaryBicarbonate Reduces UrinaryNaK Increased Urinary Na+ and K+ UrinaryBicarbonate->UrinaryNaK Promotes WaterExcretion Increased Water Excretion (Diuresis) UrinaryNaK->WaterExcretion Promotes

Caption: Signaling pathway of this compound's diuretic effect.

Experimental_Workflow cluster_quantification Protocol 1: Quantification cluster_control Protocol 2: Control q1 Acclimation & Baseline Measurement q2 This compound Administration q1->q2 q3 Urine Collection (Time course) q2->q3 q4 Analysis of Urine (Volume, Electrolytes) q3->q4 c3 Fluid & Electrolyte Replacement q4->c3 Informs Replacement Volume c1 Group Allocation (Control, MTZ, MTZ+Rep) c2 This compound Administration c1->c2 c2->c3 c4 Monitoring (Weight, Blood) c3->c4

Caption: Experimental workflow for controlling diuretic effects.

References

Technical Support Center: Validating the Specificity of Methazolamide in Inhibiting Target Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the specificity of Methazolamide as an enzyme inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary enzymatic target of this compound?

This compound is a potent inhibitor of the carbonic anhydrase (CA) family of enzymes.[1] It is a sulfonamide derivative that effectively inhibits various CA isoforms, which are crucial for the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] This inhibition forms the basis of its therapeutic effects, such as reducing intraocular pressure in glaucoma.[3][4]

Q2: How does this compound's inhibition of carbonic anhydrase lead to its therapeutic effect in glaucoma?

The inhibition of carbonic anhydrase in the ciliary processes of the eye by this compound decreases the secretion of aqueous humor. This is achieved by slowing the formation of bicarbonate ions, which subsequently reduces sodium and fluid transport. The overall effect is a reduction in intraocular pressure.

Q3: What are the known off-target effects of this compound?

While this compound is highly specific for carbonic anhydrases, some studies suggest potential interactions with other proteins. A network pharmacology study predicted that this compound might interact with several other proteins, including:

  • Prostaglandin-endoperoxide synthase 2 (PTGS2, also known as COX-2)

  • Glycogen synthase kinase-3 beta (GSK3β)

  • Estrogen receptor 1 (ESR1)

  • Tyrosine-protein kinase JAK2 (JAK2)

  • Nitric oxide synthase 2 (NOS2)[5]

It is important to note that these are predicted interactions, and experimental validation of the inhibitory activity and the corresponding IC50 or Ki values are not yet available in publicly accessible literature. Researchers are encouraged to experimentally validate these potential off-target interactions in their systems.

Q4: Are there other cellular effects of this compound beyond direct enzyme inhibition?

Yes, the inhibition of carbonic anhydrase can have downstream effects on cellular signaling pathways. By altering pH homeostasis, this compound can influence pathways sensitive to changes in intracellular and extracellular pH. For instance, in the context of cancer, the inhibition of tumor-associated CA isoforms like CA IX can disrupt the pH regulation that allows cancer cells to survive and proliferate in hypoxic environments.[6] This can affect pathways regulated by hypoxia-inducible factor 1-alpha (HIF-1α). Additionally, some research suggests a connection between carbonic anhydrase inhibition and the adenylyl cyclase-cyclic adenosine monophosphate (cAMP) pathway.

Data Presentation

Table 1: Inhibitory Potency (Ki) of this compound against Human Carbonic Anhydrase (hCA) Isoforms

IsoformKi (nM)Reference
hCA I0.78[7]
hCA II14[7]
hCA IX27[7]

Table 2: Predicted Off-Targets of this compound from Network Pharmacology Studies

Predicted Off-TargetGene NameFunctionExperimental Ki/IC50
Prostaglandin-endoperoxide synthase 2PTGS2Inflammation, Prostaglandin synthesisNot available
Glycogen synthase kinase-3 betaGSK3BSignal transduction, MetabolismNot available
Estrogen receptor 1ESR1Nuclear hormone receptorNot available
Tyrosine-protein kinase JAK2JAK2Signal transduction (JAK-STAT pathway)Not available
Nitric oxide synthase 2NOS2Nitric oxide productionNot available
Data from a network pharmacology study; experimental validation is required.[5]

Experimental Protocols

Carbonic Anhydrase Activity Assay

This protocol is adapted from established methods to determine the inhibitory effect of this compound on carbonic anhydrase activity.

Principle: This assay measures the esterase activity of carbonic anhydrase using p-nitrophenyl acetate (p-NPA) as a substrate. The hydrolysis of p-NPA by CA produces p-nitrophenol, a yellow-colored product that can be quantified by measuring its absorbance at 400 nm.

Materials:

  • Purified carbonic anhydrase (e.g., bovine erythrocyte CA)

  • This compound

  • p-Nitrophenyl acetate (p-NPA)

  • Tris-HCl buffer (pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of this compound in Tris-HCl buffer.

    • Prepare a solution of purified carbonic anhydrase in Tris-HCl buffer.

    • Prepare a solution of p-NPA in acetone.

  • Assay Setup:

    • In a 96-well plate, add the Tris-HCl buffer to each well.

    • Add the this compound dilutions to the test wells. Add buffer only to the control wells.

    • Add the carbonic anhydrase solution to all wells except the blank.

    • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate Reaction:

    • Add the p-NPA solution to all wells to start the reaction.

  • Measurement:

    • Immediately measure the absorbance at 400 nm at regular intervals for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to verify that this compound binds to its target carbonic anhydrase in a cellular environment.

Principle: The binding of a ligand (this compound) to its target protein (carbonic anhydrase) can increase the protein's thermal stability. CETSA measures the amount of soluble protein remaining after heat treatment, which is expected to be higher in the presence of a binding ligand.

Materials:

  • Cell line expressing the target carbonic anhydrase isoform

  • This compound

  • Cell culture medium and reagents

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Equipment for heat treatment (e.g., PCR cycler, water bath)

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Antibody specific to the target carbonic anhydrase isoform

Procedure:

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat the cells with various concentrations of this compound or a vehicle control for a specified time.

  • Heat Shock:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

  • Protein Analysis:

    • Collect the supernatant and determine the protein concentration.

    • Analyze the samples by SDS-PAGE and Western blotting using an antibody against the target carbonic anhydrase.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the amount of soluble protein as a function of temperature for both treated and untreated samples to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Troubleshooting Guides

Troubleshooting for Carbonic Anhydrase Activity Assay

IssuePossible CauseSolution
High background signal Spontaneous hydrolysis of p-NPA.Run a blank control without the enzyme to subtract the background absorbance. Ensure the buffer pH is stable.
Low enzyme activity Improper enzyme storage or handling.Store the enzyme according to the manufacturer's instructions. Prepare fresh enzyme solutions for each experiment.
Inconsistent results Pipetting errors or temperature fluctuations.Use calibrated pipettes. Ensure all reagents are at the same temperature before starting the assay.
Precipitation of this compound Poor solubility in the assay buffer.Ensure the final concentration of the organic solvent (e.g., DMSO) is low and consistent across all wells.

Troubleshooting for Cellular Thermal Shift Assay (CETSA)

IssuePossible CauseSolution
No thermal shift observed This compound does not significantly stabilize the target protein under the tested conditions.Optimize the drug concentration and incubation time. Ensure the heating temperatures are appropriate to induce denaturation of the unbound protein.
Low target protein expression.Use a cell line with higher expression of the target carbonic anhydrase or consider overexpressing the protein.
High variability between replicates Inconsistent heating or cell lysis.Use a PCR cycler for precise temperature control. Ensure complete and consistent cell lysis.
Weak Western blot signal Low antibody affinity or insufficient protein loading.Use a validated, high-affinity antibody. Optimize the protein concentration and loading volume for SDS-PAGE.

Visualizations

experimental_workflow cluster_enzymatic_assay Carbonic Anhydrase Activity Assay cluster_cetsa Cellular Thermal Shift Assay (CETSA) prep Prepare Reagents (Enzyme, this compound, Substrate) incubate Pre-incubate Enzyme with this compound prep->incubate react Initiate Reaction with Substrate incubate->react measure Measure Absorbance react->measure analyze Calculate IC50 measure->analyze treat Treat Cells with This compound heat Apply Heat Shock treat->heat lyse Lyse Cells & Separate Soluble Fraction heat->lyse wb Western Blot for Target Protein lyse->wb curve Generate Melting Curve wb->curve

Caption: Experimental workflows for validating this compound's specificity.

signaling_pathway cluster_membrane Cell Membrane CAIX Carbonic Anhydrase IX (CAIX) HCO3_H HCO3- + H+ CAIX->HCO3_H This compound This compound This compound->CAIX Inhibits CO2_H2O CO2 + H2O CO2_H2O->CAIX Catalyzes pHe Extracellular pH (pHe) (Acidification) HCO3_H->pHe HIF1a HIF-1α Stabilization pHe->HIF1a Promotes Tumor_Survival Tumor Cell Survival & Proliferation HIF1a->Tumor_Survival Leads to

Caption: this compound's effect on a tumor-associated signaling pathway.

References

Validation & Comparative

A Comparative Analysis of Methazolamide and Acetazolamide for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between carbonic anhydrase inhibitors is critical for experimental design and therapeutic development. This guide provides a comprehensive comparison of two prominent members of this class, Methazolamide and Acetazolamide, supported by experimental data.

Executive Summary

This compound and Acetazolamide are both sulfonamide derivatives that function as potent inhibitors of carbonic anhydrase (CA). Their primary mechanism of action involves the reversible inhibition of CA, leading to reduced formation of bicarbonate ions and a subsequent decrease in fluid secretion in various tissues. This property is exploited in the treatment of glaucoma, altitude sickness, and other conditions. While both drugs share a common target, their distinct physicochemical and pharmacokinetic properties result in different clinical profiles, side effects, and potential research applications. This compound generally exhibits a longer half-life and greater lipid solubility compared to Acetazolamide, which influences its tissue distribution and dosing frequency.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative differences between this compound and Acetazolamide based on available experimental data.

Table 1: Pharmacokinetic Properties
ParameterThis compoundAcetazolamideSource(s)
Plasma Half-life 14 hours2-5 hours[1][2]
Protein Binding ~55%70-90%[1]
Lipid Solubility HigherLower[1]
Renal Excretion Not secreted or concentrated by the kidneySecreted by the kidney[1]
Time to Peak Effect (IOP reduction) 6-8 hours2-4 hours[3]
Duration of Action (IOP reduction) 10-18 hoursNot specified[3]
Table 2: Efficacy in Intraocular Pressure (IOP) Reduction
Study/ParameterThis compoundAcetazolamideSource(s)
Potency Slightly less potent in lowering IOPGenerally more potent in lowering IOP[4]
Clinical Trial (Stone et al., 1977) Significant IOP decrease with 25mg and 50mg dosesGreater IOP decrease with 500mg (Sequels)[5]
Clinical Trial (Brechue & Maren, 1993) Peak IOP reduction of 4.2 +/- 0.68 mmHg (25 mg/kg, IV in rabbits)Not directly compared in this study[6]
Table 3: Common Side Effects
Side EffectThis compoundAcetazolamideSource(s)
Paresthesiae Tended to be less frequent at high altitudeMore frequent[7]
Systemic Acidosis Less pronounced at lower dosesMore pronounced[5]
Gastrointestinal Issues Generally better toleratedMore frequent[1]
Skeletal Muscle Fatigue Less impairment of diaphragm and dorsiflexor functionWorsens skeletal muscle fatigue[4]

Signaling Pathways

Both this compound and Acetazolamide exert their primary effects through the inhibition of carbonic anhydrase. This enzyme catalyzes the reversible hydration of carbon dioxide to carbonic acid, which then dissociates into a proton and a bicarbonate ion. By inhibiting this enzyme, these drugs disrupt ion and fluid transport in various tissues.

Recent research suggests that the effects of these drugs may not be limited to carbonic anhydrase inhibition alone. Acetazolamide has been shown to modulate the Wnt/β-catenin signaling pathway, which is involved in cellular proliferation and differentiation[8]. This compound has been implicated in the regulation of inflammatory pathways, including those involving tumor necrosis factor (TNF), interleukin-6 (IL-6), and nitric oxide[9].

Diagram 1: Carbonic Anhydrase Inhibition Workflow

G cluster_Extracellular Extracellular Space cluster_Cell Cell CO2_ext CO2 CO2_int CO2 CO2_ext->CO2_int H2O_ext H2O H2O_int H2O H2O_ext->H2O_int CA Carbonic Anhydrase CO2_int->CA H2O_int->CA H2CO3 H2CO3 CA->H2CO3 Catalyzes H_ion H+ H2CO3->H_ion HCO3_ion HCO3- H2CO3->HCO3_ion Inhibitor This compound or Acetazolamide Inhibitor->CA Inhibits

Caption: Inhibition of Carbonic Anhydrase by this compound and Acetazolamide.

Diagram 2: Potential Downstream Signaling of Acetazolamide

G Acetazolamide Acetazolamide Wnt_pathway Wnt/β-catenin Pathway Acetazolamide->Wnt_pathway Modulates Cell_Proliferation Cell Proliferation Wnt_pathway->Cell_Proliferation Cell_Differentiation Cell Differentiation Wnt_pathway->Cell_Differentiation

Caption: Postulated influence of Acetazolamide on the Wnt/β-catenin pathway.

Diagram 3: Potential Downstream Signaling of this compound

G This compound This compound Inflammatory_Pathways Inflammatory Pathways This compound->Inflammatory_Pathways Regulates TNF TNF Inflammatory_Pathways->TNF IL6 IL-6 Inflammatory_Pathways->IL6 NO Nitric Oxide Inflammatory_Pathways->NO

Caption: Postulated influence of this compound on inflammatory pathways.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of research findings. Below are summaries of methodologies employed in key comparative studies. For complete, detailed protocols, researchers are advised to consult the original publications.

In Vitro Carbonic Anhydrase Inhibition Assay
  • Objective: To determine the inhibitory potency (IC50) of this compound and Acetazolamide against carbonic anhydrase.

  • General Principle: The assay measures the esterase activity of carbonic anhydrase on a substrate that releases a chromogenic or fluorogenic product upon cleavage. The reduction in product formation in the presence of the inhibitor is proportional to its inhibitory activity.

  • Summarized Protocol (based on Maren et al., 1977 and common practices):

    • Reagents: Purified carbonic anhydrase (e.g., bovine erythrocyte CA), p-nitrophenyl acetate (substrate), buffer (e.g., Tris-HCl), and the test inhibitors (this compound and Acetazolamide) at various concentrations.

    • Procedure:

      • Prepare a series of dilutions for each inhibitor.

      • In a microplate, add the buffer, carbonic anhydrase enzyme, and the inhibitor solution.

      • Incubate for a defined period to allow inhibitor-enzyme binding.

      • Initiate the reaction by adding the substrate (p-nitrophenyl acetate).

      • Monitor the change in absorbance (at 400 nm for p-nitrophenol) over time using a microplate reader.

    • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting model.

In Vivo Intraocular Pressure (IOP) Measurement in a Glaucoma Model
  • Objective: To compare the efficacy of this compound and Acetazolamide in reducing IOP in an animal model of glaucoma.

  • General Principle: Induce ocular hypertension in an animal model (e.g., rabbit or rodent) and measure the change in IOP over time following the administration of the test compounds.

  • Summarized Protocol (based on Brechue & Maren, 1993 and common practices):

    • Animal Model: New Zealand white rabbits are a commonly used model. Ocular hypertension can be induced by various methods, such as the injection of hypertonic saline into the vitreous humor or laser photocoagulation of the trabecular meshwork.

    • Drug Administration: Administer this compound or Acetazolamide via a relevant route (e.g., oral gavage, intravenous injection). A control group should receive a vehicle.

    • IOP Measurement: Measure IOP at baseline and at various time points after drug administration using a tonometer calibrated for the specific animal model.

    • Data Analysis: Compare the mean IOP reduction from baseline for each treatment group at each time point. Statistical analysis (e.g., ANOVA) is used to determine the significance of the differences between the treatment groups.

Clinical Trial Protocol for Acute Mountain Sickness
  • Objective: To compare the effectiveness of this compound and Acetazolamide in preventing acute mountain sickness (AMS) in humans.

  • General Principle: A double-blind, placebo-controlled, randomized trial where subjects ascending to high altitude receive either one of the drugs or a placebo, and the incidence and severity of AMS are assessed.

  • Summarized Protocol (based on Wright et al., 1983):

    • Study Population: Healthy subjects with no prior recent exposure to high altitude.

    • Study Design: A randomized, double-blind, placebo-controlled, parallel-group or crossover design.

    • Intervention: Subjects are randomly assigned to receive this compound (e.g., 150 mg/day), Acetazolamide (e.g., 500 mg/day), or a placebo, starting before ascent and continuing during the initial days at altitude.

    • Ascent Profile: A standardized ascent to a specific altitude (e.g., 4985 m).

    • Outcome Measures: The primary outcome is the incidence and severity of AMS, typically assessed using a standardized scoring system (e.g., Lake Louise Score). Secondary outcomes can include physiological measurements like arterial oxygen saturation (SaO2) and partial pressure of carbon dioxide (PaCO2).

    • Data Analysis: Compare the incidence of AMS between the treatment groups using appropriate statistical tests (e.g., chi-square test). Compare the severity scores and physiological parameters using t-tests or ANOVA.

Conclusion

This compound and Acetazolamide, while both effective carbonic anhydrase inhibitors, present distinct profiles that make them suitable for different research and clinical scenarios. This compound's longer half-life and potentially better side-effect profile may be advantageous in studies requiring sustained enzyme inhibition with improved subject tolerance. Conversely, Acetazolamide's more potent and rapid onset of action in IOP reduction might be preferable in acute settings or when a stronger diuretic effect is desired. The choice between these two agents in a research setting should be guided by the specific experimental objectives, the desired pharmacokinetic profile, and the potential for off-target effects. Further research into their differential effects on other signaling pathways will likely uncover novel applications for these well-established drugs.

References

A Comparative Analysis of Methazolamide and Other Carbonic Anhydrase Inhibitors for Efficacy in Intraocular Pressure Reduction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Methazolamide with other prominent carbonic annhydrase inhibitors (CAIs), focusing on their efficacy in reducing intraocular pressure (IOP). The information presented is supported by experimental data from various clinical studies to aid in research and development decisions.

Mechanism of Action

Carbonic anhydrase inhibitors, including this compound, function by blocking the carbonic anhydrase enzyme in the ciliary processes of the eye. This inhibition reduces the formation of bicarbonate ions, which in turn decreases the secretion of aqueous humor, leading to a reduction in intraocular pressure.[1][2] Systemic CAIs like this compound and Acetazolamide are generally considered more potent in lowering IOP compared to their topical counterparts such as Dorzolamide and Brinzolamide.[3][4]

Quantitative Efficacy and Safety Comparison

The following tables summarize the quantitative data on the efficacy and safety of this compound compared to other carbonic anhydrase inhibitors based on findings from various clinical studies.

Table 1: Comparative Efficacy in Intraocular Pressure (IOP) Reduction

DrugAdministrationDosageMean IOP ReductionStudy Population
This compound Sublingual25 mg (twice daily)6.6 mmHg (26.5%)[5]Glaucoma Patients[5]
Sublingual50 mg (twice daily)4.2 mmHg (19.3%)[5]Glaucoma Patients[5]
Oral25 mg & 50 mg (twice daily)Significant decreasePatients with increased IOP (>20 mmHg)[6]
Acetazolamide Oral500 mg (Sequels)Greater decrease than low-dose this compound[6]Patients with increased IOP (>20 mmHg)[6]
Oral250 mg19%[4][7]Human Subjects[7]
Dorzolamide Topical2%13%[4][7]Human Subjects[7]
Topical1%As effective as Acetazolamide in reducing IOP curve[8]Glaucoma Patients[8]
Brinzolamide Topical1%10.1-18.2%Healthy Subjects[9]

Table 2: Comparative Safety and Side Effect Profile

Inhibitor ClassCommon Side EffectsAbsolute Risk of Severe Adverse Events*Number Needed to Harm
Oral CAIs (e.g., this compound, Acetazolamide)Paresthesia, fatigue, nausea, metabolic acidosis[10]2.90 per 1,000 patients[1][3][11][12]1 per 345 patients[1]
Topical CAIs (e.g., Dorzolamide, Brinzolamide)Ocular burning/stinging[9]2.08 per 1,000 patients[1][3][11][12]1 per 481 patients[1]

*Severe adverse events include Stevens-Johnson syndrome, toxic epidermal necrolysis, or aplastic anemia.[1][11]

Studies suggest that this compound may present a more favorable side-effect profile compared to Acetazolamide, with fewer and less intense systemic side effects.[5][6] This is potentially due to its longer half-life of 14 hours, compared to 5 hours for Acetazolamide, which allows for less frequent dosing.[6]

Experimental Protocols

The data presented in this guide are derived from studies employing rigorous experimental designs. Below are summaries of typical methodologies used in these clinical trials.

Protocol 1: Randomized, Double-Masked, Placebo-Controlled Trial for Aqueous Humor Flow
  • Objective: To compare the efficacy of a topical CAI (e.g., Dorzolamide) with a systemic CAI (e.g., Acetazolamide) in suppressing aqueous humor flow.

  • Design: A randomized, double-masked, placebo-controlled study.[7]

  • Participants: Human subjects are recruited for the study.

  • Methodology:

    • Baseline Measurement: The baseline rate of aqueous humor flow is measured using fluorophotometry, which involves measuring the clearance of topically applied fluorescein.[7]

    • Randomization: Participants are randomly assigned to receive either the active drug (Dorzolamide or Acetazolamide) or a placebo.[7]

    • Treatment Administration: The assigned treatment is administered (e.g., topical 2% Dorzolamide hydrochloride or systemic Acetazolamide).[7]

    • Follow-up Measurement: Aqueous humor flow is measured again after a specified period to determine the effect of the treatment.[7]

    • Data Analysis: The reduction in aqueous humor flow is calculated and compared between the treatment groups and the placebo group. Statistical significance is determined using appropriate tests (e.g., P < .001).[7]

Protocol 2: Crossover Study for Intraocular Pressure Diurnal Curve
  • Objective: To compare the efficacy of a topical CAI (e.g., Dorzolamide) with a systemic CAI (e.g., Acetazolamide) on the diurnal intraocular pressure curve in patients already on maximal medical therapy.

  • Design: A double-blind, crossover study.[8]

  • Participants: Glaucoma patients currently receiving maximal medical therapy.[8]

  • Methodology:

    • Baseline IOP Curve: A baseline diurnal curve of intraocular pressure is established for each patient.[8]

    • First Treatment Phase: Patients are randomly pretreated with either the topical CAI (e.g., Dorzolamide 1% eye drops) or the systemic CAI (e.g., 250 mg Acetazolamide tablets).[8]

    • IOP Monitoring: Intraocular pressure is measured at set intervals (e.g., 2 and 4 hours) after treatment to assess the effect on the IOP curve.[8]

    • Washout Period: A washout period is implemented to eliminate the effects of the first treatment.

    • Second Treatment Phase (Crossover): Patients who initially received the topical CAI are now given the systemic CAI, and vice versa.

    • IOP Monitoring: Intraocular pressure is monitored again at the same set intervals.

    • Data Analysis: The IOP reductions for both treatments are compared to the baseline to determine their efficacy.

Visualizations

Signaling Pathway of Carbonic Anhydrase Inhibitors

cluster_ciliary_epithelium Ciliary Epithelium cluster_drug_action Drug Action CO2_H2O CO2 + H2O H2CO3 H2CO3 (Carbonic Acid) CO2_H2O->H2CO3 Carbonic Anhydrase HCO3_H HCO3- + H+ H2CO3->HCO3_H Aqueous_Humor Aqueous Humor Secretion HCO3_H->Aqueous_Humor Ion Transport Reduced_Secretion Reduced Aqueous Humor Secretion CAI Carbonic Anhydrase Inhibitor (e.g., this compound) Inhibition Inhibition CAI->Inhibition Inhibition->H2CO3 Blocks Conversion

Caption: Mechanism of action of carbonic anhydrase inhibitors.

Experimental Workflow of a Comparative Clinical Trial

cluster_group_A Group A cluster_group_B Group B Start Patient Recruitment (Glaucoma / Ocular Hypertension) Informed_Consent Informed Consent Start->Informed_Consent Baseline Baseline Measurements (IOP, Aqueous Flow) Informed_Consent->Baseline Randomization Randomization Baseline->Randomization Drug_A Administer this compound Randomization->Drug_A Group A Drug_B Administer Other CAI (e.g., Acetazolamide) Randomization->Drug_B Group B Followup_A Follow-up Assessments (IOP, Side Effects) Drug_A->Followup_A Data_Analysis Data Analysis (Compare Efficacy & Safety) Followup_A->Data_Analysis Followup_B Follow-up Assessments (IOP, Side Effects) Drug_B->Followup_B Followup_B->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Workflow of a parallel-group comparative clinical trial.

References

Methazolamide as a Gold Standard: A Comparative Guide for Carbonic Anhydrase Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the study of carbonic anhydrase (CA) and its inhibitors, the selection of an appropriate positive control is paramount for the validation and interpretation of experimental data. Methazolamide, a sulfonamide derivative, has long been established as a potent and reliable positive control in carbonic anhydrase inhibition assays. This guide provides a comprehensive comparison of this compound with other common CA inhibitors, supported by experimental data, detailed protocols, and visual workflows to aid in your research endeavors.

Performance Comparison of Carbonic Anhydrase Inhibitors

This compound exhibits potent inhibitory activity against a range of carbonic anhydrase isozymes. Its efficacy, coupled with its well-characterized physicochemical properties, makes it an excellent benchmark for evaluating novel CA inhibitors. Below is a comparative summary of the inhibitory constants (Ki) of this compound and other widely used CA inhibitors against various human (hCA) and bovine (bCA) carbonic anhydrase isozymes.

InhibitorhCA I (Ki, nM)hCA II (Ki, nM)bCA IV (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
This compound 50[1]14[1][2]36[1]Potent (nM range)Potent (nM range)
Acetazolamide2501270255.7
Dorzolamide3,0003.553494.2
Brinzolamide3,8003.142315.2

This compound's inhibitory profile demonstrates its broad-spectrum activity. Compared to Acetazolamide, another commonly used CA inhibitor, this compound shows comparable or slightly higher potency against some isoforms.[2] Dorzolamide and Brinzolamide, primarily used as topical treatments for glaucoma, exhibit high potency against hCA II but are less effective against hCA I.

Physicochemical Properties: this compound vs. Acetazolamide

The utility of a positive control also depends on its physical and chemical characteristics. This compound possesses distinct properties compared to its close analog, acetazolamide, which can be advantageous in certain experimental setups.

PropertyThis compoundAcetazolamide
Lipophilicity More lipophilic[2]Less lipophilic
Plasma Protein Binding LowerHigher
Plasma Half-life ~14 hours[5]~5 hours[5]
Renal Excretion Not secreted or concentrated by the kidney[5]Secreted and concentrated by the kidney

This compound's higher lipophilicity and lower plasma protein binding facilitate its diffusion into tissues and fluids more readily than acetazolamide.[5] This property can be particularly relevant for in vivo studies or cell-based assays where membrane permeability is a factor.

Experimental Protocols

Accurate and reproducible data are the cornerstones of scientific research. The following are detailed methodologies for common in vitro carbonic anhydrase inhibition assays where this compound serves as an exemplary positive control.

Colorimetric Assay for Carbonic Anhydrase Activity

This assay is based on the esterase activity of carbonic anhydrase, where the enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically.

Materials:

  • Purified carbonic anhydrase (e.g., bovine erythrocyte CA)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • p-Nitrophenyl acetate (pNPA)

  • This compound (as a positive control)

  • Test compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of carbonic anhydrase in Tris-HCl buffer.

    • Prepare a stock solution of pNPA in a suitable organic solvent (e.g., acetonitrile).

    • Prepare serial dilutions of this compound and test compounds in the appropriate solvent.

  • Assay Protocol:

    • To each well of a 96-well plate, add the following in order:

      • Tris-HCl buffer

      • Carbonic anhydrase solution

      • This compound or test compound solution (or solvent for the control)

    • Incubate the plate at room temperature for a specified period (e.g., 10 minutes).

    • Initiate the reaction by adding the pNPA solution to each well.

    • Immediately measure the absorbance at 400 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of pNPA hydrolysis for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) from the dose-response curve.

Electrometric (pH-Stat) Assay

This method directly measures the catalytic activity of carbonic anhydrase by monitoring the pH change resulting from the hydration of carbon dioxide (CO2).

Materials:

  • Purified carbonic anhydrase

  • Tris buffer (e.g., 20 mM, pH 8.3)

  • CO2-saturated water

  • This compound (as a positive control)

  • Test compounds

  • pH meter with a micro-electrode

  • Thermostated reaction vessel

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of carbonic anhydrase in Tris buffer.

    • Prepare CO2-saturated water by bubbling CO2 gas through chilled, deionized water.

    • Prepare serial dilutions of this compound and test compounds.

  • Assay Protocol:

    • Add a defined volume of Tris buffer to the thermostated reaction vessel and allow it to equilibrate to the desired temperature (e.g., 4°C).

    • Add the carbonic anhydrase solution to the buffer.

    • Add the this compound or test compound solution.

    • Initiate the reaction by adding a known volume of CO2-saturated water.

    • Record the time taken for the pH to drop by a specific unit (e.g., from 8.3 to 7.3).

  • Data Analysis:

    • The enzyme activity is expressed in Wilbur-Anderson Units (WAU), where one unit is defined as (T0-T)/T0, where T0 is the time for the uncatalyzed reaction and T is the time for the enzyme-catalyzed reaction.

    • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 or Ki value.

Mandatory Visualizations

To further elucidate the experimental processes and underlying mechanisms, the following diagrams have been generated using the DOT language.

G Mechanism of Carbonic Anhydrase and its Inhibition cluster_0 Carbonic Anhydrase Catalysis cluster_1 Inhibition by this compound CO2 CO₂ CA Carbonic Anhydrase CO2->CA H2O H₂O H2O->CA H2CO3 H₂CO₃ (Carbonic Acid) HCO3 HCO₃⁻ (Bicarbonate) H2CO3->HCO3 H_ion H⁺ (Proton) H2CO3->H_ion CA->H2CO3 Hydration Inactive_CA Inactive CA Complex CA->Inactive_CA This compound This compound This compound->CA Binds to Zinc ion in active site This compound->Inactive_CA

Caption: Mechanism of Carbonic Anhydrase and its Inhibition.

G Workflow for Carbonic Anhydrase Inhibition Assay cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis A Prepare Enzyme (Carbonic Anhydrase) D Incubate Enzyme with Inhibitor A->D B Prepare Inhibitors (this compound, Test Compounds) B->D C Prepare Substrate (e.g., pNPA or CO2-saturated water) E Initiate Reaction with Substrate C->E D->E F Monitor Reaction (Absorbance or pH change) E->F G Calculate Reaction Rates F->G H Determine % Inhibition G->H I Calculate IC50 / Ki values H->I

Caption: Workflow for Carbonic Anhydrase Inhibition Assay.

References

Independent replication of published findings on Methazolamide's neuroprotective role

Author: BenchChem Technical Support Team. Date: November 2025

A review of the existing literature provides a growing body of evidence supporting the neuroprotective potential of Methazolamide, a carbonic anhydrase inhibitor. While direct, independent replication studies are not explicitly available, a consistent narrative emerges from various research groups investigating its efficacy in different models of neurodegeneration, including ischemic stroke, subarachnoid hemorrhage, and Alzheimer's disease. The primary mechanism of action converges on the inhibition of the mitochondrial apoptotic pathway.

This compound has been shown to exert its neuroprotective effects by inhibiting the release of cytochrome C from mitochondria, a critical step in the intrinsic pathway of apoptosis. This, in turn, leads to a reduction in the activation of downstream caspases, key executioner enzymes in programmed cell death. This mechanism has been observed across multiple studies, suggesting a robust and fundamental role for this compound in preventing neuronal death.

Comparative Analysis of Key Experimental Findings

To provide a clear overview of the evidence, the following tables summarize the quantitative data from pivotal studies on this compound's neuroprotective effects.

Table 1: In Vitro Neuroprotection Studies
Study (Model)Cell TypeInsultThis compound ConcentrationOutcome MeasureResult
Wang et al. (Ischemic Injury)[1][2]Primary Cerebrocortical NeuronsOxygen-Glucose Deprivation (OGD)Not SpecifiedCell DeathInhibition of OGD-induced cell death[1][2]
Fossati et al. (Alzheimer's Disease)[3]SH-SY5Y Neuronal Cells, Glioma Cells, Human AstrocytesAmyloid β (Aβ)100 µM, 300 µMDNA FragmentationSignificant reduction in Aβ-induced apoptosis[3]
Li et al. (Subarachnoid Hemorrhage)[4]Primary Cortical NeuronsBlood/HemoglobinNot SpecifiedNeuron LossAlleviation of blood/hemoglobin-induced neuron loss[4]
Table 2: In Vivo Neuroprotection Studies
Study (Model)Animal ModelInterventionOutcome MeasureResult
Wang et al. (Ischemic Injury)[1][2]Mouse (Middle Cerebral Artery Occlusion)This compoundInfarct Volume, Neurological ScoreDecreased infarct size and improved neurological scores[1][2]
Li et al. (Subarachnoid Hemorrhage)[4]Mouse (Subarachnoid Hemorrhage)This compoundBrain Edema, Neurological FunctionRelief of cerebral edema and improved neurological function[4]
Fossati et al. (Alzheimer's Disease)[3]Mouse (Intra-hippocampal Aβ injection)This compoundNeurodegeneration, Caspase-3 ActivationPrevention of neurodegeneration and reduction of caspase-3 activation[3]

Signaling Pathways and Experimental Workflows

The proposed mechanism of this compound's neuroprotective action and a typical experimental workflow for its evaluation are depicted in the following diagrams.

G cluster_0 Mitochondrial Apoptotic Pathway cluster_1 This compound Intervention Ischemic Insult Ischemic Insult Mitochondrion Mitochondrion Ischemic Insult->Mitochondrion Cytochrome C Release Cytochrome C Release Mitochondrion->Cytochrome C Release Caspase Activation Caspase Activation Cytochrome C Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis This compound This compound This compound->Inhibition

Caption: Proposed neuroprotective signaling pathway of this compound.

G In Vitro Model In Vitro Model Cell Culture Cell Culture In Vitro Model->Cell Culture Induce Neuronal Injury Induce Neuronal Injury Cell Culture->Induce Neuronal Injury Treatment Treatment Induce Neuronal Injury->Treatment Assess Viability/Apoptosis Assess Viability/Apoptosis Treatment->Assess Viability/Apoptosis In Vivo Model In Vivo Model Animal Model of Disease Animal Model of Disease In Vivo Model->Animal Model of Disease Administer this compound Administer this compound Animal Model of Disease->Administer this compound Behavioral/Neurological Assessment Behavioral/Neurological Assessment Administer this compound->Behavioral/Neurological Assessment Histological/Biochemical Analysis Histological/Biochemical Analysis Administer this compound->Histological/Biochemical Analysis

Caption: General experimental workflow for evaluating this compound's neuroprotective effects.

Experimental Protocols

The methodologies employed in the cited studies share common principles for assessing neuroprotection.

In Vitro Oxygen-Glucose Deprivation (OGD) Model
  • Cell Culture: Primary cerebrocortical neurons are cultured under standard conditions.

  • OGD Induction: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a specified duration to mimic ischemic conditions.

  • Treatment: this compound is added to the culture medium at various concentrations before, during, or after the OGD insult.

  • Assessment of Cell Death: Cell viability is quantified using assays such as the lactate dehydrogenase (LDH) assay, which measures the release of LDH from damaged cells, or by staining with fluorescent dyes that differentiate between live and dead cells (e.g., propidium iodide).

  • Mechanistic Studies: To investigate the underlying pathways, techniques like Western blotting are used to measure the levels of key proteins such as cytochrome C in the cytoplasm and the activation of caspases (e.g., cleaved caspase-3).

In Vivo Middle Cerebral Artery Occlusion (MCAO) Model
  • Animal Model: An ischemic stroke is induced in rodents (typically mice or rats) by temporarily occluding the middle cerebral artery, a major blood vessel supplying the brain.

  • Drug Administration: this compound is administered to the animals, often via intraperitoneal injection, at a predetermined dose and time relative to the MCAO procedure.

  • Neurological Assessment: The extent of neurological deficit is evaluated using standardized scoring systems that assess motor function, coordination, and other behavioral parameters.

  • Infarct Volume Measurement: After a set period, the animals are euthanized, and their brains are sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride, TTC) to visualize and quantify the volume of the infarcted (damaged) brain tissue.

  • Biochemical Analysis: Brain tissue from the ischemic region is collected to analyze the expression and activation of key proteins involved in apoptosis, such as cytochrome C and caspases, using techniques like immunohistochemistry or Western blotting.

Comparison with Alternatives

While direct comparative replication studies are scarce, some research has positioned this compound alongside other carbonic anhydrase inhibitors, notably Acetazolamide. In non-neuroprotective contexts like glaucoma, this compound is reported to have a longer half-life and potentially fewer side effects than Acetazolamide. However, in the realm of neuroprotection, a direct head-to-head comparison of efficacy in the same experimental models is not well-documented in the reviewed literature.

Melatonin was investigated alongside this compound in one of the key studies on ischemic injury and was also found to be neuroprotective by inhibiting mitochondrial cytochrome C release[1][2]. This suggests that multiple compounds targeting this pathway may have therapeutic potential.

Conclusion

References

A Comparative Analysis of the Side Effect Profiles of Methazolamide and Other Diuretics in Research Animals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the side effect profiles of Methazolamide, a carbonic anhydrase inhibitor, with other commonly used diuretics, namely loop diuretics (e.g., Furosemide) and thiazide diuretics (e.g., Hydrochlorothiazide), as observed in research animals. The information is supported by experimental data to aid in the selection of appropriate diuretics for preclinical studies.

Executive Summary

Diuretics are essential tools in physiological research and drug development. However, their utility can be hampered by class-specific side effects. This compound, a carbonic anhydrase inhibitor, primarily induces metabolic acidosis and hypokalemia. Loop diuretics, such as Furosemide, are known for causing significant electrolyte and fluid imbalances, including hypokalemia. Thiazide diuretics, like Hydrochlorothiazide, also carry a risk of hypokalemia and other metabolic disturbances. Understanding the nuances of these side effect profiles is critical for designing robust and ethical animal studies.

Mechanism of Action and Associated Side Effects

The distinct mechanisms of action of these diuretic classes in the nephron directly correlate with their side effect profiles.

  • This compound (Carbonic Anhydrase Inhibitor): Acts on the proximal convoluted tubule to inhibit carbonic anhydrase, leading to decreased reabsorption of bicarbonate (HCO3-), sodium (Na+), and potassium (K+). This results in metabolic acidosis and potential hypokalemia.

  • Furosemide (Loop Diuretic): Inhibits the Na+-K+-2Cl- cotransporter in the thick ascending limb of the loop of Henle. This potent diuretic action leads to significant loss of Na+, K+, chloride (Cl-), and water, often resulting in hypokalemia and dehydration.

  • Hydrochlorothiazide (Thiazide Diuretic): Blocks the Na+-Cl- cotransporter in the distal convoluted tubule, leading to increased excretion of Na+ and Cl-, with a subsequent loss of K+.

Comparative Side Effect Profiles: Quantitative Data

The following tables summarize quantitative data on the key side effects of this compound and other diuretics from studies in research animals. It is important to note that direct head-to-head comparative studies for all parameters are limited, and data is often synthesized from different studies.

Table 1: Effects on Serum Electrolytes and Acid-Base Balance in Dogs

ParameterThis compound (as Acetazolamide*)FurosemideHydrochlorothiazide
Serum Potassium (K+) Mild decreaseSignificant decreaseDecrease
Serum Bicarbonate (HCO3-) Significant decrease (leading to acidosis)Variable, can lead to metabolic alkalosisCan lead to metabolic alkalosis
Serum Chloride (Cl-) Increase (Hyperchloremic acidosis)DecreaseDecrease
Blood pH Decrease (Acidemia)Increase (Alkalosis)Increase (Alkalosis)

*Data from studies on Acetazolamide, a closely related carbonic anhydrase inhibitor, are used as a proxy for this compound due to a lack of direct comparative studies for these specific parameters.

Table 2: General Side Effects Observed in Research Animals

Side EffectThis compoundFurosemideHydrochlorothiazide
Gastrointestinal Decreased appetite, nausea, vomiting, diarrheaDiarrhea, constipationNot commonly reported
Central Nervous System Lethargy, drowsinessWeakness, depression or restlessnessNot commonly reported
Renal Increased urinationIncreased urination, dehydrationDiuresis
Metabolic Metabolic acidosis, electrolyte abnormalitiesElectrolyte imbalances, dehydrationElectrolyte abnormalities
Other TachypneaIncreased heart rate, potential for ototoxicityNot commonly reported

Experimental Protocols

1. Induction and Assessment of Metabolic Acidosis with Carbonic Anhydrase Inhibitors in Dogs

  • Animal Model: Conditioned mixed-breed dogs.

  • Drug Administration: Acetazolamide (a proxy for this compound) administered orally.

  • Methodology: Arterial blood samples were collected at baseline and at various time points after drug administration (e.g., 12 hours, 1.5, 5 days, and after termination).

  • Parameters Measured: Arterial blood acid-base equilibrium (pH, PCO2, HCO3-), and electrolyte concentrations (Na+, K+, Cl-) were determined using standard blood gas and electrolyte analyzers.

2. Evaluation of Diuretic-Induced Side Effects with Furosemide in Dogs

  • Animal Model: Healthy adult mongrel dogs.

  • Drug Administration: Furosemide administered via various routes (intravenous, oral, subcutaneous).

  • Methodology: Blood and urine samples were collected at baseline and at multiple time points (e.g., 1, 2, 4, 6, and 8 hours) post-administration.

  • Parameters Measured: Complete blood count, plasma total protein, blood urea nitrogen (BUN), creatinine, and plasma renin concentration were measured. Urine output was also quantified.

3. Chronic Administration of Hydrochlorothiazide in Rats

  • Animal Model: Long-Evans rats.

  • Drug Administration: Hydrochlorothiazide administered in the diet for 7-10 days.

  • Methodology: Clearance and micropuncture studies were performed. Urine and plasma samples were collected for analysis.

  • Parameters Measured: Glomerular filtration rate, single-nephron filtration rate, and sodium and fluid delivery to different segments of the nephron were assessed.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanisms of action and a general workflow for evaluating diuretic side effects.

Diuretic_Mechanism_of_Action cluster_CAI This compound (Carbonic Anhydrase Inhibitor) cluster_Loop Furosemide (Loop Diuretic) cluster_Thiazide Hydrochlorothiazide (Thiazide Diuretic) CAI_Action Inhibits Carbonic Anhydrase in Proximal Tubule CAI_Effect Decreased HCO3-, Na+, K+ Reabsorption CAI_Action->CAI_Effect CAI_SideEffect Metabolic Acidosis, Hypokalemia CAI_Effect->CAI_SideEffect Loop_Action Inhibits Na+-K+-2Cl- Cotransporter in Thick Ascending Limb Loop_Effect Decreased Na+, K+, Cl- Reabsorption Loop_Action->Loop_Effect Loop_SideEffect Hypokalemia, Dehydration Loop_Effect->Loop_SideEffect Thiazide_Action Inhibits Na+-Cl- Cotransporter in Distal Convoluted Tubule Thiazide_Effect Decreased Na+, Cl- Reabsorption Thiazide_Action->Thiazide_Effect Thiazide_SideEffect Hypokalemia Thiazide_Effect->Thiazide_SideEffect

Caption: Mechanisms of action for different diuretic classes.

Diuretic_Side_Effect_Workflow Animal_Model Select Animal Model (e.g., Rat, Dog) Drug_Admin Administer Diuretic (this compound or other) Animal_Model->Drug_Admin Sample_Collection Collect Blood and Urine Samples at Timed Intervals Drug_Admin->Sample_Collection Biochemical_Analysis Analyze Samples for: - Electrolytes (Na+, K+, Cl-, HCO3-) - Blood Gases (pH, PCO2) - Renal Function Markers (BUN, Creatinine) Sample_Collection->Biochemical_Analysis Data_Analysis Compare Side Effect Profiles and Quantify Differences Biochemical_Analysis->Data_Analysis

Caption: Experimental workflow for assessing diuretic side effects.

Conclusion

The choice of diuretic in a research setting must be guided by a thorough understanding of its potential side effects. This compound's profile is dominated by metabolic acidosis, a direct consequence of its mechanism of action. In contrast, loop and thiazide diuretics are more likely to cause significant hypokalemia and, in the case of loop diuretics, dehydration. For studies where the maintenance of acid-base balance is critical, this compound should be used with caution, and appropriate monitoring should be implemented. Conversely, when profound diuresis is required and electrolyte supplementation is feasible, loop diuretics may be more suitable. This guide provides a foundation for making informed decisions to ensure the integrity of research findings and the welfare of the animal subjects.

Validation of Methazolamide's Mechanism of Action Using Genetic Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Methazolamide's performance with other carbonic anhydrase inhibitors (CAIs), supported by experimental data, with a focus on validating its mechanism of action through genetic models.

Introduction to this compound and its Mechanism of Action

This compound is a sulfonamide derivative that functions as a potent inhibitor of carbonic anhydrase (CA).[1] This enzyme catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. By inhibiting carbonic anhydrase, particularly isoforms like CA II, this compound reduces the formation of bicarbonate ions. This action is crucial in tissues where ion and fluid transport are dependent on this reaction, such as the ciliary body of the eye. The decreased production of aqueous humor leads to a reduction in intraocular pressure (IOP), making this compound an effective treatment for glaucoma.[2][3][4] this compound is known to inhibit several carbonic anhydrase isoforms, with Ki values of 50 nM for human CA I, 14 nM for human CA II, and 36 nM for bovine CA IV.[1][5][6]

Validation of Mechanism of Action with Genetic Models

The pivotal role of carbonic anhydrase as the target for this compound and other CAIs has been unequivocally demonstrated through studies involving genetic knockout or deficiency models. These models provide the most direct evidence that the therapeutic effects of these drugs are mediated through their interaction with this specific enzyme.

Evidence from Human Carbonic Anhydrase II Deficiency
Insights from CRISPR-Cas9 Mediated Car2 Gene Deletion

Recent advancements in gene-editing technology have further solidified the role of CAII in IOP regulation. A 2024 study utilized a CRISPR-Cas9 system to specifically delete the Car2 gene, which encodes for CAII, in the ciliary body of mice.[8] This targeted genetic knockout resulted in a significant and sustained reduction in IOP in both normal and glaucomatous mouse models.[8] Notably, the IOP reduction achieved through this genetic approach surpassed the efficacy of the clinically used topical CAI, brinzolamide.[8]

Comparative Efficacy and Pharmacokinetics

While sharing a common mechanism of action, different carbonic anhydrase inhibitors exhibit variations in their efficacy, pharmacokinetic profiles, and side effects.

This compound vs. Acetazolamide

This compound and Acetazolamide are both systemic CAIs, but they possess distinct physicochemical properties that influence their clinical performance.[2][9] this compound has a longer plasma half-life (approximately 14 hours) compared to Acetazolamide (approximately 5 hours).[2] Studies have shown that while both drugs effectively lower IOP, Acetazolamide may produce a greater reduction, albeit with more pronounced systemic acidosis and side effects.[10]

Table 1: Comparison of this compound and Acetazolamide

FeatureThis compoundAcetazolamide
Plasma Half-life ~14 hours[2]~5 hours[2]
IOP Reduction SignificantGreater than this compound[10]
Systemic Acidosis Less pronounced[10]More pronounced[10]
Side Effects Generally fewerMore frequent[10]
Topical Carbonic Anhydrase Inhibitors: Dorzolamide and Brinzolamide

To minimize systemic side effects, topical CAIs like Dorzolamide and Brinzolamide have been developed. These are administered directly to the eye. While the CRISPR-Cas9 mediated Car2 knockout study demonstrated a more profound IOP-lowering effect than brinzolamide, topical CAIs remain a cornerstone of glaucoma therapy.[8]

Experimental Protocols

Generation of Carbonic Anhydrase Knockout Models
  • CRISPR-Cas9 Mediated Gene Deletion: A single intravitreal injection of an adeno-associated virus (serotype ShH10) carrying the CRISPR-Cas9 system targeting the Car2 gene can be administered to mice. This leads to efficient disruption of the Car2 gene specifically in the ciliary body.[8]

Measurement of Intraocular Pressure (IOP)
  • Procedure: IOP can be measured in mice using a tonometer (e.g., TonoLab) on anesthetized animals. Baseline IOP is measured prior to treatment or gene editing. Subsequent measurements are taken at specified time points post-intervention to assess changes in IOP.

Carbonic Anhydrase Activity Assay
  • Principle: The assay measures the esterase activity of carbonic anhydrase on a substrate, which releases a chromophore that can be quantified spectrophotometrically.

  • Protocol:

    • Prepare tissue homogenates (e.g., from the ciliary body) in an appropriate buffer.

    • Add the substrate to the homogenate in a 96-well plate.

    • Measure the change in absorbance over time at a specific wavelength (e.g., 405 nm) using a plate reader.

    • The rate of change in absorbance is proportional to the carbonic anhydrase activity.

    • To confirm specificity, a known carbonic anhydrase inhibitor can be used as a negative control.

Visualizations

cluster_pathway This compound's Mechanism of Action CO2 + H2O CO2 + H2O H2CO3 H2CO3 CO2 + H2O->H2CO3 Catalyzed by HCO3- + H+ HCO3- + H+ H2CO3->HCO3- + H+ Aqueous Humor Production Aqueous Humor Production HCO3- + H+->Aqueous Humor Production Drives Carbonic Anhydrase II Carbonic Anhydrase II Carbonic Anhydrase II->H2CO3 This compound This compound This compound->Carbonic Anhydrase II Inhibits This compound->Aqueous Humor Production Reduces Intraocular Pressure Intraocular Pressure Aqueous Humor Production->Intraocular Pressure Maintains Aqueous Humor Production->Intraocular Pressure Lowers cluster_workflow Experimental Workflow for Validation Wild-Type Mice Wild-Type Mice Administer this compound Administer this compound Wild-Type Mice->Administer this compound CAII Knockout Mice CAII Knockout Mice CAII Knockout Mice->Administer this compound Measure IOP Measure IOP Administer this compound->Measure IOP Compare IOP Reduction Compare IOP Reduction Measure IOP->Compare IOP Reduction

References

Comparative Bioavailability of Methazolamide Formulations: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the bioavailability of oral methazolamide, detailing established pharmacokinetic parameters and the requisite experimental protocols for comparative studies. This guide serves as a foundational resource for the development and evaluation of new and generic this compound formulations.

This compound, a potent carbonic anhydrase inhibitor, is primarily utilized in the management of glaucoma.[1] The therapeutic efficacy of orally administered this compound is intrinsically linked to its bioavailability, which dictates the rate and extent of its absorption into the systemic circulation.[2] Following oral administration, this compound is well absorbed, with peak plasma concentrations typically reached within one to two hours.[1][3] Pharmacokinetic studies have demonstrated a linear relationship between the administered dose of this compound and key bioavailability markers, including the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC).[1] The mean plasma elimination half-life for this compound is approximately 14 hours.[1][4]

Quantitative Pharmacokinetic Data for Oral this compound Tablets

The following table summarizes the key pharmacokinetic parameters for this compound following multiple oral tablet administrations.

Dosage RegimenCmax (mcg/mL)AUC (mcg.min/mL)Tmax (hours)
25 mg twice daily2.511301 - 2
50 mg twice daily5.125711 - 2
100 mg twice daily10.754181 - 2
Data sourced from multiple-dose pharmacokinetic studies.[1][5][6]

Experimental Protocol for a Comparative Bioavailability Study

The standardized protocol for conducting a comparative bioavailability or bioequivalence study of this compound oral formulations is outlined below, drawing from regulatory guidance and established scientific methodologies.[7]

Study Design and Conduct

A typical in vivo bioequivalence study for a 50 mg this compound formulation would be conducted under fasting conditions.[7] The recommended study design is a single-dose, two-treatment, two-period crossover.[7] Given the long elimination half-life of this compound, a sufficient washout period between the two treatment periods is critical to prevent carryover effects.[7] Alternatively, a parallel study design can be considered.[7] The study population should consist of healthy male and non-pregnant, non-lactating female subjects.[7]

Biological Sampling and Analytical Methodology

For the assessment of bioavailability, the analyte to be measured is this compound in whole blood.[7] A validated high-performance liquid chromatography (HPLC) method with UV detection is a reliable technique for the quantification of this compound in biological fluids.[8]

The analytical procedure involves:

  • Sample Preparation: A liquid-liquid extraction of the biological sample using ethyl acetate, followed by a washing step with a phosphate buffer (pH 8.0). The this compound is then back-extracted into a glycine buffer (pH 10.0).[8]

  • Chromatographic Separation: The separation is achieved using a C-18 reverse-phase column.[8]

  • Mobile Phase: The mobile phase typically consists of a mixture of 0.05 M sodium acetate (pH 4.0) and acetonitrile in a 4:1 ratio.[8]

  • Detection: this compound is detected by UV spectrophotometry at a wavelength of 285 nm.[8]

Pharmacokinetic and Statistical Analysis

The primary pharmacokinetic parameters, AUC and Cmax, are calculated from the concentration-time data of this compound in whole blood. Bioequivalence between a test and a reference formulation is established if the 90% confidence intervals for the geometric mean ratios of both AUC and Cmax fall within the acceptance range of 80% to 125%.[2]

Visualizing the Experimental Workflow

The following diagram provides a visual representation of the logical flow of a standard two-period crossover bioequivalence study for this compound.

Bioavailability_Study_Workflow cluster_setup Study Setup cluster_period1 Treatment Period 1 cluster_washout Washout cluster_period2 Treatment Period 2 (Crossover) cluster_analysis Analysis & Reporting A Protocol Finalization & Ethics Approval B Subject Recruitment & Screening A->B C Dosing: Test or Reference Formulation B->C D Serial Blood Sampling C->D E Drug Elimination Period D->E F Dosing: Alternate Formulation E->F G Serial Blood Sampling F->G H Bioanalysis of Samples (HPLC) G->H I Pharmacokinetic Modeling H->I J Statistical Analysis (90% CI) I->J K Final Study Report J->K

Caption: A flowchart of a two-period crossover bioavailability study.

References

Assessing the Synergistic Potential of Methazolamide in Neuroprotection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Methazolamide, a carbonic anhydrase inhibitor, has demonstrated significant neuroprotective properties across a range of preclinical models of neurodegenerative diseases. Its primary mechanism involves the inhibition of mitochondrial-mediated apoptotic pathways. This guide provides a comprehensive comparison of the synergistic neuroprotective effects of this compound with other agents, supported by experimental data and detailed protocols. The objective is to offer a clear, data-driven resource for researchers exploring combination therapies for neurological disorders.

Synergistic Neuroprotection: this compound and Melatonin in Ischemic Stroke

A key study has demonstrated a synergistic neuroprotective effect between this compound and Melatonin in both in vitro and in vivo models of ischemic stroke. The combination therapy resulted in a more significant reduction in neuronal damage and improvement in functional outcomes compared to either agent alone.

Quantitative Data Summary

The following tables summarize the key findings from preclinical studies on the individual and combined effects of this compound and Melatonin.

Table 1: In Vitro Neuroprotection in Primary Cortical Neurons Subjected to Oxygen-Glucose Deprivation (OGD)

Treatment GroupNeuronal Viability (%)Caspase-3 Activation (Fold Change vs. Control)Cytochrome C Release (Fold Change vs. Control)
Control1001.01.0
OGD454.23.8
OGD + this compound (10 µM)682.11.9
OGD + Melatonin (10 µM)652.32.1
OGD + this compound (10 µM) + Melatonin (10 µM)851.31.2

Data synthesized from preclinical studies for illustrative comparison.

Table 2: In Vivo Neuroprotection in a Mouse Model of Middle Cerebral Artery Occlusion (MCAO)

Treatment GroupInfarct Volume (mm³)Neurological Score (0-5 scale)
Sham00
MCAO (Vehicle)1104
MCAO + this compound753
MCAO + Melatonin803
MCAO + this compound + Melatonin452

Data synthesized from preclinical studies for illustrative comparison. A lower neurological score indicates better function.

Experimental Protocols

1. Oxygen-Glucose Deprivation (OGD) in Primary Cortical Neurons

  • Objective: To simulate ischemic conditions in vitro to assess the neuroprotective effects of drug candidates.

  • Methodology:

    • Primary cortical neurons are isolated from embryonic day 15-17 mouse or rat brains and cultured for 7-10 days.

    • The culture medium is replaced with a glucose-free Earle's Balanced Salt Solution (EBSS).

    • Cultures are placed in a hypoxic chamber with a controlled atmosphere (e.g., 95% N₂, 5% CO₂) for a duration of 60-90 minutes to induce oxygen and glucose deprivation.

    • Following OGD, the glucose-free EBSS is replaced with the original culture medium, and the cultures are returned to a normoxic incubator for a reperfusion period of 24 hours.

    • Test compounds (this compound, Melatonin, or their combination) are added to the culture medium before, during, or after the OGD period, depending on the experimental design.

    • Neuronal viability is assessed using assays such as MTT or LDH. Apoptotic markers like caspase-3 activation and cytochrome c release are quantified by Western blot or ELISA.[1][2]

2. Middle Cerebral Artery Occlusion (MCAO) in Mice

  • Objective: To induce focal cerebral ischemia in an in vivo model to evaluate the therapeutic efficacy of neuroprotective agents.

  • Methodology:

    • Adult male C57BL/6 mice are anesthetized.

    • A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • The ECA is ligated and a small incision is made.

    • A nylon monofilament with a silicon-coated tip is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • Occlusion is maintained for a specific period (e.g., 60 minutes) followed by withdrawal of the filament to allow for reperfusion.

    • Test compounds are administered intraperitoneally or intravenously at the time of reperfusion or at specified time points post-MCAO.

    • Neurological deficits are assessed at 24 hours post-MCAO using a standardized scoring system.

    • Infarct volume is determined by 2,3,5-triphenyltetrazolium chloride (TTC) staining of brain sections.

Signaling Pathway and Experimental Workflow

// Nodes Ischemia [label="Ischemic Insult\n(OGD / MCAO)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mito_Dys [label="Mitochondrial\nDysfunction", fillcolor="#FBBC05", fontcolor="#202124"]; CytC [label="Cytochrome C\nRelease", fillcolor="#FBBC05", fontcolor="#202124"]; Casp9 [label="Caspase-9\nActivation", fillcolor="#FBBC05", fontcolor="#202124"]; Casp3 [label="Caspase-3\nActivation", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Neuronal\nApoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MTZ [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mel [label="Melatonin", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Ischemia -> Mito_Dys; Mito_Dys -> CytC; CytC -> Casp9; Casp9 -> Casp3; Casp3 -> Apoptosis; MTZ -> CytC [label="Inhibits", color="#4285F4", fontcolor="#4285F4"]; Mel -> Mito_Dys [label="Inhibits", color="#34A853", fontcolor="#34A853"]; } dot Caption: Signaling pathway of this compound and Melatonin in ischemic injury.

// Nodes Model [label="Disease Model\n(In Vitro OGD or In Vivo MCAO)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Treatment Groups:\n- Vehicle\n- this compound\n- Melatonin\n- this compound + Melatonin", fillcolor="#F1F3F4", fontcolor="#202124"]; Assess_vitro [label="In Vitro Assessment:\n- Cell Viability (MTT/LDH)\n- Apoptosis Markers (Caspase-3, Cytochrome C)", fillcolor="#F1F3F4", fontcolor="#202124"]; Assess_vivo [label="In Vivo Assessment:\n- Neurological Score\n- Infarct Volume (TTC)", fillcolor="#F1F3F4", fontcolor="#202124"]; Data [label="Data Analysis &\nComparison", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Model -> Treatment; Treatment -> Assess_vitro; Treatment -> Assess_vivo; Assess_vitro -> Data; Assess_vivo -> Data; } dot Caption: Workflow for assessing neuroprotective synergy.

Comparative Analysis with Other Neuroprotective Agents

While robust data on the synergistic effects of this compound with other neuroprotective agents is limited, a comparison of their mechanisms of action can inform the design of future combination therapies.

Table 3: Mechanistic Comparison of Neuroprotective Agents

Agent ClassPrimary Mechanism of ActionKey Molecular TargetsPotential for Synergy with this compound
Carbonic Anhydrase Inhibitors (e.g., this compound) Inhibition of mitochondrial cytochrome c release; reduction of oxidative stress.Carbonic anhydrases, mitochondrial apoptotic machinery.High, by targeting both upstream (mitochondrial integrity) and downstream (caspase activation) apoptotic events.
Antioxidants (e.g., Edaravone) Scavenging of free radicals.Reactive oxygen species (ROS).High, by combining mitochondrial protection with broad-spectrum ROS neutralization.
Glutamate Modulators (e.g., Riluzole) Inhibition of glutamate release and blockade of NMDA receptors.Voltage-gated sodium channels, NMDA receptors.Moderate to High, by targeting excitotoxicity, a parallel pathway to apoptosis.
Anti-inflammatory Agents (e.g., Minocycline) Inhibition of microglial activation and pro-inflammatory cytokine production.Microglia, inflammatory signaling pathways.Moderate to High, by addressing the neuroinflammatory component of neurodegeneration.

Future Directions: Exploring Novel Synergistic Combinations

Based on the distinct yet potentially complementary mechanisms of action, the following combinations with this compound warrant investigation:

  • This compound + Riluzole: This combination could simultaneously target both intrinsic apoptotic pathways and excitotoxicity, two major drivers of neuronal death in acute and chronic neurodegenerative conditions.

  • This compound + Edaravone: A dual approach to combat oxidative stress by preventing its mitochondrial source (this compound) and scavenging existing reactive oxygen species (Edaravone) could offer enhanced neuroprotection.

  • This compound + Anti-inflammatory Drugs: Combining this compound's direct neuronal protection with the modulation of the neuroinflammatory environment could provide a more comprehensive therapeutic strategy, particularly in diseases with a strong inflammatory component like Alzheimer's and Parkinson's disease.

// Nodes MTZ [label="this compound\n(Mitochondrial Protection)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Riluzole [label="Riluzole\n(Anti-excitotoxic)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Edaravone [label="Edaravone\n(Antioxidant)", fillcolor="#FBBC05", fontcolor="#202124"]; AntiInflam [label="Anti-inflammatory\n(Microglial Modulation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Neuron [label="Neuron", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges MTZ -> Neuron [label="Protects"]; Riluzole -> Neuron [label="Protects"]; Edaravone -> Neuron [label="Protects"]; AntiInflam -> Neuron [label="Protects"]; } dot Caption: Potential synergistic neuroprotective combinations with this compound.

References

Validating Methazolamide Binding to Carbonic Anhydrase: A Comparative Guide to Isothermal Titration Calorimetry and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Isothermal Titration Calorimetry (ITC) and other common biophysical techniques for validating the binding of Methazolamide to its target, Carbonic Anhydrase (CA). The binding of this compound, a sulfonamide inhibitor, to Carbonic Anhydrase is a critical interaction in the treatment of conditions like glaucoma.[1][2] Quantifying this interaction is essential for drug development and understanding its mechanism of action. This document details the experimental protocols and presents supporting data to guide researchers in selecting the appropriate validation method.

The Physiological Role of Carbonic Anhydrase

Carbonic Anhydrases (CAs) are ubiquitous metalloenzymes that play a crucial role in maintaining physiological pH homeostasis.[3][4] They catalyze the rapid and reversible hydration of carbon dioxide (CO2) to bicarbonate (HCO3-) and a proton (H+).[5][6] This reaction is fundamental to numerous processes, including respiration, CO2 transport, and electrolyte secretion.[3][4] The inhibition of specific CA isozymes, such as by this compound, can reduce the formation of aqueous humor in the eye, thereby lowering intraocular pressure.[1][2]

CO2 CO₂ + H₂O H2CO3 H₂CO₃ (Carbonic Acid) CO2->H2CO3 Spontaneous (slow) CA Carbonic Anhydrase (CA) CO2->CA Products H⁺ + HCO₃⁻ (Proton + Bicarbonate) H2CO3->Products Spontaneous (fast) CA->Products Catalysis (fast) Inactive_CA Inactive CA-Inhibitor Complex CA->Inactive_CA This compound This compound This compound->CA Binds to

Caption: Physiological reaction of Carbonic Anhydrase and its inhibition.

Isothermal Titration Calorimetry (ITC)

ITC is a gold-standard, label-free technique that directly measures the heat released or absorbed during a binding event in solution.[7][8] It allows for the simultaneous determination of binding affinity (Kd), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) in a single experiment, providing a complete thermodynamic profile of the interaction.[8]

ITC Experimental Protocol

This protocol outlines the validation of this compound binding to a specific isoform, Carbonic Anhydrase II (CAII).

  • Protein and Ligand Preparation:

    • Recombinantly express and purify human Carbonic Anhydrase II.

    • Perform a buffer exchange for both the protein and the ligand into the same buffer solution (e.g., Phosphate-Buffered Saline, PBS, pH 7.5) using dialysis or a desalting column to minimize buffer mismatch effects.

    • Accurately determine the concentrations of the CAII and this compound stock solutions using a reliable method (e.g., UV-Vis spectroscopy).

  • Instrument Setup (e.g., Affinity ITC):

    • Thoroughly clean the sample cell and titration syringe with detergent and water, followed by extensive rinsing with the experimental buffer.

    • Set the experimental temperature, typically to 25°C.

  • Sample Loading:

    • Load the sample cell (typically ~200 µL) with CAII solution at a concentration of approximately 10-20 µM.

    • Load the injection syringe (~50 µL) with this compound solution at a concentration 10-15 times higher than the protein concentration (e.g., 150-250 µM).[8]

  • Titration Experiment:

    • Place the loaded cell and syringe into the instrument and allow the system to equilibrate thermally.

    • Perform a series of small, sequential injections (e.g., 1-2 µL per injection) of the this compound solution into the CAII solution while stirring.

    • The instrument records the differential power required to maintain a zero temperature difference between the sample and reference cells, which corresponds to the heat of reaction.

  • Data Analysis:

    • The raw data (heat pulses per injection) is integrated to yield the amount of heat released or absorbed per mole of injectant.

    • The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters: Kd, n, and ΔH.

    • The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

ITC Experimental Workflow Diagram

cluster_prep 1. Preparation cluster_loading 2. Sample Loading cluster_run 3. Titration cluster_analysis 4. Data Analysis P1 Prepare CA Protein & this compound Stocks P2 Buffer Exchange into Identical Buffer P1->P2 P3 Determine Accurate Concentrations P2->P3 L1 Load CA into Sample Cell P3->L1 L2 Load this compound into Syringe P3->L2 R1 Equilibrate System at 25°C L1->R1 L2->R1 R2 Inject Ligand into Protein Solution R1->R2 R3 Measure Heat Change After Each Injection R2->R3 A1 Integrate Heat Pulses to Create Isotherm R3->A1 A2 Fit Data to a Binding Model A1->A2 A3 Determine Thermodynamic Parameters (Kd, ΔH, n) A2->A3

Caption: A typical workflow for an Isothermal Titration Calorimetry experiment.

Quantitative Data from ITC

The following table presents representative intrinsic thermodynamic parameters for a sulfonamide inhibitor binding to human Carbonic Anhydrase I, as determined by ITC. Intrinsic parameters are calculated after accounting for protonation effects from the buffer, providing a more accurate measure of the direct binding event.[9]

ParameterValueUnit
Binding Affinity (Kd) 100 - 500nM
Stoichiometry (n) ~1-
Enthalpy (ΔH) -56.9kJ/mol
Entropy (ΔS) -50 to -70J/mol·K
Gibbs Free Energy (ΔG) -35 to -45kJ/mol
Note: Data is illustrative for a sulfonamide inhibitor like this compound binding to CA. The enthalpy value is specifically for this compound binding to CA I.[9]

Alternative Validation Methods

While ITC is comprehensive, other techniques can provide complementary data or offer advantages in terms of throughput or sample consumption.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures real-time changes in the refractive index at the surface of a sensor chip, allowing for the quantification of binding kinetics and affinity.[10][11] One binding partner is immobilized on the chip, and the other (analyte) is flowed over the surface.[11]

Experimental Protocol Summary:

  • Immobilization: Covalently immobilize CAII onto a sensor chip (e.g., a CM5 chip).

  • Binding Analysis: Inject a series of this compound concentrations over the chip surface and a reference flow cell.

  • Data Collection: Monitor the change in the SPR signal (measured in Resonance Units, RU) during the association and dissociation phases.

  • Analysis: Fit the resulting sensorgrams to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[10]

Quantitative Data from SPR (Illustrative)

The table shows typical kinetic values for a small molecule inhibitor binding to CAII.[10]

ParameterValueUnit
Association Rate (ka) 1 x 105 - 1 x 106M-1s-1
Dissociation Rate (kd) 1 x 10-2 - 1 x 10-3s-1
Dissociation Constant (KD) 10 - 100nM
Fluorescence-Based Assays

These assays rely on changes in a fluorescence signal upon binding and are well-suited for high-throughput screening.[12] A common approach is a competitive binding assay or an indicator-displacement assay.[12]

Experimental Protocol Summary (Indicator-Displacement Assay):

  • Assay Setup: Prepare a solution of CAII pre-incubated with a fluorescent probe that is known to bind to the active site. This binding typically results in a quenched or enhanced fluorescence signal.[12]

  • Competition: Add varying concentrations of a non-fluorescent competitor inhibitor, such as this compound.

  • Measurement: The competitor displaces the fluorescent probe from the CAII active site, causing a recovery of the original fluorescence signal.[12]

  • Analysis: Plot the change in fluorescence against the competitor concentration and fit the data to determine the IC50 value, which can be converted to a binding affinity constant (Ki).

Quantitative Data from Fluorescence Assays

ParameterValueUnit
IC50 50 - 200nM
Binding Affinity (Ki) 20 - 100nM

Comparison of Binding Validation Techniques

Choosing the right technique depends on the specific research question, the available instrumentation, and the stage of the drug discovery process.

cluster_key Comparison Logic ITC Isothermal Titration Calorimetry (ITC) Measures heat change Provides full thermodynamic profile (Kd, ΔH, ΔS, n) Gold standard, label-free, in-solution Low throughput, high sample use SPR Surface Plasmon Resonance (SPR) Measures refractive index change Provides kinetic data (ka, kd, KD) Real-time, label-free, kinetic info Immobilization may alter protein Fluorescence Fluorescence Assays Measures change in fluorescence Provides affinity (IC50, Ki) High throughput, low sample use Requires fluorescent label/probe, indirect Thermodynamics Direct Thermodynamic Data Thermodynamics->ITC  Primary Method Kinetics Binding Kinetics Kinetics->SPR  Primary Method Throughput Screening Throughput Throughput->Fluorescence  Primary Method

Caption: Comparison of ITC, SPR, and Fluorescence-based binding assays.

FeatureIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Fluorescence-Based Assays
Principle Measures heat absorbed or released during binding.[8]Measures change in refractive index upon binding to a sensor surface.[10]Measures change in fluorescence properties upon binding or displacement.[12]
Information Kd, ΔH, ΔS, Stoichiometry (n).[8]ka, kd, KD.[10]IC50, Ki.
Labeling Label-free.Label-free.[10]Requires fluorescent probe or label.[12]
Format In-solution.[8]Surface-based immobilization.[11]In-solution.
Throughput LowMediumHigh
Protein Use HighLow to MediumLow
Key Advantage Complete thermodynamic profile in a single experiment.Provides real-time kinetic data.Excellent for high-throughput screening.
Key Limitation Low throughput; requires larger amounts of pure sample.Immobilization can potentially affect protein conformation or activity.Indirect measurement; potential for artifacts from fluorescent labels.

Conclusion

Isothermal Titration Calorimetry stands out as a powerful and direct method for obtaining a comprehensive thermodynamic characterization of the this compound-Carbonic Anhydrase interaction. Its ability to measure affinity, enthalpy, entropy, and stoichiometry in a single, label-free, in-solution experiment makes it the gold standard for lead optimization and mechanistic studies.[7][8] However, for applications requiring higher throughput, such as initial library screening, fluorescence-based assays are highly effective.[12] Surface Plasmon Resonance offers the unique advantage of providing detailed kinetic information (on- and off-rates), which is crucial for understanding the dynamics of the binding event.[10][13] Ultimately, a multi-faceted approach, potentially using a high-throughput method for initial screening followed by ITC for in-depth validation of key hits, provides the most robust strategy in drug development.

References

A Comparative Analysis of Methazolamide for Ocular Hypertension: A Statistical Approach

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive statistical analysis plan for a comparative study of Methazolamide versus a novel carbonic anhydrase inhibitor, Efficazetamide, in the management of ocular hypertension. The following sections detail the proposed experimental design, data presentation, and analytical methodologies tailored for researchers, scientists, and professionals in drug development.

Data Presentation

The quantitative data from the proposed study will be summarized in the following tables for clear and concise comparison.

Table 1: Baseline Demographics and Clinical Characteristics

CharacteristicThis compound (N=150)Efficazetamide (N=150)Total (N=300)p-value
Age (years), mean (SD)58.2 (8.5)57.9 (8.9)58.1 (8.7)0.78
Sex, n (%)0.65
- Male70 (46.7%)74 (49.3%)144 (48.0%)
- Female80 (53.3%)76 (50.7%)156 (52.0%)
Baseline IOP (mmHg), mean (SD)25.4 (2.1)25.6 (2.3)25.5 (2.2)0.42
Corneal Thickness (µm), mean (SD)552 (35)555 (38)553.5 (36.5)0.51

Table 2: Primary Efficacy Endpoint: Mean Change in Intraocular Pressure (IOP) from Baseline at Week 12

Treatment GroupBaseline Mean IOP (SD)Week 12 Mean IOP (SD)Mean Change from Baseline (SD)95% Confidence Interval for the Differencep-value
This compound25.4 (2.1)20.1 (2.5)-5.3 (1.8)(-6.1, -4.5)<0.001
Efficazetamide25.6 (2.3)19.5 (2.4)-6.1 (1.9)(-6.9, -5.3)<0.001
Difference (Efficazetamide - this compound) -0.8 (-1.5, -0.1) 0.02

Table 3: Secondary Efficacy and Safety Endpoints

EndpointThis compound (N=150)Efficazetamide (N=150)p-value
Proportion of Responders (IOP Reduction ≥ 20%) 105 (70.0%)120 (80.0%)0.048
Adverse Events, n (%)
- Paresthesia30 (20.0%)15 (10.0%)0.015
- Fatigue22 (14.7%)10 (6.7%)0.021
- Nausea18 (12.0%)8 (5.3%)0.045
- Serious Adverse Events3 (2.0%)1 (0.7%)0.31

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

2.1 Study Design and Population

This will be a randomized, double-blind, active-controlled, parallel-group study conducted at multiple ophthalmology clinics. A total of 300 patients aged 40-75 years with a diagnosis of open-angle glaucoma or ocular hypertension and a baseline intraocular pressure (IOP) of ≥ 24 mmHg and ≤ 36 mmHg in at least one eye will be enrolled.

2.2 Randomization and Blinding

Patients will be randomized in a 1:1 ratio to receive either oral this compound (50 mg twice daily) or oral Efficazetamide (50 mg twice daily). Randomization will be stratified by study center. Both patients and investigators will be blinded to the treatment allocation.

2.3 Study Procedures

  • Screening Visit (Day -14 to -1): Informed consent, medical history, physical examination, and baseline IOP measurements will be obtained.

  • Randomization Visit (Day 0): Eligible patients will be randomized to a treatment group.

  • Follow-up Visits (Week 4, Week 8, and Week 12): IOP will be measured at each visit. Adverse events will be recorded at each visit.

2.4 Statistical Analysis Plan

  • Primary Endpoint Analysis: The primary efficacy endpoint is the change in IOP from baseline to Week 12. An analysis of covariance (ANCOVA) will be used to compare the mean change in IOP between the two treatment groups, with baseline IOP as a covariate.

  • Secondary Endpoint Analysis: The proportion of responders (patients with an IOP reduction of ≥ 20% from baseline) will be compared using a chi-squared test. The incidence of adverse events will be compared using Fisher's exact test.

  • Subgroup Analyses: Pre-specified subgroup analyses will be performed based on age, sex, and baseline IOP.

  • Handling of Missing Data: Multiple imputation will be used to handle missing IOP data.

Mandatory Visualizations

3.1 Signaling Pathway: Mechanism of Action of Carbonic Anhydrase Inhibitors

CO2 CO2 + H2O CA Carbonic Anhydrase CO2->CA Catalyzes H2CO3 H2CO3 (Carbonic Acid) HCO3 HCO3- + H+ H2CO3->HCO3 AqueousHumor Aqueous Humor Secretion HCO3->AqueousHumor Drives CA->H2CO3 This compound This compound / Efficazetamide This compound->CA Inhibits IOP Intraocular Pressure AqueousHumor->IOP Increases cluster_0 Pre-Trial cluster_1 Trial cluster_2 Post-Trial Screening Patient Screening (N=~400) InformedConsent Informed Consent Screening->InformedConsent Baseline Baseline Assessment InformedConsent->Baseline Randomization Randomization (1:1) (N=300) Baseline->Randomization GroupA This compound (N=150) Randomization->GroupA GroupB Efficazetamide (N=150) Randomization->GroupB FollowUp Follow-up Visits (Weeks 4, 8, 12) GroupA->FollowUp GroupB->FollowUp DataAnalysis Statistical Analysis FollowUp->DataAnalysis Results Results Interpretation DataAnalysis->Results Report Clinical Study Report Results->Report Start Start: Primary Endpoint Analysis (Change in IOP at Week 12) Normality Are data normally distributed? (Shapiro-Wilk Test) Start->Normality ANCOVA ANCOVA (Baseline IOP as covariate) Normality->ANCOVA Yes MannWhitney Mann-Whitney U Test Normality->MannWhitney No Conclusion Conclusion on Primary Endpoint ANCOVA->Conclusion MannWhitney->Conclusion

Methazolamide: A Comparative Review for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Methazolamide is a sulfonamide derivative and a potent inhibitor of the enzyme carbonic anhydrase (CA).[1][2][3] It is utilized primarily in the treatment of ocular conditions, such as glaucoma, where reducing intraocular pressure (IOP) is therapeutically beneficial.[4] Unlike its predecessor acetazolamide, this compound exhibits distinct pharmacokinetic properties that influence its clinical application and side effect profile. This guide provides a critical review of the comparative literature on this compound, presenting experimental data, methodologies, and key signaling pathways to inform research and development.

Mechanism of Action

This compound's primary mechanism involves the potent and reversible inhibition of carbonic anhydrase.[1][2] In the ciliary processes of the eye, this inhibition reduces the formation of bicarbonate ions, which consequently decreases sodium and fluid transport, leading to a reduction in aqueous humor secretion and a lowering of intraocular pressure.[1][2][4] Beyond its role as a CA inhibitor, research suggests this compound may also directly activate the Nrf2 antioxidant pathway and inhibit IL-1β release, offering potential therapeutic benefits in high-altitude illnesses.[5][6]

cluster_ciliary Ciliary Process CO2 CO2 + H2O H2CO3 H2CO3 (Carbonic Acid) CO2->H2CO3 Carbonic Anhydrase HCO3 HCO3- + H+ (Bicarbonate) H2CO3->HCO3 AqueousHumor Aqueous Humor Secretion HCO3->AqueousHumor Drives fluid transport IOP Lower Intraocular Pressure (IOP) AqueousHumor->IOP Reduced Secretion This compound This compound This compound->Inhibition Inhibition->H2CO3 Inhibition

Mechanism of Action for IOP Reduction.
Pharmacokinetic Profile: this compound vs. Acetazolamide

A primary distinction between this compound and acetazolamide lies in their pharmacokinetics. This compound's higher lipid solubility and lower plasma protein binding allow it to diffuse more readily into tissues and fluids, including the cerebrospinal fluid and aqueous humor.[7][8] This contributes to its longer plasma half-life compared to acetazolamide.[8]

ParameterThis compoundAcetazolamideKey Implications
Plasma Half-life ~14 hours[2][8][9]~5 hours[8]Longer dosing interval for this compound.
Plasma Protein Binding ~55%[2]Higher than this compoundMore free this compound available to diffuse into tissues.[5][6]
Lipid Solubility Higher[5][6][8]LowerBetter penetration into CSF and aqueous humor.[7][8]
Renal Handling Not secreted or concentrated by the kidney[8][9]Secreted by the kidneyThis compound produces less renal effect at equal threshold doses.[8]

Comparative Efficacy Analysis

Acute Mountain Sickness (AMS)

This compound has been evaluated as an alternative to acetazolamide for the prophylaxis of AMS, with studies suggesting comparable efficacy at lower relative doses and potentially fewer side effects.

Supporting Experimental Data

Study ParameterThis compoundAcetazolamideOutcomeReference
Dosage 150 mg/day500 mg/dayBoth effective in preventing AMS symptoms.[7][10]
PaO₂ & O₂ Saturation Similar LevelsSimilar LevelsNo significant difference in oxygenation.[7][10]
PaCO₂ Less pronounced fallGreater fallAcetazolamide has a stronger effect on blood CO₂.[7][10]
Paresthesia Trended to be lessMore commonThis compound may be better tolerated regarding this side effect.[7][10][7][10]
Fatigue Less fatigue reportedMore fatigueThis compound may be preferable to avoid skeletal muscle dysfunction.[5][11][5][11]

Experimental Protocol: Prophylaxis of AMS (Wright et al., 1983)

This study was a double-blind, controlled trial designed to compare the efficacy and side effects of this compound and acetazolamide in preventing AMS.

  • Subjects: 20 individuals (19 men, 1 woman) aged 22-54 residing at low altitude.[7]

  • Methodology: Subjects were randomly assigned to receive either this compound (100 mg/day for 5 days, then 150 mg/day) or acetazolamide (500 mg/day).[7] Drugs were administered for 8 days prior to a rapid ascent to 4985 meters.[7]

  • Outcome Measures: The primary outcomes were the incidence and severity of AMS symptoms, assessed via a standardized scoring system. Secondary measures included arterialized capillary blood gases (PaO₂, PaCO₂, pH) and subjective reporting of side effects like paresthesia.[7]

cluster_pre Pre-Ascent Phase cluster_exp Experimental Phase cluster_post Analysis Phase Recruitment 20 Subjects Recruited Random Randomization (Double-Blind) Recruitment->Random GroupM Group M: This compound (150mg/day) Random->GroupM GroupA Group A: Acetazolamide (500mg/day) Random->GroupA Admin Drug Admin. (8 days) GroupM->Admin GroupA->Admin Ascent Ascent to 4985m Admin->Ascent Collect Data Collection: - AMS Symptoms - Blood Gases - Side Effects Ascent->Collect Analysis Comparative Analysis Collect->Analysis

Experimental Workflow for AMS Prophylaxis Study.
Glaucoma and Ocular Hypertension

This compound effectively lowers IOP and is an established treatment for glaucoma.[4][12] Comparisons have been made with oral acetazolamide and topical CAIs like dorzolamide.

Supporting Experimental Data

DrugDosage/FormulationMean IOP ReductionKey FindingReference
This compound (oral) 25 mg q8h3.3 mm HgDose-dependent IOP reduction.[13]
This compound (oral) 50 mg q8h4.3 mm HgDose-dependent IOP reduction.[13]
This compound (oral) 100 mg q8h5.6 mm HgDose-dependent IOP reduction.[13]
Acetazolamide (oral) 250 mg q6hBetween 4.3 and 5.6 mm HgEfficacy of 1000mg/day acetazolamide falls between 150mg/day and 300mg/day of this compound.[13]
This compound (topical 1%) 1 drop tid14% (3.4 mm Hg)Topical formulation is possible and effective, but less so than dorzolamide in this study.[14]
Dorzolamide (topical 2%) 1 drop tid26% (6.1 mm Hg)Dorzolamide showed greater IOP reduction than the experimental this compound formulation.[14]

Experimental Protocol: Topical this compound vs. Dorzolamide (Loftsson et al., 2000)

This study aimed to evaluate the IOP-lowering effect of a novel topical formulation of this compound in a double-blind, randomized trial.

  • Subjects: Sixteen individuals with ocular hypertension were divided into two groups of eight.[14]

  • Methodology: One group received 1% this compound in a cyclodextrin solution, while the control group received a commercially available 2% dorzolamide solution (Trusopt).[14] Both groups administered one drop three times a day for one week.

  • Outcome Measures: The primary endpoint was the change in IOP from baseline, measured at peak (9 AM) and trough (3 PM) times on days 1, 3, and 8.[14]

Side Effect Profile and Tolerability

While effective, systemic CAIs are associated with a notable side effect profile. This compound is often reported to be better tolerated than acetazolamide, though adverse effects are still common.

Side EffectThis compoundAcetazolamideNotes
Paresthesia (tingling) Tends to be less frequent or severe at equivalent therapeutic doses.[7][10]A very common side effect.The difference may be less pronounced when doses are adjusted to produce equal effects on blood gases.[10]
Fatigue/Malaise Causes less fatigue; does not impair diaphragm function in animal models to the same extent.[5][11]Compromises diaphragm and dorsiflexor muscle function.[11]This compound may be preferable for patients where muscle function is a concern.[11]
Metabolic Acidosis Can occur, but may be less pronounced at lower therapeutic doses.[8][9]A known and common effect.Both drugs induce metabolic acidosis as part of their mechanism.[1][9]
Renal Effects Less renal effect; not concentrated by the kidney.[8]Higher risk of renal stones.This compound's pharmacology may offer a safety advantage regarding renal complications.[8]

Logical Framework for Drug Selection

The choice between this compound and acetazolamide often depends on balancing efficacy, desired duration of action, and patient tolerability.

Start Start: Need for Systemic CA Inhibitor Q_Route Topical CAI Sufficient? Start->Q_Route Topical Consider Dorzolamide or Brinzolamide Q_Route->Topical Yes Q_Duration Longer Half-Life (14h) Desired? Q_Route->Q_Duration No This compound Prescribe This compound Q_Duration->this compound Yes Q_SideEffects High Concern for Paresthesia/Fatigue? Q_Duration->Q_SideEffects No Acetazolamide Prescribe Acetazolamide Q_SideEffects->this compound Yes Q_SideEffects->Acetazolamide No

Decision Framework: this compound vs. Alternatives.

Conclusion

This compound serves as a valuable alternative to acetazolamide, particularly in scenarios where its distinct pharmacokinetic profile—longer half-life, better tissue penetration, and different renal handling—is advantageous.[5][8] In the prophylaxis of AMS, it demonstrates comparable efficacy to acetazolamide at a lower dose, with evidence suggesting improved tolerability regarding paresthesia and fatigue.[5][7][10][11] For glaucoma management, while oral this compound is effective, the development of topical CAIs like dorzolamide has shifted the treatment paradigm, offering localized effects with fewer systemic side effects.[15][16] Future research may further clarify this compound's role in other indications and continue to explore novel delivery systems, such as topical formulations, to optimize its therapeutic index.[14][17]

References

Safety Operating Guide

Proper Disposal of Methazolamide in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Essential Safety and Disposal Information

Methazolamide is a sulfonamide derivative and a potent carbonic anhydrase inhibitor. According to its Safety Data Sheet (SDS), it is classified as a hazardous substance, characterized by acute toxicity if swallowed, inhaled, or in contact with skin, and is a suspected carcinogen.[1][2] Therefore, stringent disposal procedures must be followed to ensure personnel safety and environmental protection. This guide provides detailed, step-by-step instructions for the proper disposal of this compound waste in research, scientific, and drug development environments.

Hazard Assessment and Waste Classification

Before disposal, it is critical to classify the waste stream correctly. This compound is considered a hazardous chemical due to its toxicological properties. While it is not specifically found on the EPA's P- or U-lists of hazardous wastes under the Resource Conservation and Recovery Act (RCRA), its inherent hazards mandate that it be disposed of as a hazardous chemical waste.[3][4] All waste materials, including pure this compound, contaminated labware, and personal protective equipment (PPE), must be managed accordingly.

Personnel Protective Equipment (PPE)

All personnel handling this compound waste must wear appropriate PPE to prevent exposure.[5][6]

PPE CategorySpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use.To prevent dermal contact and absorption.[6]
Eye Protection Tightly fitting safety goggles or a face shield.To protect eyes from dusts and splashes.[5]
Body Protection A lab coat or a chemical-resistant disposable gown.To protect skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator is required if handling powders outside of a containment system (e.g., fume hood) where dust may be generated.To prevent inhalation of hazardous particles.

Step-by-Step Disposal Protocol for this compound Waste

This protocol outlines the required steps for segregating, packaging, labeling, and storing this compound waste prior to final disposal by a licensed contractor.

Step 1: Waste Segregation
  • DO NOT mix this compound waste with non-hazardous or general laboratory trash.

  • DO NOT dispose of this compound down the drain.[2] This prevents the introduction of active pharmaceutical ingredients into aquatic ecosystems.

  • Segregate waste into designated containers based on physical form:

    • Solid Waste: Expired or unused this compound powder, contaminated spill cleanup materials, weigh boats, and contaminated consumables (e.g., pipette tips, wipes).

    • Contaminated Sharps: Needles, syringes, or broken glassware contaminated with this compound.

    • Contaminated Lab Coats/Gowns: Disposable garments should be treated as hazardous waste. Non-disposable garments require professional decontamination.

Step 2: Waste Containerization
  • Use only compatible, leak-proof containers with secure, tight-fitting lids.[5]

  • For solid waste, use a designated hazardous waste container lined with a heavy-duty plastic bag.

  • For sharps, use a puncture-resistant sharps container clearly marked for hazardous chemical waste.

  • Ensure containers are not overfilled to prevent spills and ensure proper sealing.

Step 3: Labeling
  • All waste containers must be clearly and accurately labeled.

  • Attach a "Hazardous Waste" label to each container as soon as the first item of waste is added.

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The specific hazards associated with the waste (e.g., "Toxic," "Suspected Carcinogen").

    • The date accumulation started (the date the first piece of waste was placed in the container).

    • The name of the principal investigator or laboratory contact.

Step 4: On-site Accumulation and Storage
  • Store sealed hazardous waste containers in a designated Satellite Accumulation Area (SAA) within or near the laboratory.

  • The SAA must be under the control of the laboratory personnel and located at or near the point of generation.

  • Ensure secondary containment (e.g., a chemical-resistant tray or tub) is used for liquid waste containers to contain potential leaks.

  • Store containers away from incompatible materials.

Step 5: Final Disposal
  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.

  • Waste must be transported and disposed of by a licensed professional waste disposal service.[6]

  • All disposal activities must be documented and comply with local, state, and federal regulations.[2]

Experimental Workflow and Logical Relationships

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.

Methazolamide_Disposal_Workflow cluster_prep Preparation & Handling cluster_assessment Waste Assessment cluster_segregation Segregation & Containerization cluster_final Final Procedures start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Classify Waste Stream (Solid, Sharp, PPE) ppe->classify solid_waste Place in Lined Hazardous Waste Container classify->solid_waste Solid sharps_waste Place in Puncture-Proof Hazardous Sharps Container classify->sharps_waste Sharp ppe_waste Segregate Contaminated PPE for Disposal classify->ppe_waste PPE label_container Label Container Correctly: 'Hazardous Waste - this compound' solid_waste->label_container sharps_waste->label_container ppe_waste->label_container store Store in Designated Satellite Accumulation Area label_container->store disposal Arrange Pickup via EHS for Licensed Professional Disposal store->disposal

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistics for Handling Methazolamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Methazolamide, including operational and disposal plans.

This compound is a sulfonamide derivative used as a carbonic anhydrase inhibitor.[1][2] It is a white crystalline powder that is weakly acidic and slightly soluble in water, alcohol, and acetone.[2]

Hazard Identification and Personal Protective Equipment

This compound is classified as a hazardous substance.[3] It is harmful if swallowed, in contact with skin, or if inhaled, and is suspected of causing cancer.[4][5]

Table 1: Hazard Summary for this compound

Hazard ClassificationGHS Hazard Statement
Acute Toxicity (Oral)H302: Harmful if swallowed[4]
Acute Toxicity (Dermal)H312: Harmful in contact with skin[4]
Acute Toxicity (Inhalation)H332: Harmful if inhaled[4]
CarcinogenicityH351: Suspected of causing cancer[4]

Due to these hazards, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.

Recommended Personal Protective Equipment (PPE):

  • Hand Protection: Handle with gloves. The specific type of glove should be chosen based on the potential for exposure and the nature of the work being done.

  • Eye/Face Protection: Use safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[5] If there is a potential for splashing, a face shield is also required.[6]

  • Skin and Body Protection: Wear suitable protective clothing, such as a lab coat.[7] For tasks with a higher risk of exposure, a gown that is resistant to permeability by hazardous drugs should be worn.[6] In some situations, head-to-toe protection with coveralls ("bunny suits") may be necessary to minimize cross-contamination.[8]

  • Respiratory Protection: If engineering controls are not sufficient to control airborne dust, an appropriate respirator (e.g., N95) should be used.[8] Surgical masks do not provide adequate respiratory protection from drug exposure.[8]

Operational Plan for Safe Handling

A clear, step-by-step operational plan is crucial for minimizing exposure and ensuring safety.

Step 1: Receiving and Unpacking

  • Upon receipt, inspect the container for any damage or leaks.

  • When unpacking, wear a respirator, as there is a risk of exposure from spills or breaks during shipping.[8]

Step 2: Preparation and Weighing

  • Handle this compound in a well-ventilated area, preferably in a chemical fume hood, to avoid the formation of dust and aerosols.[5][7]

  • Before handling, ensure all necessary PPE is donned correctly.

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.[7]

Step 3: In-Use Procedures

  • Avoid all personal contact, including inhalation.[3]

  • Do not eat, drink, or smoke in the area where this compound is being handled.[7]

  • If skin contact occurs, wash the affected area with soap and plenty of water and consult a physician.[5]

  • In case of eye contact, flush with water as a precaution.[5]

  • If inhaled, move the person to fresh air and seek medical advice if they feel unwell.[7]

  • In case of ingestion, rinse the mouth with water and consult a physician.[5]

Step 4: Accidental Release Measures

  • For minor spills, collect the material and place it in a suitable container for disposal.[3]

  • For major spills, alert emergency responders and advise personnel in the area of the hazard.[3]

  • Avoid dust formation during cleanup.[7]

  • Wear appropriate PPE, including respiratory protection, during cleanup.

Storage and Disposal Plans

Storage:

  • Store this compound at room temperature (15 to 30°C or 59 to 86°F) in a well-closed container.[1][9]

  • Keep the container tightly closed in a dry and well-ventilated place.[5]

  • Protect from excessive heat, moisture, and direct sunlight.[9][10]

  • Store in a secure location, locked up and out of reach of children and pets.[7][9]

Disposal:

  • This compound must not be disposed of with household garbage or allowed to reach the sewage system.[4]

  • The preferred method for disposal of unused or expired this compound is through a drug take-back program.[11][12][13] These programs are often available through local law enforcement agencies or pharmacies.[11][13]

  • If a take-back program is not available, follow these steps for household trash disposal:[11][14]

    • Remove the medicine from its original container.[11][14]

    • Mix it with an undesirable substance such as used coffee grounds, dirt, or cat litter.[11][14] This makes it less appealing to children and pets.[11]

    • Place the mixture in a sealable bag or container to prevent leakage.[11][14]

    • Dispose of the sealed container in the household trash.[11]

  • Contaminated PPE should be placed in a designated biohazard box for disposal.[6]

Experimental Workflow and Safety Protocol

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound in a laboratory setting.

Methazolamide_Handling_Workflow This compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Experiment cluster_disposal Waste Disposal Receive Receive & Inspect Unpack Unpack with Respirator Receive->Unpack Store Store Appropriately Unpack->Store Don_PPE Don Appropriate PPE Store->Don_PPE Weigh Weigh Compound Don_PPE->Weigh Use Use in Experiment Weigh->Use Decontaminate Decontaminate Workspace Use->Decontaminate Doff_PPE Doff & Dispose of PPE Decontaminate->Doff_PPE Unused_Chemical Dispose of Unused Chemical Doff_PPE->Unused_Chemical Contaminated_Waste Dispose of Contaminated Waste Doff_PPE->Contaminated_Waste

Caption: Workflow for safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.